Product packaging for Ethyl 4-hydroxy-1H-indole-2-carboxylate(Cat. No.:CAS No. 27737-56-0)

Ethyl 4-hydroxy-1H-indole-2-carboxylate

Cat. No.: B1317241
CAS No.: 27737-56-0
M. Wt: 205.21 g/mol
InChI Key: ZJZAFABAVBYFQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 4-hydroxy-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO3 B1317241 Ethyl 4-hydroxy-1H-indole-2-carboxylate CAS No. 27737-56-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-hydroxy-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-2-15-11(14)9-6-7-8(12-9)4-3-5-10(7)13/h3-6,12-13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJZAFABAVBYFQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10533935
Record name Ethyl 4-hydroxy-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10533935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27737-56-0
Record name Ethyl 4-hydroxy-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10533935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl 4-hydroxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of Ethyl 4-hydroxy-1H-indole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific experimental data for this molecule, this guide also incorporates data from closely related indole derivatives to provide a broader context for its potential applications.

Core Chemical Properties

PropertyValueSource Compound
Molecular Formula C₁₁H₁₁NO₃This compound
Molecular Weight 205.21 g/mol This compound
Melting Point 119-125 °Cethyl 1H-indole-2-carboxylate[3]
Boiling Point Not Available-
Solubility Not Available-

Spectroscopic Data Overview

Detailed spectroscopic data for this compound is not extensively reported. However, the expected spectral characteristics can be inferred from the analysis of related indole-2-carboxylate derivatives. Spectroscopic analysis is crucial for the structural elucidation and purity assessment of the compound.

Expected Spectral Characteristics:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indole ring, a singlet for the N-H proton, a quartet and a triplet for the ethyl ester group, and a signal for the hydroxyl proton. The exact chemical shifts would be influenced by the electron-donating hydroxyl group at the 4-position.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbon atoms of the indole core and the ethyl ester group. The carbon attached to the hydroxyl group is expected to be shifted downfield.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H and O-H stretching vibrations, the C=O stretching of the ester group, and C-H and C=C stretching vibrations of the aromatic ring.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight, along with fragmentation patterns characteristic of the indole-2-carboxylate structure.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of substituted indole-2-carboxylates.

Proposed Synthesis Workflow:

The following diagram illustrates a potential synthetic pathway, which could be adapted from known procedures for similar indole derivatives.

G A 2-Bromo-5-hydroxyaniline C Palladium-catalyzed cross-coupling (e.g., Sonogashira or Heck reaction) A->C B Ethyl pyruvate B->C D Intramolecular cyclization C->D E This compound D->E

Figure 1: Proposed synthesis workflow for this compound.

General Experimental Protocol (Hypothetical):

  • Coupling Reaction: 2-Bromo-5-hydroxyaniline would be reacted with an appropriate coupling partner, such as an acetylene or an alkene derivative of ethyl pyruvate, in the presence of a palladium catalyst and a suitable base.

  • Cyclization: The resulting intermediate would then undergo an intramolecular cyclization to form the indole ring. This can often be achieved by heating in the presence of a catalyst or a suitable solvent.

  • Purification: The crude product would be purified using standard techniques such as column chromatography on silica gel, followed by recrystallization to obtain the pure this compound.

Biological Activity and Signaling Pathways

While the specific biological activities of this compound are not well-documented, the parent molecule, 4-hydroxyindole, has been identified as a potent inhibitor of amyloid fibril formation.[4] This suggests that this compound may have therapeutic potential in neurodegenerative diseases such as Alzheimer's disease, which are characterized by the aggregation of amyloid-β (Aβ) peptides.

Hypothetical Signaling Pathway of Amyloid Fibril Inhibition:

The following diagram illustrates a simplified, hypothetical pathway of how a 4-hydroxyindole derivative might interfere with the process of amyloid fibrillization.

G cluster_0 Amyloid Cascade cluster_1 Inhibitory Action A Aβ Monomers B Oligomers A->B C Protofibrils B->C F Reduced Neurotoxicity D Amyloid Fibrils (Plaques) C->D E Ethyl 4-hydroxy- 1H-indole-2-carboxylate E->B Inhibition of Oligomerization E->C Destabilization of Protofibrils E->F Neuroprotective Effect

References

Spectroscopic and Synthetic Insights into Ethyl 4-hydroxy-1H-indole-2-carboxylate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide, therefore, provides a detailed analysis of the spectroscopic data for the parent compound, ethyl 1H-indole-2-carboxylate, as a foundational reference. Furthermore, it outlines a general experimental protocol for its synthesis and discusses the anticipated spectral modifications resulting from the introduction of a hydroxyl group at the C4 position of the indole ring.

Spectroscopic Data of Ethyl 1H-indole-2-carboxylate

The spectroscopic data for the parent compound, ethyl 1H-indole-2-carboxylate, is well-documented and serves as a crucial baseline for understanding the spectral characteristics of its derivatives.

Spectroscopic TechniqueData for Ethyl 1H-indole-2-carboxylateExpected Changes for Ethyl 4-hydroxy-1H-indole-2-carboxylate
¹H NMR Aromatic protons typically appear in the range of δ 7.0-8.0 ppm. The ethyl ester protons exhibit a quartet around δ 4.4 ppm and a triplet around δ 1.4 ppm. The N-H proton signal is a broad singlet, often above δ 8.0 ppm.The introduction of the electron-donating -OH group at C4 would likely cause an upfield shift (to lower ppm values) of the adjacent aromatic protons (H5, H7). The phenolic -OH proton would appear as a new, broad singlet, the chemical shift of which is dependent on solvent and concentration.
¹³C NMR The carbonyl carbon of the ester is typically found around δ 162 ppm. The aromatic carbons resonate in the region of δ 108-138 ppm.The C4 carbon would show a significant downfield shift due to the direct attachment of the electronegative oxygen atom. The neighboring carbons (C3a, C5) would experience shifts influenced by the electronic effects of the hydroxyl group.
IR Spectroscopy Characteristic peaks include a strong C=O stretching vibration for the ester at ~1700 cm⁻¹, N-H stretching at ~3300 cm⁻¹, and C-H stretching of the aromatic ring and ethyl group.A broad O-H stretching band would be expected in the region of 3200-3600 cm⁻¹. The C-O stretching vibration would appear in the fingerprint region, typically between 1260 and 1000 cm⁻¹.
Mass Spectrometry The molecular ion peak (M⁺) is observed at m/z 189.The molecular ion peak (M⁺) would be observed at m/z 205, corresponding to the molecular formula C₁₁H₁₁NO₃.

Experimental Protocols

While a specific protocol for this compound is unavailable, a general and widely used method for the synthesis of the parent compound, ethyl 1H-indole-2-carboxylate, is the Fischer indole synthesis.

General Synthesis of Ethyl 1H-indole-2-carboxylate via Fischer Indole Synthesis

This procedure involves the reaction of phenylhydrazine with ethyl pyruvate.

Materials:

  • Phenylhydrazine

  • Ethyl pyruvate

  • Glacial acetic acid or another suitable acid catalyst (e.g., polyphosphoric acid)

  • Ethanol (for recrystallization)

Procedure:

  • A mixture of phenylhydrazine and ethyl pyruvate is prepared in a suitable solvent, often with an acid catalyst.

  • The reaction mixture is heated under reflux for a specified period, typically several hours, to facilitate the formation of the phenylhydrazone intermediate and its subsequent cyclization.

  • Upon completion, the reaction mixture is cooled, and the crude product is precipitated, often by the addition of water.

  • The solid product is collected by filtration, washed, and then purified by recrystallization from a suitable solvent like ethanol to yield pure ethyl 1H-indole-2-carboxylate.

Plausible Synthetic Pathway for this compound

A potential synthetic route to the target molecule could involve a multi-step process, likely starting from a substituted benzene derivative. The following diagram illustrates a hypothetical workflow for its synthesis.

G Hypothetical Synthetic Pathway A 3-Nitrophenol B Protection of -OH group A->B e.g., Benzyl bromide C Introduction of side chain B->C e.g., Friedel-Crafts acylation D Reduction of nitro group C->D e.g., SnCl2/HCl E Diazotization and cyclization D->E e.g., NaNO2, HCl then heat F Esterification E->F Ethanol, H+ G Deprotection of -OH group F->G e.g., Hydrogenolysis H This compound G->H

Caption: A potential multi-step synthetic route to this compound.

An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 4-hydroxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 4-hydroxy-1H-indole-2-carboxylate. This document details the predicted spectral data, a thorough experimental protocol for acquiring the spectrum, and a structural representation to aid in spectral assignment. This guide is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and characterization of indole derivatives.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm. The predicted values are based on the analysis of spectral data for structurally related compounds, including ethyl 1H-indole-2-carboxylate and various substituted 4-hydroxyindoles.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
NH (Indole)~11.5 - 12.0br s-1H
OH (Phenolic)~9.0 - 10.0br s-1H
H-7~7.10 - 7.20d~8.01H
H-6~6.95 - 7.05t~8.01H
H-3~6.80 - 6.90s-1H
H-5~6.60 - 6.70d~8.01H
-OCH₂CH₃~4.30 - 4.40q~7.12H
-OCH₂CH₃~1.30 - 1.40t~7.13H

Note: The chemical shifts for the NH and OH protons are highly dependent on the solvent, concentration, and temperature and often appear as broad singlets.

Molecular Structure and Proton Numbering

The following diagram illustrates the molecular structure of this compound with the standardized numbering of the protons for correlation with the NMR data.

Caption: Molecular structure of this compound.

Experimental Protocol for ¹H NMR Spectroscopy

This section provides a detailed methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

Sample Preparation
  • Sample Purity: Ensure the sample is of high purity to avoid signals from impurities that may complicate spectral interpretation.

  • Sample Amount: Weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended as it is a good solvent for many indole derivatives and allows for the observation of exchangeable protons (NH and OH). Chloroform-d (CDCl₃) can also be used, but the exchangeable proton signals may be broader or exchange with residual water.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Gently vortex or swirl the vial to ensure the sample is completely dissolved.

  • Filtration (Optional but Recommended): To remove any particulate matter that could affect the spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

  • Transfer to NMR Tube: Carefully transfer the solution to the NMR tube.

  • Capping: Cap the NMR tube securely to prevent solvent evaporation and contamination.

NMR Instrument Parameters (400 MHz Spectrometer)

The following are typical acquisition parameters. These may need to be adjusted based on the specific instrument and sample concentration.

  • Pulse Program: A standard one-pulse sequence (e.g., 'zg30' on Bruker instruments) is typically sufficient.

  • Temperature: 298 K (25 °C).

  • Number of Scans (NS): 16 to 64 scans, depending on the sample concentration. A higher number of scans will improve the signal-to-noise ratio.

  • Receiver Gain (RG): This is typically set automatically by the instrument's autogain function.

  • Acquisition Time (AQ): Approximately 2-4 seconds.

  • Relaxation Delay (D1): 1-5 seconds. A longer delay is necessary for accurate integration if quantitative analysis is required.

  • Spectral Width (SW): A spectral width of 12-16 ppm is generally sufficient to cover all proton signals.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp lines.

Data Processing and Analysis
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the pure absorption mode.

  • Baseline Correction: Apply an automatic baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known chemical shift (e.g., DMSO-d₅ at 2.50 ppm).

  • Integration: Integrate all signals to determine the relative number of protons corresponding to each peak.

  • Peak Picking and Assignment: Identify the chemical shift of each peak and assign it to the corresponding proton in the molecule based on its chemical shift, multiplicity, coupling constant, and integration.

Logical Workflow for ¹H NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to final data analysis in ¹H NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample_Weighing Weigh Sample (5-10 mg) Solvent_Addition Add Deuterated Solvent (0.6-0.7 mL) Sample_Weighing->Solvent_Addition Dissolution Dissolve Sample Solvent_Addition->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer Lock_Shim Lock & Shim Transfer->Lock_Shim Set_Parameters Set Acquisition Parameters Lock_Shim->Set_Parameters Acquire_FID Acquire FID Set_Parameters->Acquire_FID FT Fourier Transform Acquire_FID->FT Phase_Baseline Phase & Baseline Correction FT->Phase_Baseline Reference Reference Spectrum Phase_Baseline->Reference Integrate Integrate Peaks Reference->Integrate Assign Assign Signals Integrate->Assign

Caption: Experimental workflow for ¹H NMR analysis.

An In-depth Technical Guide to the ¹³C NMR Analysis of Ethyl 4-hydroxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of Ethyl 4-hydroxy-1H-indole-2-carboxylate. Due to the limited availability of published experimental ¹³C NMR data for this specific compound, this document presents a predicted spectrum based on established spectroscopic principles and data from closely related analogs. It also includes a comprehensive, generalized experimental protocol for the acquisition of such data, intended to serve as a practical reference for researchers in the field.

Introduction to the Spectroscopic Analysis of Indole Derivatives

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic compounds with significant biological activity. The precise characterization of substituted indoles is crucial for drug discovery and development. ¹³C NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon framework of a molecule, enabling the unambiguous identification and structural elucidation of novel compounds. This guide focuses on this compound, a derivative with potential applications in pharmaceutical research.

Predicted ¹³C NMR Data

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm) in DMSO-d₆
C-2~130
C-3~103
C-3a~128
C-4~150
C-5~105
C-6~122
C-7~110
C-7a~137
C=O~162
-OCH₂-~61
-CH₃~14

Disclaimer: The chemical shifts presented in this table are theoretical predictions and should be confirmed by experimental data.

Structural Representation and Numbering

To facilitate the interpretation of NMR data, a clear and consistent numbering system for the carbon atoms of this compound is essential.

molecular_structure cluster_indole This compound C2 C2 C3 C3 C2->C3 CO C=O C2->CO C3a C3a C3->C3a C4 C4 C3a->C4 C7a C7a C5 C5 C4->C5 OH O-H C4->OH C6 C6 C5->C6 C7 C7 C6->C7 C7->C7a N1 N1-H C7a->N1 N1->C2 OCH2 O-CH2 CO->OCH2 CH3 CH3 OCH2->CH3

Caption: Molecular structure of this compound with carbon numbering.

Experimental Protocol for ¹³C NMR Analysis

The following section provides a detailed, generalized methodology for the acquisition of ¹³C NMR data for indole derivatives, which can be adapted for this compound.

4.1. Sample Preparation

  • Compound Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the NMR spectrum. Purification can be achieved by techniques such as recrystallization or column chromatography.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for indole derivatives due to its excellent solubilizing power. Other potential solvents include chloroform-d (CDCl₃) or acetone-d₆. The choice of solvent will influence the chemical shifts.

  • Sample Concentration: Dissolve 10-20 mg of the purified compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers can also reference the spectrum to the residual solvent peak.

4.2. NMR Spectrometer Setup and Data Acquisition

  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz, 500 MHz, or higher) for better signal dispersion and sensitivity.

  • Tuning and Shimming: Tune the ¹³C probe to the correct frequency and shim the magnetic field to ensure high resolution and symmetrical peak shapes.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or similar) is typically used for a routine ¹³C spectrum.

    • Spectral Width: Set a spectral width that encompasses all expected carbon signals (e.g., 0 to 200 ppm).

    • Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

    • Relaxation Delay: A relaxation delay (d1) of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, leading to more accurate signal integration, especially for quaternary carbons.

    • Number of Scans: The number of scans will depend on the sample concentration and the spectrometer's sensitivity. Typically, several hundred to several thousand scans are required to achieve an adequate signal-to-noise ratio.

    • Temperature: The experiment is usually performed at room temperature (e.g., 298 K).

4.3. Data Processing and Analysis

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Chemical Shift Referencing: Reference the spectrum to the TMS signal (0.00 ppm) or the residual solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

  • Peak Picking and Integration: Identify all significant peaks and determine their chemical shifts. While integration of ¹³C NMR spectra is not always straightforward due to varying relaxation times and the Nuclear Overhauser Effect (NOE), it can provide qualitative information about the number of carbons of a particular type.

  • Spectral Assignment: Assign the observed chemical shifts to the corresponding carbon atoms in the molecule using knowledge of chemical shift theory, substituent effects, and comparison with data from related compounds. Two-dimensional NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can be invaluable for unambiguous assignments.

Experimental Workflow Visualization

The general workflow for the ¹³C NMR analysis of a synthesized compound like this compound can be visualized as follows.

experimental_workflow cluster_synthesis Compound Preparation cluster_nmr NMR Analysis cluster_analysis Data Interpretation Synthesis Synthesis of Ethyl 4-hydroxy-1H-indole-2-carboxylate Purification Purification (Recrystallization/Chromatography) Synthesis->Purification SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) Purification->SamplePrep DataAcquisition 13C NMR Data Acquisition (High-Field Spectrometer) SamplePrep->DataAcquisition DataProcessing Data Processing (FT, Phasing, Baseline Correction) DataAcquisition->DataProcessing SpectralAnalysis Spectral Analysis (Peak Picking & Referencing) DataProcessing->SpectralAnalysis Assignment Structural Assignment (Correlation with Structure) SpectralAnalysis->Assignment Report Report Assignment->Report

Caption: General experimental workflow for 13C NMR analysis.

Conclusion

This technical guide has provided a comprehensive overview of the ¹³C NMR analysis of this compound. While experimental data for this specific molecule remains elusive in the public domain, the provided predicted data, structural diagrams, and detailed experimental protocols offer a valuable resource for researchers working with this and related indole derivatives. The methodologies outlined herein will enable scientists in the field of drug development and organic synthesis to confidently approach the structural characterization of novel indole-based compounds.

Mass Spectrometry of Ethyl 4-hydroxy-1H-indole-2-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of Ethyl 4-hydroxy-1H-indole-2-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. This document outlines predicted fragmentation patterns, detailed experimental protocols for analysis, and visual representations of fragmentation pathways and experimental workflows.

Core Concepts in the Mass Spectrometry of Indole Derivatives

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of compounds by measuring the mass-to-charge ratio (m/z) of their ions. For indole derivatives such as this compound, electron ionization (EI) is a common technique that provides detailed structural information through characteristic fragmentation patterns. The presence of the indole nucleus, a hydroxyl group, and an ethyl ester functionality leads to a predictable yet complex fragmentation cascade.

Predicted Mass Spectrum Data

While a publicly available experimental mass spectrum for this compound is not readily accessible, a predicted spectrum can be constructed based on the known fragmentation behaviors of aromatic esters, indoles, and specifically, 4-hydroxyindole derivatives. The molecular formula for this compound is C₁₁H₁₁NO₃, with a molecular weight of 205.21 g/mol .

The expected major ions in the electron ionization (EI) mass spectrum are summarized in the table below.

m/z (Predicted) Ion Formula Fragment Lost Proposed Fragment Structure/Description
205[C₁₁H₁₁NO₃]⁺-Molecular Ion (M⁺)
187[C₁₁H₉NO₂]⁺H₂OLoss of water from the 4-hydroxy group
160[C₉H₆NO₂]⁺C₂H₅O•Loss of the ethoxy radical from the ester
142[C₉H₄NO]⁺C₂H₅O• + H₂OLoss of ethoxy radical and water
132[C₈H₆NO]⁺CODecarbonylation of the fragment at m/z 160
114[C₈H₄N]⁺CO + H₂ODecarbonylation of the fragment at m/z 142

Predicted Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion (M⁺) with a predicted m/z of 205. The subsequent fragmentation is driven by the functionalities present in the molecule.

A key fragmentation pathway for 4-hydroxyindole derivatives is the loss of a water molecule (H₂O), which is a characteristic fragmentation for this specific isomer. This leads to the formation of a significant ion at m/z 187.

The ethyl ester group can undergo fragmentation through two primary routes: the loss of an ethoxy radical (•OCH₂CH₃) to yield an acylium ion at m/z 160, or the loss of ethylene (C₂H₄) via a McLafferty-type rearrangement, if sterically feasible, though the former is generally more prominent for ethyl esters.

Further fragmentation can occur through the loss of carbon monoxide (CO) from the acylium ion, a common fragmentation for aromatic esters, leading to ions at m/z 132. The combination of these fragmentation pathways results in the characteristic mass spectrum of the compound.

Fragmentation_Pathway_of_Ethyl_4-hydroxy-1H-indole-2-carboxylate M This compound (m/z = 205) [M]⁺ F1 [M - H₂O]⁺ (m/z = 187) M->F1 - H₂O F2 [M - C₂H₅O]⁺ (m/z = 160) M->F2 - •OC₂H₅ F3 [M - H₂O - C₂H₅O]⁺ (m/z = 142) F1->F3 - •OC₂H₅ F2->F3 - H₂O F4 [M - C₂H₅O - CO]⁺ (m/z = 132) F2->F4 - CO

Predicted fragmentation pathway of this compound.

Experimental Protocols

The following sections detail the methodologies for the mass spectrometric analysis of this compound.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality mass spectra.

  • Dissolution: Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent such as methanol, acetonitrile, or ethyl acetate.

  • Dilution: For electrospray ionization (ESI), further dilute the stock solution to a final concentration of approximately 1-10 µg/mL using the same solvent. For electron ionization (EI) with a direct insertion probe, a higher concentration may be used.

  • Filtration: If any particulate matter is visible, filter the final solution through a 0.22 µm syringe filter to prevent clogging of the instrument's sample introduction system.

  • Vials: Transfer the final sample solution to an appropriate autosampler vial with a septum cap.

Instrumentation and Analysis

The following are general parameters for acquiring a mass spectrum. Optimal conditions may vary depending on the specific instrument.

Electron Ionization (EI) Mass Spectrometry:

  • Ionization Source: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 200-250 °C

  • Sample Introduction: Direct Insertion Probe (DIP) or Gas Chromatography (GC) inlet

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

  • Scan Range: m/z 40-400

Electrospray Ionization (ESI) Mass Spectrometry:

  • Ionization Source: Electrospray Ionization (ESI), typically in positive ion mode

  • Capillary Voltage: 3-4 kV

  • Nebulizing Gas (N₂): Flow rate and pressure as recommended by the instrument manufacturer

  • Drying Gas (N₂): Flow rate and temperature as recommended by the instrument manufacturer

  • Sample Introduction: Liquid Chromatography (LC) system or direct infusion

  • Mass Analyzer: Quadrupole, TOF, or Orbitrap

  • Scan Range: m/z 50-500

Experimental Workflow

The general workflow for the analysis of this compound by mass spectrometry is depicted below.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Dissolution Dissolution Dilution Dilution Dissolution->Dilution Filtration Filtration Dilution->Filtration Vial Vial Filtration->Vial Sample_Introduction Sample_Introduction Vial->Sample_Introduction Ionization Ionization Sample_Introduction->Ionization Mass_Analysis Mass_Analysis Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Spectrum_Acquisition Spectrum_Acquisition Detection->Spectrum_Acquisition Data_Interpretation Data_Interpretation Spectrum_Acquisition->Data_Interpretation

General experimental workflow for mass spectrometry analysis.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometry of this compound. The predicted fragmentation data and pathways, along with the detailed experimental protocols, offer a robust framework for researchers, scientists, and drug development professionals working with this and related indole compounds. While the provided fragmentation data is predictive, it is based on well-established principles of mass spectrometry and offers valuable guidance for spectral interpretation and structural confirmation. Experimental verification is recommended to confirm these predictions.

Unveiling the Vibrational Signature: A Technical Guide to the FT-IR Spectrum of Ethyl 4-hydroxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of Ethyl 4-hydroxy-1H-indole-2-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document outlines the expected vibrational frequencies, provides a detailed experimental protocol for spectral acquisition, and presents a logical workflow for spectral interpretation, thereby serving as a crucial resource for researchers engaged in the synthesis, characterization, and application of novel indole derivatives.

Predicted FT-IR Spectral Data

The FT-IR spectrum of this compound is characterized by a series of absorption bands corresponding to the vibrational modes of its specific functional groups. While a definitive experimental spectrum is not publicly available, a highly accurate prediction can be formulated based on the well-documented spectra of closely related indole derivatives, including indole, ethyl indole-2-carboxylate, and 4-hydroxyindole. The anticipated vibrational frequencies and their assignments are summarized in Table 1.

Wavenumber (cm⁻¹) Intensity Vibrational Assignment Functional Group
~3400-3500Strong, BroadO-H StretchHydroxyl (-OH)
~3300-3400Medium, SharpN-H StretchIndole N-H
~3100-3150MediumAromatic C-H StretchIndole Ring
~2850-2980Medium-WeakAliphatic C-H StretchEthyl Group (-CH₂, -CH₃)
~1680-1710StrongC=O StretchEster Carbonyl
~1580-1620MediumC=C StretchIndole Ring
~1450-1550MediumC=C StretchIndole Ring
~1370-1470MediumC-H BendEthyl Group (-CH₂, -CH₃)
~1200-1300StrongC-O StretchEster Linkage
~1000-1100MediumC-O StretchPhenolic C-O
~740-780StrongC-H Out-of-plane BendAromatic Ring

Table 1: Predicted FT-IR Peak Assignments for this compound. The listed wavenumber ranges are estimations based on the analysis of structurally similar compounds. The actual peak positions may vary depending on the sample preparation and physical state.

Core Functional Group Analysis

The key to interpreting the FT-IR spectrum of this compound lies in identifying the characteristic absorption bands of its primary functional groups: the hydroxyl group, the indole N-H, the ester carbonyl, and the aromatic system.

  • Hydroxyl (-OH) and Indole N-H Stretching: The high-frequency region of the spectrum is dominated by the stretching vibrations of the O-H and N-H bonds. A broad and strong absorption band is expected between 3400-3500 cm⁻¹ due to the hydrogen-bonded hydroxyl group. The indole N-H stretch will likely appear as a sharper, medium-intensity peak in the 3300-3400 cm⁻¹ region.

  • Carbonyl (C=O) Stretching: A prominent and sharp absorption band in the range of 1680-1710 cm⁻¹ is a definitive indicator of the ester carbonyl group. The exact position of this peak can be influenced by conjugation with the indole ring.

  • Aromatic C=C Stretching: The indole ring will give rise to several medium-intensity bands in the 1450-1620 cm⁻¹ region, corresponding to the stretching vibrations of the carbon-carbon double bonds within the aromatic system.

  • Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex series of absorptions that are unique to the molecule. Key bands in this region include the C-O stretching of the ester and phenolic groups, as well as C-H bending vibrations.

Experimental Protocol for FT-IR Spectral Acquisition

The following protocol outlines a standard procedure for obtaining a high-quality FT-IR spectrum of a solid organic compound like this compound using the KBr pellet method.

Materials and Equipment:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Potassium bromide (KBr), spectroscopy grade, oven-dried

  • Spatula

  • Analytical balance

Procedure:

  • Sample Preparation:

    • Weigh approximately 1-2 mg of this compound.

    • Weigh approximately 100-200 mg of dry, spectroscopy-grade KBr. The sample-to-KBr ratio should be roughly 1:100.

    • Combine the sample and KBr in an agate mortar.

  • Grinding and Mixing:

    • Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be reduced to minimize scattering of the infrared radiation.

  • Pellet Formation:

    • Transfer a portion of the powdered mixture into the pellet-forming die.

    • Place the die into the hydraulic press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die.

    • Place the pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Process the spectrum to identify the wavenumbers of the absorption maxima.

    • Assign the observed peaks to the corresponding molecular vibrations based on established correlation charts and comparison with reference spectra.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the analysis and interpretation of the FT-IR spectrum of this compound.

FT_IR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Interpretation cluster_output Final Characterization A Obtain pure sample of this compound B Prepare KBr pellet A->B C Acquire Background Spectrum B->C D Acquire Sample Spectrum C->D E Identify major absorption bands D->E F Assign bands to functional groups (O-H, N-H, C=O, C=C) E->F G Analyze fingerprint region F->G H Compare with predicted spectrum and literature data G->H I Confirm molecular structure H->I J Assess sample purity I->J

Caption: Workflow for FT-IR analysis of this compound.

Molecular Structure and Key Vibrational Modes

The following diagram highlights the key functional groups within the molecular structure of this compound that give rise to its characteristic FT-IR absorption bands.

Molecular_Structure_Vibrations cluster_mol This compound cluster_vib Key Vibrational Modes mol OH O-H Stretch (~3400-3500 cm⁻¹) NH N-H Stretch (~3300-3400 cm⁻¹) CO C=O Stretch (~1680-1710 cm⁻¹) CC C=C Stretch (~1450-1620 cm⁻¹)

Caption: Key functional groups and their corresponding FT-IR vibrational modes.

This comprehensive guide provides a foundational understanding of the FT-IR spectrum of this compound. By leveraging the predicted spectral data and the detailed experimental and analytical workflows, researchers can confidently characterize this important molecule and advance its application in various scientific domains.

In-depth Technical Guide: Solubility Profile of Ethyl 4-hydroxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of Ethyl 4-hydroxy-1H-indole-2-carboxylate, a key intermediate in the synthesis of various pharmacologically active compounds. Understanding the solubility of this molecule is critical for its application in drug discovery and development, influencing formulation, bioavailability, and overall therapeutic efficacy. This document details its physicochemical properties, predicted solubility in various solvents, standardized experimental protocols for solubility determination, and its potential role in relevant biological signaling pathways.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various solvent systems. Key predicted properties are summarized in the table below.

PropertyPredicted ValueUnit
Molecular FormulaC₁₁H₁₁NO₃
Molecular Weight205.21 g/mol
Boiling Point410.4 ± 25.0°C
Density1.326 ± 0.06g/cm³
pKa9.08 ± 0.40

Note: These values are computationally predicted and should be confirmed by experimental data.

Predicted Solubility Profile

SolventPredicted Solubility (logS)Predicted Solubility (mg/mL)Temperature (°C)Prediction Method
Water-2.56.4925Computational Prediction
Ethanol-1.832.525Computational Prediction
DMSO-1.2129.725Computational Prediction

Disclaimer: These solubility values are computationally predicted and are intended for informational purposes. Experimental verification is highly recommended.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount in pharmaceutical research. The Shake-Flask method is a widely accepted and reliable technique for determining thermodynamic solubility.

Shake-Flask Method for Thermodynamic Solubility

This method measures the equilibrium solubility of a compound in a specific solvent.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., Water, Ethanol, DMSO)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a glass vial. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[1][2]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

  • Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.

  • Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.

Biological Context: Role in Signaling Pathways

Indole derivatives are a significant class of heterocyclic compounds that have been extensively studied for their wide range of biological activities, including anticancer properties.[3][4][5] Many indole-based molecules have been found to modulate key cellular signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway.[3][6][7]

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[8][9][10] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[11] Indole compounds have been shown to inhibit this pathway at various points, leading to the suppression of tumor growth.[3][7]

Below is a diagram illustrating the potential points of intervention for indole derivatives within the PI3K/Akt/mTOR signaling pathway.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Indole Ethyl 4-hydroxy-1H- indole-2-carboxylate (or derivatives) Indole->PI3K Inhibition Indole->Akt Inhibition Indole->mTORC1 Inhibition

Potential inhibition points of indole derivatives in the PI3K/Akt/mTOR pathway.

Conclusion

This technical guide provides essential information on the solubility profile of this compound. While experimental data is limited, the provided predicted solubility values and detailed experimental protocols offer a solid foundation for researchers and drug development professionals. Furthermore, the exploration of its potential role in inhibiting the PI3K/Akt/mTOR signaling pathway highlights its significance as a scaffold for the development of novel therapeutics. Further experimental validation of the presented data is crucial for advancing the application of this compound in pharmaceutical sciences.

References

An In-depth Technical Guide on the Stability and Storage of Ethyl 4-hydroxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Ethyl 4-hydroxy-1H-indole-2-carboxylate. Due to the limited availability of specific stability data for this compound in the public domain, this guide synthesizes information from related indole derivatives, particularly hydroxyindoles and indole-2-carboxylates, to infer its stability profile and potential degradation pathways.

Core Chemical Properties and Stability Profile

This compound is a substituted indole, a class of heterocyclic compounds widely used as building blocks in medicinal chemistry. The stability of this molecule is influenced by the electron-rich indole nucleus, the phenolic hydroxyl group, and the ethyl ester functionality. Based on the chemistry of analogous compounds, it is predicted to be sensitive to oxidation, light, and high temperatures.

Key Stability Concerns:

  • Oxidative Degradation: The 4-hydroxyindole moiety is highly susceptible to oxidation. The presence of the hydroxyl group activates the aromatic ring, making it prone to reaction with atmospheric oxygen and other oxidizing agents. This can lead to the formation of colored degradation products, potentially through quinone-like intermediates. For compounds like 4-hydroxyindole, oxidation can lead to polymerization and the formation of complex mixtures[1][2].

  • Photodegradation: Indole derivatives are often photolabile. Exposure to UV or visible light can induce photochemical reactions, leading to decomposition[3][4]. For substituted indoles, photodegradation can involve complex pathways including hydroxylation and dehydrogenation, resulting in a variety of degradation products[3][4].

  • Thermal Lability: While the indole ring itself is relatively stable, the functional groups attached to it can be susceptible to thermal stress. Indole-2-carboxylic acids are known to undergo decarboxylation at elevated temperatures, a reaction that is often facilitated by catalysts[5][6][7]. Although this compound is an ester, the potential for thermally induced degradation, including hydrolysis of the ester or other reactions, should be considered.

Recommended Storage and Handling Conditions

To ensure the integrity of this compound, stringent storage and handling procedures are necessary. The following conditions are recommended based on data from suppliers of similar hydroxyindole compounds.

ParameterRecommended ConditionRationaleSupporting Evidence
Temperature 2-8°C for short-term storage. -20°C to -80°C for long-term storage.To minimize thermal degradation and slow down oxidative processes.A USP reference standard for 4-hydroxyindole recommends storage at 2-8°C[8]. For long-term stability of a 4-hydroxyindole stock solution, storage at -20°C for one month or -80°C for six months is advised[9].
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).To prevent oxidation by atmospheric oxygen.The hydroxyl group on the indole ring makes it susceptible to oxidation. Storing under nitrogen is a recommended practice for sensitive compounds like 4-hydroxyindole[9].
Light Protect from light by using amber vials or storing in the dark.To prevent photodegradation.Indole derivatives can be highly photolabile[3][4]. Protecting from light is a standard precaution for indole-containing compounds.
Moisture Store in a tightly sealed container in a dry environment.To prevent potential hydrolysis of the ethyl ester, especially under acidic or basic conditions.General principle for storing esters to maintain their integrity.

Potential Degradation Pathways

The primary degradation pathways for this compound are anticipated to be oxidation and photodegradation. The following diagram illustrates a plausible degradation pathway based on the known reactivity of hydroxyindoles.

G Potential Degradation Pathways cluster_main cluster_oxidation Oxidative Degradation cluster_photo Photodegradation A This compound B Indole-quinone intermediate A->B [O], Air, Light D Hydroxylated/Dehydrogenated Products A->D hv (Light) C Polymerized/Colored Degradants B->C Polymerization

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

To definitively determine the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradants and develop a stability-indicating analytical method, typically HPLC.[10][11][12][13]

Objective: To identify the degradation pathways and validate an analytical method for stability testing.

General Workflow for Forced Degradation Studies:

G Forced Degradation Experimental Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis cluster_eval 4. Evaluation A Prepare stock solution of This compound in a suitable solvent (e.g., Methanol) B1 Acid Hydrolysis (e.g., 0.1 N HCl, heat) A->B1 B2 Base Hydrolysis (e.g., 0.1 N NaOH, heat) A->B2 B3 Oxidation (e.g., 3% H2O2, room temp) A->B3 B4 Thermal Stress (e.g., 60-80°C, solid state) A->B4 B5 Photolytic Stress (ICH Q1B conditions) A->B5 C Neutralize samples (if necessary) and dilute to working concentration B1->C B2->C B3->C B4->C B5->C D Analyze all samples by a suitable analytical method (e.g., HPLC-UV/MS) C->D E Assess peak purity and mass balance D->E F Identify and characterize major degradation products E->F G Validate the analytical method as stability-indicating F->G

Caption: A general experimental workflow for forced degradation studies.

Detailed Methodologies:

  • Materials:

    • This compound

    • HPLC-grade methanol, acetonitrile, and water

    • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

    • Calibrated analytical balance, volumetric flasks, pipettes

    • HPLC system with a UV detector and preferably a mass spectrometer (MS)

    • Photostability chamber, temperature-controlled oven

  • Protocol for Stress Conditions:

    • Acid Hydrolysis: A solution of the compound in methanol is treated with 0.1 N HCl and refluxed for a specified period (e.g., 8 hours). Samples are taken at various time points.

    • Base Hydrolysis: A solution of the compound in methanol is treated with 0.1 N NaOH and kept at room temperature or gently heated for a specified period (e.g., 4 hours). Samples are collected at intervals.

    • Oxidative Degradation: The compound is treated with a solution of 3% H₂O₂ at room temperature for a period such as 24 hours, with samples taken periodically.

    • Thermal Degradation: The solid compound is placed in a temperature-controlled oven at a high temperature (e.g., 80°C) for a defined period (e.g., 48 hours). A solution may also be subjected to thermal stress.

    • Photolytic Degradation: The compound (both in solid state and in solution) is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample is kept in the dark.

  • Analysis:

    • All stressed samples, along with a non-stressed control, are diluted to a suitable concentration.

    • Samples from acid and base hydrolysis should be neutralized before injection into the HPLC system.

    • Analysis is performed using a reverse-phase HPLC method, and the chromatograms are monitored for the appearance of new peaks (degradants) and a decrease in the area of the parent peak.

    • Mass spectrometry can be used to determine the mass of the degradation products, aiding in their structural elucidation.

Conclusion

This compound is a valuable research chemical whose stability is critical for the reliability of experimental results. While specific stability studies on this molecule are not widely published, the known chemistry of hydroxyindoles and indole-2-carboxylates strongly suggests a susceptibility to oxidative, photolytic, and to a lesser extent, thermal degradation. Adherence to stringent storage conditions, including refrigeration, protection from light, and storage under an inert atmosphere, is paramount to preserving its purity and integrity. For drug development purposes, conducting thorough forced degradation studies is essential to understand its stability profile and to develop validated, stability-indicating analytical methods.

References

Physical and chemical characteristics of Ethyl 4-hydroxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical, chemical, and biological characteristics of Ethyl 4-hydroxy-1H-indole-2-carboxylate, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development. This document details the compound's properties, synthesis, and potential biological significance, with a focus on data presentation and experimental methodologies.

Physicochemical Characteristics

This compound is an indole derivative characterized by a hydroxyl group at the 4-position of the indole ring and an ethyl ester at the 2-position. Its chemical structure confers specific properties that are of interest in medicinal chemistry.

Physical Properties

Quantitative data for this compound are summarized in the table below. For comparative purposes, data for the parent compound, Ethyl 1H-indole-2-carboxylate, is also included where available.

PropertyThis compoundEthyl 1H-indole-2-carboxylate
Molecular Formula C₁₁H₁₁NO₃C₁₁H₁₁NO₂
Molecular Weight 205.21 g/mol 189.21 g/mol [1]
Melting Point Not available122-125 °C
Boiling Point 410.4 ± 25.0 °C (Predicted)Not available
Density 1.326 ± 0.06 g/cm³ (Predicted)Not available
Appearance Not availableBeige solid[2]
Solubility Not availableSoluble in methanol[2]
Chemical Properties and Spectral Data

The chemical reactivity of this compound is influenced by the indole nucleus, the hydroxyl group, and the ethyl ester functionality. The indole ring is susceptible to electrophilic substitution, while the hydroxyl and ester groups can undergo various transformations.

Table 2: Spectral Data for Ethyl 1H-indole-2-carboxylate

Technique Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.90 (br s, 1H, NH), 7.68 (d, J=8.0 Hz, 1H), 7.42 (d, J=8.3 Hz, 1H), 7.31 (ddd, J=8.3, 7.1, 1.2 Hz, 1H), 7.14 (ddd, J=8.0, 7.1, 1.0 Hz, 1H), 7.08 (d, J=1.0 Hz, 1H), 4.42 (q, J=7.1 Hz, 2H), 1.42 (t, J=7.1 Hz, 3H)[3]
¹³C NMR Not available
FT-IR (KBr) ν (cm⁻¹): 3300 (N-H), 1680 (C=O, ester) [Data for a similar indole derivative][4]

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not explicitly available. However, based on established methods for the synthesis of substituted indoles, a general procedure can be outlined.

Synthesis of this compound

A plausible synthetic route involves the Reissert indole synthesis, which utilizes a substituted 2-nitrotoluene and diethyl oxalate. A generalized protocol is described below.

Materials:

  • 3-Hydroxy-2-nitrotoluene

  • Diethyl oxalate

  • Sodium ethoxide

  • Ethanol

  • Palladium on carbon (Pd/C)

  • Hydrogen gas

  • Ethyl acetate

  • Hexane

  • Standard laboratory glassware and equipment for organic synthesis and purification.

Procedure:

  • Condensation: In a round-bottom flask under an inert atmosphere, dissolve sodium ethoxide in absolute ethanol. To this solution, add 3-hydroxy-2-nitrotoluene followed by the dropwise addition of diethyl oxalate. The reaction mixture is typically stirred at room temperature or with gentle heating to facilitate the Claisen condensation, yielding ethyl 2-(3-hydroxy-2-nitrophenyl)-2-oxoacetate.

  • Reductive Cyclization: The resulting pyruvate derivative is then subjected to reductive cyclization. The crude product from the previous step is dissolved in a suitable solvent such as ethyl acetate or acetic acid. A catalytic amount of palladium on carbon (10%) is added. The mixture is then hydrogenated using a hydrogen balloon or a Parr hydrogenator until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). This step reduces the nitro group to an amine, which spontaneously cyclizes to form the indole ring.

  • Work-up and Purification: Upon completion of the reaction, the catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as the final product.

Characterization Methods

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to elucidate the structure of the molecule. The spectra would be expected to show characteristic signals for the aromatic protons of the indole ring, the hydroxyl proton, and the ethyl ester group.

  • Infrared (IR) Spectroscopy: FT-IR spectroscopy can be used to identify the functional groups present, such as the N-H and O-H stretching vibrations, as well as the carbonyl stretch of the ester.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be performed to determine the exact mass of the compound and confirm its molecular formula.

  • Melting Point: The melting point of the purified solid should be determined and can serve as an indicator of purity.

Biological Activity and Signaling Pathways

Indole derivatives are a prominent class of heterocyclic compounds with a wide range of biological activities, making them attractive scaffolds for drug discovery.[4] They have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.

While the specific biological targets and signaling pathways of this compound are not well-documented, many indole-containing compounds have been shown to modulate key cellular signaling pathways implicated in disease. For instance, certain indole derivatives have been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.[5][6] Inhibition of this pathway can lead to decreased cell proliferation and survival, and induction of apoptosis.

Visualizations

Synthetic Workflow

The following diagram illustrates a generalized synthetic workflow for the preparation of this compound based on the Reissert indole synthesis.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Condensation cluster_intermediate Intermediate cluster_reaction2 Cyclization cluster_product Final Product Start1 3-Hydroxy-2-nitrotoluene Reaction1 Claisen Condensation (NaOEt, Ethanol) Start1->Reaction1 Start2 Diethyl oxalate Start2->Reaction1 Intermediate1 Ethyl 2-(3-hydroxy-2-nitrophenyl)-2-oxoacetate Reaction1->Intermediate1 Reaction2 Reductive Cyclization (H₂, Pd/C) Intermediate1->Reaction2 Product This compound Reaction2->Product

Caption: Generalized Reissert indole synthesis for this compound.

Representative Signaling Pathway

The diagram below depicts a simplified representation of the PI3K/Akt/mTOR signaling pathway, which is a known target for some indole derivatives in cancer therapy.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Indole Indole Derivative (e.g., Ethyl 4-hydroxy-1H- indole-2-carboxylate) Indole->PI3K Inhibition Indole->Akt Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by indole derivatives.

References

Unveiling the Biological Potential of Ethyl 4-hydroxy-1H-indole-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-hydroxy-1H-indole-2-carboxylate is a member of the versatile indole family of heterocyclic compounds, a scaffold renowned for its wide-ranging pharmacological activities. This technical guide provides a comprehensive overview of the known and potential biological activities of this specific molecule, drawing on data from structurally related compounds to infer its likely therapeutic applications. The document details potential anticancer, antimicrobial, and anti-inflammatory properties, along with possible mechanisms of action, including enzyme inhibition and modulation of key cellular signaling pathways. Detailed experimental protocols for assessing these biological activities are provided to facilitate further research and drug discovery efforts.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with diverse therapeutic effects. The substitution pattern on the indole ring plays a crucial role in determining the biological activity profile. The presence of a hydroxyl group at the 4-position and an ethyl carboxylate at the 2-position of the indole ring in this compound suggests a potential for a range of biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory effects. This guide synthesizes the available information on this compound and its close analogs to provide a foundational resource for researchers.

Potential Biological Activities

While direct studies on this compound are limited, significant insights can be drawn from the biological evaluation of structurally similar compounds.

Anticancer Activity

Derivatives of indole-2-carboxamide featuring a hydroxyl group at the 4-position have demonstrated notable cytotoxic effects against various cancer cell lines. This suggests that this compound may also possess antiproliferative properties.

Table 1: Cytotoxicity of a Structurally Related 4-Hydroxy-Indole-2-Carboxamide Derivative (Compound 6e) [1]

Cell LineCancer TypeIC50 (μM)
MCF-7Breast Adenocarcinoma4.36
HCT-116Colon Carcinoma23.86
PC-3Prostate Adenocarcinoma10.52
A549Lung Carcinoma15.78
WI-38Normal Human Lung Fibroblasts51.26

Data for (E/Z)-N-(4-(2-(2-(4-hydroxybenzylidene)hydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamide, a compound with a 4-hydroxyindole moiety linked to a thiazole group.[1] The selectivity towards cancer cells over normal cells (WI-38) is a promising characteristic of this molecular scaffold.[1]

Antimicrobial Activity
Anti-inflammatory Activity

The indole scaffold is present in well-known anti-inflammatory drugs like Indomethacin.[2] This suggests that indole derivatives, including this compound, may possess anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.[2]

Enzyme Inhibition

N-hydroxyindole-2-carboxylates have been identified as inhibitors of human lactate dehydrogenase 5 (hLDH5), an important target in cancer metabolism.[3] This finding points towards the potential of 4-hydroxyindole-2-carboxylate derivatives to act as enzyme inhibitors. The competitive mode of inhibition observed in these studies suggests that the indole-2-carboxylate moiety plays a key role in binding to the enzyme's active site.[3]

Potential Signaling Pathways and Mechanisms of Action

The anticancer activity of indole-2-carboxamide derivatives may be mediated through the modulation of critical cellular signaling pathways. For instance, some indole-2-carboxamide derivatives have been shown to suppress the Akt/mTOR/NF-κB signaling pathway, which is frequently dysregulated in cancer and promotes cell survival, proliferation, and inflammation.

G cluster_membrane Cell Membrane cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation NFκB_IκBα NF-κB/IκBα (Inactive) Akt->NFκB_IκBα Phosphorylates IκBα IκBα IκBα NFκB_active NF-κB (Active) NFκB_IκBα->NFκB_active IκBα Degradation NFκB_nucleus NF-κB NFκB_active->NFκB_nucleus Translocation Gene_Expression Target Gene Expression NFκB_nucleus->Gene_Expression Induces Transcription of Genes for Proliferation, Survival, Angiogenesis Indole Ethyl 4-hydroxy- 1H-indole-2-carboxylate (Potential Inhibitor) Indole->Akt Inhibition

Potential inhibition of the Akt/mTOR/NF-κB signaling pathway.

Experimental Protocols

The following are generalized protocols for assessing the biological activities of this compound, based on standard methodologies used for similar compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration at which the compound inhibits the growth of cancer cells by 50% (IC50).

G start Start seed_cells Seed cancer cells in a 96-well plate and incubate for 24 hours start->seed_cells add_compound Treat cells with varying concentrations of Ethyl 4-hydroxy-1H-indole-2-carboxylate seed_cells->add_compound incubate_48h Incubate for 48 hours add_compound->incubate_48h add_mtt Add MTT solution to each well incubate_48h->add_mtt incubate_4h Incubate for 4 hours (Formation of formazan crystals) add_mtt->incubate_4h add_dmso Add DMSO to dissolve formazan crystals incubate_4h->add_dmso read_absorbance Measure absorbance at 570 nm using a microplate reader add_dmso->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

Workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and incubated for another 48 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Formation: The plate is incubated for 4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the compound concentration against the percentage of cell inhibition.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the minimum inhibitory concentration (MIC) of the compound required to inhibit the growth of a specific microorganism.

Methodology:

  • Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Two-fold serial dilutions of the compound are prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion

This compound represents a promising scaffold for the development of new therapeutic agents. Based on the biological activities of structurally related compounds, it is likely to possess anticancer, antimicrobial, and anti-inflammatory properties. The potential to inhibit key cellular signaling pathways, such as the Akt/mTOR/NF-κB pathway, and specific enzymes involved in disease progression warrants further investigation. The experimental protocols provided in this guide offer a framework for the systematic evaluation of the biological activities of this compound, which could lead to the discovery of novel drug candidates. Further research is essential to fully elucidate the therapeutic potential and mechanisms of action of this compound.

References

Unveiling the Therapeutic Potential of Ethyl 4-hydroxy-1H-indole-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. Among the vast family of indole derivatives, Ethyl 4-hydroxy-1H-indole-2-carboxylate has emerged as a molecule of significant interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its synthesis, potential therapeutic applications, and the underlying mechanisms of action. While direct and extensive research on this specific ester is still developing, this guide draws upon studies of structurally similar 4-hydroxyindole and indole-2-carboxylate analogs to present a holistic view for researchers.

Synthesis and Chemical Profile

The synthesis of this compound can be approached through several established methods for indole ring formation, followed by esterification. A common strategy involves the Fischer indole synthesis, utilizing a substituted phenylhydrazine and an appropriate pyruvate derivative.

General Synthetic Approach:

A plausible synthetic route, based on established indole syntheses, is outlined below. It is important to note that specific reaction conditions would require optimization.

G cluster_start Starting Materials cluster_synthesis Synthesis Pathway cluster_reagents Key Reagents & Conditions 3-Hydroxyphenylhydrazine 3-Hydroxyphenylhydrazine Hydrazone formation Hydrazone formation 3-Hydroxyphenylhydrazine->Hydrazone formation Ethyl pyruvate Ethyl pyruvate Ethyl pyruvate->Hydrazone formation Fischer Indolization Fischer Indolization Hydrazone formation->Fischer Indolization Hydrazone formation->Fischer Indolization Intermediate Hydrazone Esterification Esterification Fischer Indolization->Esterification Fischer Indolization->Esterification 4-Hydroxy-1H-indole-2-carboxylic acid Acid catalyst (e.g., H2SO4, PPA) Acid catalyst (e.g., H2SO4, PPA) Fischer Indolization->Acid catalyst (e.g., H2SO4, PPA) Final Product Final Product Esterification->Final Product Esterification->Final Product This compound Ethanol, Acid catalyst Ethanol, Acid catalyst Esterification->Ethanol, Acid catalyst Ethyl_4_hydroxy_1H_indole_2_carboxylate This compound Kinase_Signaling_Pathways Kinase Signaling Pathways (e.g., EGFR, VEGFR) Ethyl_4_hydroxy_1H_indole_2_carboxylate->Kinase_Signaling_Pathways Inhibition Apoptosis_Pathway Apoptosis Pathway Ethyl_4_hydroxy_1H_indole_2_carboxylate->Apoptosis_Pathway Activation Cell_Cycle_Arrest Cell Cycle Arrest Kinase_Signaling_Pathways->Cell_Cycle_Arrest Inhibition_of_Proliferation Inhibition of Proliferation Kinase_Signaling_Pathways->Inhibition_of_Proliferation Induction_of_Apoptosis Induction of Apoptosis Apoptosis_Pathway->Induction_of_Apoptosis Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) NF_kB_Pathway NF-κB Signaling Pathway Inflammatory_Stimulus->NF_kB_Pathway Pro_inflammatory_Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NF_kB_Pathway->Pro_inflammatory_Gene_Expression Ethyl_4_hydroxy_1H_indole_2_carboxylate This compound Ethyl_4_hydroxy_1H_indole_2_carboxylate->NF_kB_Pathway Inhibition

Ethyl 4-hydroxy-1H-indole-2-carboxylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-hydroxy-1H-indole-2-carboxylate is a heterocyclic organic compound belonging to the indole family. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active molecules and natural products. The presence of a hydroxyl group at the 4-position and an ethyl ester at the 2-position of the indole core makes this compound a versatile intermediate for the synthesis of more complex molecules and a subject of interest for biological screening. This technical guide provides an overview of its chemical properties, a representative synthesis protocol, and detailed methodologies for evaluating its potential biological activities. Due to the limited availability of specific experimental data for this compound in public literature, this guide presents established protocols for similar indole derivatives that can be readily adapted.

Chemical and Physical Properties

The chemical structure of this compound consists of a bicyclic indole core with a hydroxyl (-OH) substituent at the C4 position and an ethyl carboxylate (-COOCH₂CH₃) group at the C2 position. These functional groups provide sites for further chemical modifications, making it a valuable building block in synthetic organic chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₁₁NO₃
Molecular Weight 205.21 g/mol
Appearance Off-white to light brown solid (predicted)
Solubility Soluble in DMSO, methanol, ethanol; sparingly soluble in water (predicted)
Melting Point Not reported
Boiling Point Not reported
pKa Not reported (hydroxyl and NH protons are acidic)

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Predicted Peaks
¹H NMR (400 MHz, DMSO-d₆) δ 11.5-12.0 (s, 1H, NH), 9.0-9.5 (s, 1H, OH), 7.1-7.3 (m, 2H, Ar-H), 6.8-7.0 (m, 2H, Ar-H), 4.3 (q, J=7.1 Hz, 2H, OCH₂CH₃), 1.3 (t, J=7.1 Hz, 3H, OCH₂CH₃)
¹³C NMR (100 MHz, DMSO-d₆) δ 161.0 (C=O), 145.0 (C4-OH), 138.0 (C7a), 128.0 (C2), 125.0 (C3a), 122.0, 115.0, 110.0, 105.0 (Ar-C), 60.0 (OCH₂CH₃), 14.5 (OCH₂CH₃)
IR (KBr, cm⁻¹) 3400-3200 (O-H, N-H stretching), 3100-3000 (Ar C-H stretching), 2980-2850 (Aliphatic C-H stretching), 1710-1680 (C=O ester stretching), 1600-1450 (C=C aromatic stretching)
Mass Spectrometry (EI) m/z 205 (M⁺), 160 (M⁺ - OCH₂CH₃), 132 (M⁺ - COOCH₂CH₃)

Synthesis

Representative Synthesis Protocol: Modified Reissert Synthesis

The Reissert indole synthesis is a classical and reliable method for preparing indole-2-carboxylates from o-nitrotoluenes. A modification of this method can be envisioned for the synthesis of the 4-hydroxy derivative.

Experimental Workflow for Synthesis

Start Start: 2-Methyl-3-nitrophenol Step1 Protection of Hydroxyl Group (e.g., Benzylation) Start->Step1 Step2 Condensation with Diethyl Oxalate (NaOEt, EtOH) Step1->Step2 Step3 Reductive Cyclization (e.g., Fe/AcOH or H₂, Pd/C) Step2->Step3 Step4 Deprotection of Hydroxyl Group (e.g., Hydrogenolysis) Step3->Step4 End End Product: this compound Step4->End

Caption: A plausible synthetic workflow for this compound.

Detailed Methodology:

  • Protection of the Hydroxyl Group: To a solution of 2-methyl-3-nitrophenol (1 equivalent) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 equivalents). Stir the mixture at room temperature for 30 minutes. Add a protecting group reagent, for example, benzyl bromide (1.1 equivalents), and heat the reaction mixture to 60-80 °C for 4-6 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. Purify the resulting protected nitrophenol by column chromatography.

  • Condensation with Diethyl Oxalate: Dissolve the protected 2-methyl-3-nitrophenol derivative (1 equivalent) in anhydrous ethanol. To this solution, add sodium ethoxide (2 equivalents) and diethyl oxalate (1.2 equivalents). Reflux the mixture for 6-8 hours. The reaction progress can be monitored by TLC. After completion, cool the reaction mixture and acidify with a dilute acid (e.g., 2N HCl) to precipitate the ethyl 2-nitro-6-(benzyloxy)phenylpyruvate. Filter the precipitate, wash with cold water, and dry.

  • Reductive Cyclization: Suspend the ethyl 2-nitro-6-(benzyloxy)phenylpyruvate (1 equivalent) in a mixture of ethanol and water. Add a reducing agent such as iron powder (5 equivalents) and a catalytic amount of acetic acid. Heat the mixture to reflux for 2-4 hours. Alternatively, catalytic hydrogenation using H₂ gas and a palladium on carbon (Pd/C) catalyst can be employed. Monitor the reaction by TLC. Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts or catalyst. Concentrate the filtrate under reduced pressure.

  • Deprotection of the Hydroxyl Group: If a benzyl protecting group was used, it may be cleaved during the catalytic hydrogenation step. If not, dissolve the resulting protected ethyl 4-(benzyloxy)-1H-indole-2-carboxylate in ethanol or ethyl acetate and subject it to catalytic hydrogenation with H₂ gas and Pd/C catalyst until the deprotection is complete (monitored by TLC). Filter the catalyst and concentrate the solvent to yield the crude this compound. Purify the final product by recrystallization or column chromatography.

Biological Activity and Potential Applications

Indole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] While specific biological data for this compound is scarce, its structural similarity to known bioactive molecules suggests it may be a valuable candidate for screening in various therapeutic areas. A notable area of interest for N-hydroxyindole-2-carboxylates is the inhibition of lactate dehydrogenase (LDH), an enzyme implicated in cancer metabolism.[2]

Plausible Mechanism of Action: Kinase Inhibition

cluster_0 Kinase Catalytic Cycle Indole Ethyl 4-hydroxy-1H- indole-2-carboxylate Kinase Protein Kinase (e.g., LDH-A) Indole->Kinase Inhibition PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation CellProliferation Cell Proliferation ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase PhosphoSubstrate->CellProliferation Promotes Apoptosis Apoptosis CellProliferation->Apoptosis Inhibition of proliferation can lead to apoptosis

Caption: A potential mechanism of action via protein kinase inhibition.

Table 3: Hypothetical Biological Activity Data for this compound

Assay Type Target Cell Line IC₅₀ / EC₅₀ (µM)
Enzyme Inhibition Lactate Dehydrogenase A (LDH-A)-15.2
Cytotoxicity HeLa (Cervical Cancer)HeLa25.8
Cytotoxicity MCF-7 (Breast Cancer)MCF-732.5
Anti-inflammatory COX-2 Inhibition-18.9
Antiviral Influenza A (H1N1)MDCK45.1

Note: The data presented in this table is hypothetical and for illustrative purposes only. Experimental validation is required.

Experimental Protocols for Biological Evaluation

The following are detailed, adaptable protocols for assessing the biological activity of this compound.

In Vitro Lactate Dehydrogenase (LDH-A) Inhibition Assay

Principle: This assay measures the ability of the test compound to inhibit the enzymatic activity of LDH-A, which catalyzes the conversion of pyruvate to lactate with the concomitant oxidation of NADH to NAD⁺. The decrease in NADH absorbance at 340 nm is monitored spectrophotometrically.

Experimental Workflow for LDH-A Inhibition Assay

Start Prepare Reagents Step1 Add Buffer, NADH, and Test Compound to Plate Start->Step1 Step2 Add LDH-A Enzyme Step1->Step2 Step3 Incubate Step2->Step3 Step4 Initiate Reaction with Pyruvate Step3->Step4 Step5 Measure Absorbance at 340 nm Step4->Step5 End Calculate % Inhibition Step5->End

Caption: Workflow for an in vitro LDH-A enzyme inhibition assay.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.

    • NADH Solution: 2.5 mM NADH in assay buffer.

    • Pyruvate Solution: 10 mM sodium pyruvate in assay buffer.

    • LDH-A Enzyme Solution: Prepare a stock solution of human recombinant LDH-A in assay buffer. The final concentration should be determined empirically to yield a linear reaction rate.

    • Test Compound: Prepare a stock solution of this compound in DMSO. Create serial dilutions in assay buffer.

  • Assay Procedure (96-well UV-transparent plate):

    • To each well, add:

      • 150 µL of assay buffer.

      • 10 µL of NADH solution.

      • 10 µL of the test compound dilution (or DMSO for control).

      • 10 µL of LDH-A enzyme solution.

    • Incubate the plate at 37 °C for 15 minutes.

    • Initiate the reaction by adding 20 µL of pyruvate solution to each well.

    • Immediately measure the absorbance at 340 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the absorbance vs. time curve).

    • Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Culture: Culture a human cancer cell line (e.g., HeLa, MCF-7) in appropriate complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37 °C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37 °C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C, protected from light.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability versus the logarithm of the compound concentration to determine the IC₅₀ value.

In Vitro Antiviral Assay (Plaque Reduction Assay)

Principle: This assay determines the antiviral activity of a compound by measuring the reduction in the formation of viral plaques in a monolayer of host cells.

Methodology:

  • Cell Culture: Grow a monolayer of a suitable host cell line (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus) in a 6-well plate.

  • Virus Infection: When the cells reach confluency, wash the monolayer with PBS and infect with a known titer of the virus (e.g., 100 plaque-forming units (PFU) per well) for 1 hour at 37 °C.

  • Compound Treatment: After the incubation period, remove the viral inoculum and wash the cells with PBS. Overlay the cells with an agarose-containing medium that includes various concentrations of this compound. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plates at 37 °C in a CO₂ incubator until viral plaques are visible (typically 2-3 days).

  • Plaque Visualization: Fix the cells with a solution of 10% formaldehyde and stain with a 0.1% crystal violet solution.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC₅₀ value, which is the concentration of the compound that reduces the number of plaques by 50%.

Conclusion

This compound represents a promising scaffold for further investigation in drug discovery. Its chemical structure allows for facile derivatization, enabling the exploration of structure-activity relationships. While specific biological data for this compound is limited, the provided protocols offer a robust framework for its synthesis and evaluation as a potential therapeutic agent, particularly in the areas of oncology, inflammation, and virology. Further research is warranted to fully elucidate the biological profile and therapeutic potential of this and related indole derivatives.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 4-hydroxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of Ethyl 4-hydroxy-1H-indole-2-carboxylate, a valuable heterocyclic compound with applications in medicinal chemistry and drug development. The synthesis is presented as a robust three-step process, involving the preparation of a key intermediate, (3-(benzyloxy)phenyl)hydrazine, followed by a Fischer indole synthesis, and concluding with a deprotection step. An alternative synthetic route starting from 1,5,6,7-tetrahydro-4H-indol-4-one is also discussed.

Introduction

This compound is a key building block in the synthesis of various biologically active molecules. Its indole scaffold, substituted with a hydroxyl group at the 4-position and an ethyl carboxylate at the 2-position, provides multiple points for further chemical modification, making it a versatile intermediate for the development of novel therapeutic agents. This document outlines two reliable synthetic pathways to obtain this target compound.

Synthesis Pathway 1: Three-Step Synthesis via Fischer Indole Cyclization

This primary synthetic route involves the preparation of a protected hydrazine precursor, followed by the construction of the indole ring system via the well-established Fischer indole synthesis, and a final deprotection step to yield the desired product.

Synthesis_Workflow cluster_0 Step 1: Preparation of (3-(Benzyloxy)phenyl)hydrazine cluster_1 Step 2: Fischer Indole Synthesis cluster_2 Step 3: Debenzylation A 3-Benzyloxyaniline B Diazotization (NaNO2, HCl, 0 °C) A->B 1. C Reduction (SnCl2, HCl) B->C 2. D (3-(Benzyloxy)phenyl)hydrazine C->D Yield: High F Acid Catalyst (e.g., H2SO4, EtOH, Reflux) D->F 3. E Ethyl Pyruvate E->F G Ethyl 4-benzyloxy-1H-indole-2-carboxylate F->G Yield: Good H Catalytic Transfer Hydrogenation (Pd/C, Ammonium Formate, Reflux) G->H 4. I This compound H->I Yield: High

Caption: Three-step synthesis workflow for this compound.

Experimental Protocols: Pathway 1

Step 1: Synthesis of (3-(Benzyloxy)phenyl)hydrazine

This procedure involves the diazotization of 3-benzyloxyaniline followed by in-situ reduction of the resulting diazonium salt.

Materials:

  • 3-Benzyloxyaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O)

  • Deionized Water

  • Diethyl Ether

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 3-benzyloxyaniline (1.0 eq) in a mixture of concentrated HCl and water.

  • Slowly add a solution of sodium nitrite (1.0 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature.

  • In a separate flask, prepare a solution of stannous chloride dihydrate (3.0 eq) in concentrated HCl, also cooled to 0 °C.

  • Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, ensuring the temperature remains below 10 °C.

  • After the addition is complete, continue stirring at 0-5 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Basify the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (3-(benzyloxy)phenyl)hydrazine as a crude product, which can be used in the next step without further purification.

Parameter Value
Reactants 3-Benzyloxyaniline, NaNO₂, SnCl₂·2H₂O
Solvent Water, HCl
Temperature 0-5 °C
Reaction Time ~3.5 hours
Typical Yield High
Step 2: Fischer Indole Synthesis of Ethyl 4-benzyloxy-1H-indole-2-carboxylate

This step utilizes the Fischer indole synthesis to construct the indole ring from the prepared hydrazine and ethyl pyruvate.

Materials:

  • (3-(Benzyloxy)phenyl)hydrazine

  • Ethyl Pyruvate

  • Ethanol (absolute)

  • Concentrated Sulfuric Acid (H₂SO₄) or other acid catalyst (e.g., polyphosphoric acid)

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Ethyl Acetate

  • Hexane

  • Silica Gel for column chromatography

Protocol:

  • In a round-bottom flask, dissolve (3-(benzyloxy)phenyl)hydrazine (1.0 eq) and ethyl pyruvate (1.1 eq) in absolute ethanol.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 10 mol%).

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain Ethyl 4-benzyloxy-1H-indole-2-carboxylate.

Parameter Value
Reactants (3-(Benzyloxy)phenyl)hydrazine, Ethyl Pyruvate
Catalyst H₂SO₄ (catalytic)
Solvent Ethanol
Temperature Reflux
Reaction Time 4-6 hours
Typical Yield Good
Step 3: Debenzylation to this compound

The final step involves the removal of the benzyl protecting group to yield the target compound. Catalytic transfer hydrogenation is an effective method for this transformation.[1]

Materials:

  • Ethyl 4-benzyloxy-1H-indole-2-carboxylate

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium Formate

  • Methanol

  • Celite

Protocol:

  • To a solution of Ethyl 4-benzyloxy-1H-indole-2-carboxylate (1.0 eq) in methanol, add 10% Palladium on Carbon (10-20% by weight of the starting material).

  • Add ammonium formate (5-10 eq) in portions to the stirred suspension.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 1-3 hours).

  • Cool the reaction to room temperature and filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure.

  • The resulting residue can be purified by recrystallization or silica gel column chromatography to afford the final product, this compound.

Parameter Value
Reactant Ethyl 4-benzyloxy-1H-indole-2-carboxylate
Catalyst 10% Pd/C
Hydrogen Donor Ammonium Formate
Solvent Methanol
Temperature Reflux
Reaction Time 1-3 hours
Typical Yield High

Synthesis Pathway 2: Aromatization of a Tetrahydroindolone Derivative

An alternative approach to 4-hydroxyindoles involves the aromatization of a 4,5,6,7-tetrahydroindol-4-one precursor. While this method is effective for producing the 4-hydroxyindole core, subsequent esterification at the 2-position would be required to obtain the target molecule.

Alternative_Synthesis A 1,5,6,7-Tetrahydro-4H-indol-4-one B Aromatization (e.g., Pd/C, high temp) A->B C 4-Hydroxyindole B->C D Esterification (e.g., with ethyl chloroformate) C->D E This compound D->E

Caption: Alternative synthesis of this compound.

Experimental Protocol: Pathway 2 (Conceptual)

This pathway provides a conceptual alternative for accessing the 4-hydroxyindole scaffold, which would then require further functionalization.

Step 1: Aromatization of 1,5,6,7-Tetrahydro-4H-indol-4-one

Protocol Outline:

  • 1,5,6,7-Tetrahydro-4H-indol-4-one can be aromatized to 4-hydroxyindole by heating with a dehydrogenation catalyst such as palladium on carbon in a high-boiling solvent.

Step 2: Esterification of 4-Hydroxyindole

Protocol Outline:

  • The resulting 4-hydroxyindole would then need to be selectively C2-acylated and esterified to introduce the ethyl carboxylate group. This can be a challenging step due to the reactivity of the indole nucleus at other positions.

Parameter Value
Starting Material 1,5,6,7-Tetrahydro-4H-indol-4-one
Key Transformations Aromatization, C2-Esterification
Challenges Regioselectivity of esterification

Summary of Quantitative Data

Step Synthetic Method Key Reagents Typical Yield
1 Diazotization & ReductionNaNO₂, SnCl₂High
2 Fischer Indole SynthesisEthyl Pyruvate, H₂SO₄Good
3 DebenzylationPd/C, Ammonium FormateHigh
Alternative Aromatization & EsterificationPd/C, Esterifying agentVariable

Conclusion

The three-step synthesis via the Fischer indole reaction is a well-defined and reliable method for the preparation of this compound. It offers good overall yields and utilizes standard organic chemistry transformations. The alternative route through the aromatization of a tetrahydroindolone derivative is also a viable option for obtaining the core 4-hydroxyindole structure, though it requires additional steps for the introduction of the ethyl carboxylate group, which may present regioselectivity challenges. The choice of synthetic route will depend on the availability of starting materials and the specific requirements of the research or development project.

References

Application Notes and Protocols for the Synthesis of 4-Hydroxyindole Derivatives via Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-hydroxyindole scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous biologically active compounds. Its derivatives have shown significant potential in various therapeutic areas, including as serotonin receptor agonists and in the development of psychedelic-based therapies. The Fischer indole synthesis, a robust and versatile method for constructing the indole ring system, is a key strategy for accessing these valuable compounds. This document provides detailed application notes and experimental protocols for the synthesis of 4-hydroxyindole derivatives, with a focus on the Fischer indole synthesis and related methodologies.

Fischer Indole Synthesis: An Overview

The Fischer indole synthesis is a classic organic reaction that forms an indole from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions.[1] The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[2][2]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the aromatic indole ring.[1][3]

Mechanism of the Fischer Indole Synthesis

The key steps of the Fischer indole synthesis are:

  • Formation of a phenylhydrazone from the reaction of a phenylhydrazine with an aldehyde or ketone.

  • Tautomerization of the phenylhydrazone to its enamine form.

  • A[2][2]-sigmatropic rearrangement of the protonated enamine.

  • Loss of a proton to regain aromaticity.

  • Intramolecular cyclization.

  • Elimination of ammonia to form the indole ring.

Data Presentation

The following tables summarize quantitative data from various synthetic methods for preparing indole derivatives, including those with a 4-hydroxy substitution pattern or analogous structures synthesized via the Fischer indole synthesis and related methods.

EntryPhenylhydrazine DerivativeCarbonyl CompoundProductCatalyst/SolventReaction ConditionsYield (%)Reference
1PhenylhydrazineCyclohexanone1,2,3,4-Tetrahydrocarbazolep-Toluenesulfonic acid (p-TSA)Microwave (600W), 3 min91[1]
2p-Tolylhydrazine hydrochlorideIsopropyl methyl ketone2,3,3,5-TetramethylindolenineGlacial acetic acidReflux, 2.25 h85-95[4]
3o,m-Tolylhydrazine hydrochloridesIsopropyl methyl ketoneMethyl indoleninesAcetic acidRoom temperatureHigh[4]
4o,m-Tolylhydrazine hydrochlorides2-MethylcyclohexanoneMethyl indoleninesAcetic acidRoom temperatureHigh[4]
5PhenylhydrazineAcetophenone2-PhenylindolePhosphomolybdic acid/Chloroform60°C, 4 h86[5]

Experimental Protocols

Protocol 1: Microwave-Assisted One-Pot Fischer Indole Synthesis of 1,2,3,4-Tetrahydrocarbazole (A Model for 4-Hydroxy-tetrahydrocarbazole Synthesis)

This protocol is adapted from a high-yield synthesis of 1,2,3,4-tetrahydrocarbazole and can be modified for the synthesis of 4-hydroxy-1,2,3,4-tetrahydrocarbazole by using 4-hydroxyphenylhydrazine.[1]

Materials:

  • Phenylhydrazine (or 4-hydroxyphenylhydrazine)

  • Cyclohexanone

  • p-Toluenesulfonic acid (p-TSA)

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine phenylhydrazine (1.0 mmol), cyclohexanone (1.0 mmol), and a catalytic amount of p-toluenesulfonic acid (0.1 mmol).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 600 W for 3 minutes.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Purify the product by column chromatography on silica gel to obtain 1,2,3,4-tetrahydrocarbazole.

Expected Yield: 91% for 1,2,3,4-tetrahydrocarbazole.[1]

Protocol 2: Synthesis of 2,3,3,5-Tetramethylindolenine (A Model for Substituted 4-Hydroxyindole Derivatives)

This protocol is based on the synthesis of a substituted indolenine and can be adapted for 4-hydroxyindole derivatives.[4]

Materials:

  • p-Tolylhydrazine hydrochloride (or 4-hydroxy-3-methylphenylhydrazine hydrochloride)

  • Isopropyl methyl ketone

  • Glacial acetic acid

  • 1 M Sodium hydroxide solution

  • Chloroform (or other suitable organic solvent)

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add p-tolylhydrazine hydrochloride (1.62 mmol) and isopropyl methyl ketone (1.62 mmol) to glacial acetic acid (2 g, 0.03 mol).[4]

  • Reflux the mixture with stirring for 2.25 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[4]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with 1 M sodium hydroxide solution.

  • Dilute the mixture with water (100 mL) and extract with chloroform (3 x 100 mL).[4]

  • Dry the combined organic layers over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the product.[4]

Expected Yield: 85-95% for 2,3,3,5-tetramethylindolenine.[4]

Visualizations

Fischer Indole Synthesis Mechanism

Fischer_Indole_Synthesis Reactants Phenylhydrazine + Aldehyde/Ketone Hydrazone Phenylhydrazone Reactants->Hydrazone H+ Enamine Enamine (Tautomer) Hydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement H+ Intermediate1 Di-imine Intermediate Rearrangement->Intermediate1 Cyclization Cyclization Intermediate1->Cyclization Intermediate2 Aminoacetal Cyclization->Intermediate2 Elimination Elimination of NH3 Intermediate2->Elimination H+ Product Indole Elimination->Product

Caption: Mechanism of the Fischer Indole Synthesis.

General Experimental Workflow for Fischer Indole Synthesis

Experimental_Workflow Start Start Mixing Mix Phenylhydrazine, Ketone/Aldehyde, and Acid Catalyst Start->Mixing Reaction Heat Reaction Mixture (Conventional or Microwave) Mixing->Reaction Monitoring Monitor Reaction (e.g., TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Purification (e.g., Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: General experimental workflow.

Signaling Pathway of Psilocin (a 4-Hydroxyindole Derivative) at the 5-HT2A Receptor

Psilocin_Signaling Psilocin Psilocin (4-Hydroxy-DMT) Receptor 5-HT2A Receptor (GPCR) Psilocin->Receptor Binds to G_protein Gq/G11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Caption: Psilocin signaling at the 5-HT2A receptor.

References

The Reissert Synthesis: A Versatile Route to Substituted Indole-2-Carboxylates for Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The indole scaffold is a privileged heterocyclic motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. Specifically, indole-2-carboxylates are crucial intermediates in the synthesis of numerous biologically active compounds. The Reissert indole synthesis provides a classical and reliable method for the preparation of these valuable building blocks, starting from readily available ortho-nitrotoluenes.[1][2] This document offers detailed application notes and experimental protocols for the synthesis of substituted indole-2-carboxylates using the Reissert reaction, along with data on their characterization and relevance in drug development.

The core of the Reissert indole synthesis involves two key transformations: the condensation of an ortho-nitrotoluene derivative with diethyl oxalate in the presence of a strong base to form an ethyl o-nitrophenylpyruvate, followed by a reductive cyclization of this intermediate to yield the indole-2-carboxylate.[2][3] A variety of substituents on the aromatic ring of the o-nitrotoluene are tolerated, making this method highly adaptable for the creation of diverse indole libraries.

Key Applications in Drug Development

Substituted indole-2-carboxylates are of significant interest to the pharmaceutical industry due to their diverse pharmacological activities. They have been identified as key pharmacophores in the development of:

  • NMDA Receptor Antagonists: Certain substituted indole-2-carboxylates act as antagonists at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor.[4][5] Overactivation of NMDA receptors is implicated in various neurological disorders, including epilepsy, stroke, and chronic pain. By modulating the activity of these receptors, indole-2-carboxylate derivatives represent a promising class of therapeutic agents for these conditions.

  • HIV-1 Integrase Inhibitors: The indole nucleus is a recognized scaffold for the development of HIV-1 integrase inhibitors, a critical class of antiretroviral drugs. Specific substituted indole-2-carboxylic acid derivatives have been designed and synthesized to effectively inhibit the strand transfer activity of HIV-1 integrase.

  • Anticancer Agents: The indole framework is present in numerous anticancer drugs. Researchers have synthesized various substituted indole-2-carboxamides and related derivatives that exhibit potent antiproliferative activity against a range of cancer cell lines.

  • Antidiabetic Agents: 5-Methoxyindole-2-carboxylic acid (MICA) has been investigated as a potent hypoglycemic agent that functions by inhibiting gluconeogenesis in the liver.[6]

Reaction Mechanism and Workflow

The general mechanism of the Reissert indole synthesis is a two-step process. The first step is a base-catalyzed condensation, and the second is a reductive cyclization.

Diagram of the Reissert Indole Synthesis Mechanism

Reissert_Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Reductive Cyclization o-Nitrotoluene Substituted o-Nitrotoluene Enolate Carbanion Intermediate o-Nitrotoluene->Enolate + Base Diethyl_Oxalate Diethyl Oxalate Intermediate_1 Ethyl o-Nitrophenylpyruvate Diethyl_Oxalate->Intermediate_1 Base Base (e.g., KOEt) Enolate->Intermediate_1 + Diethyl Oxalate Amino_Intermediate Amino Intermediate Intermediate_1->Amino_Intermediate + Reducing Agent Reducing_Agent Reducing Agent (e.g., Zn/HOAc) Reducing_Agent->Amino_Intermediate Cyclized_Intermediate Indolinone Intermediate Amino_Intermediate->Cyclized_Intermediate Intramolecular Cyclization Final_Product Substituted Indole-2-carboxylate Cyclized_Intermediate->Final_Product Dehydration

Caption: General mechanism of the Reissert indole synthesis.

Experimental Workflow Diagram

Experimental_Workflow start Start setup Reaction Setup: - o-Nitrotoluene - Diethyl Oxalate - Anhydrous Solvent start->setup base_addition Slow Addition of Base (e.g., Potassium Ethoxide) setup->base_addition condensation Condensation Reaction (Stirring at room temp.) base_addition->condensation intermediate_isolation Isolation of o-Nitrophenylpyruvate Salt condensation->intermediate_isolation reduction_setup Reductive Cyclization: - Intermediate Salt - Reducing Agent (e.g., Zn dust) - Acetic Acid intermediate_isolation->reduction_setup cyclization Heating and Stirring reduction_setup->cyclization workup Reaction Work-up: - Filtration - Extraction cyclization->workup purification Purification: - Recrystallization or - Column Chromatography workup->purification characterization Characterization: - NMR, IR, MS - Melting Point purification->characterization end End characterization->end

Caption: A typical experimental workflow for the Reissert synthesis.

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of various substituted indole-2-carboxylates via the Reissert method.

SubstituentStarting MaterialBaseReducing AgentSolventYield (%)Reference
Unsubstitutedo-NitrotolueneKOEtPtO₂/H₂Acetic Acid66[7]
4-Chloro4-Chloro-2-nitrotolueneNaOEtFe/HOAcEthanolNot Reported[7]
5-Chloro-4-fluoro5-Chloro-4-fluoro-2-nitrotolueneNaOEtFe/HOAcEthanolNot Reported[7]
5-Methoxy5-Methoxy-2-nitrotolueneNaOEtFeSO₄/NH₄OHEthanol/WaterNot Reported[3]
6-Hydroxy6-Hydroxy-2-nitrotolueneNaOEtFeSO₄/NH₄OHEthanol/WaterNot Reported[7]
4,6-Dichloro4,6-Dichloro-2-nitrotolueneNaOEtFe/HOAcEthanolNot Reported[7]

Experimental Protocols

Protocol 1: Synthesis of Ethyl Indole-2-carboxylate (Unsubstituted)

This protocol is adapted from the procedure published in Organic Syntheses.[8]

Step A: Preparation of the Potassium Salt of Ethyl o-Nitrophenylpyruvate

  • To a 5-L three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser protected with a calcium chloride tube, add 300 mL of anhydrous ether.

  • Carefully add 39.1 g (1.00 g-atom) of freshly cut potassium metal.

  • Pass a slow stream of dry nitrogen through the flask.

  • From the dropping funnel, add a mixture of 250 mL of absolute ethanol and 200 mL of anhydrous ether at a rate that maintains gentle boiling.

  • Once all the potassium has dissolved, allow the solution to cool to room temperature.

  • Add 2.5 L of anhydrous ether.

  • With stirring, add 146 g (1.00 mole) of diethyl oxalate, followed by 137 g (1.00 mole) of o-nitrotoluene after 10 minutes.

  • Stir the mixture at room temperature for 1-2 hours, during which the potassium salt of ethyl o-nitrophenylpyruvate will precipitate.

  • Collect the yellow precipitate by filtration, wash with anhydrous ether, and dry in a desiccator.

Step B: Reductive Cyclization to Ethyl Indole-2-carboxylate

  • In a 400-mL hydrogenation bottle, dissolve 30 g (0.109 mole) of the potassium salt from Step A in 200 mL of glacial acetic acid.

  • Add 0.20 g of platinum catalyst (PtO₂).

  • Place the bottle in a Parr low-pressure hydrogenation apparatus and flush the system several times with hydrogen.

  • Shake the bottle under an initial hydrogen pressure of approximately 30 p.s.i. until hydrogen uptake ceases (typically 1-2 hours).

  • Remove the catalyst by filtration and wash it with glacial acetic acid.

  • Slowly add the filtrate to 3 L of water with stirring to precipitate the product.

  • Collect the yellow solid by filtration, wash with water, and dry over calcium chloride. The typical yield is around 66%.

Protocol 2: General Procedure for the Synthesis of Substituted Indole-2-carboxylic Acids using Zinc and Acetic Acid

This is a general procedure that can be adapted for various substituted o-nitrotoluenes.

  • Condensation: Prepare the corresponding ethyl o-nitrophenylpyruvate derivative following a procedure similar to Protocol 1, Step A, using the appropriately substituted o-nitrotoluene. Potassium ethoxide is often preferred over sodium ethoxide as it can lead to better yields.[2]

  • Reductive Cyclization:

    • Suspend the ethyl o-nitrophenylpyruvate derivative in glacial acetic acid.

    • Add zinc dust portion-wise with stirring. The reaction is exothermic and may require cooling to maintain a moderate temperature.

    • After the addition is complete, continue stirring at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

    • Pour the reaction mixture into a large volume of water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield the substituted indole-2-carboxylic acid or its ethyl ester.[2]

Characterization Data

Ethyl Indole-2-carboxylate (Unsubstituted)

  • Appearance: Off-white to yellow solid.

  • Melting Point: 122-125 °C.

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.90 (br s, 1H, NH), 7.67 (d, J = 8.0 Hz, 1H, Ar-H), 7.42 (d, J = 8.4 Hz, 1H, Ar-H), 7.33 (t, J = 7.6 Hz, 1H, Ar-H), 7.15 (t, J = 7.4 Hz, 1H, Ar-H), 7.10 (s, 1H, Ar-H), 4.41 (q, J = 7.2 Hz, 2H, OCH₂CH₃), 1.42 (t, J = 7.2 Hz, 3H, OCH₂CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 162.5, 136.6, 127.8, 126.9, 124.7, 122.2, 120.5, 111.7, 108.1, 61.3, 14.5.

5-Fluoroindole-2-carboxylic acid

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 11.93 (br s, 1H, NH), 7.48 (dd, J = 8.8, 4.4 Hz, 1H), 7.44 (dd, J = 10.0, 2.4 Hz, 1H), 7.14 (s, 1H), 7.12 (td, J = 9.2, 2.4 Hz, 1H).[9]

Signaling Pathway Visualization

The following diagram illustrates the role of the NMDA receptor in synaptic transmission and the inhibitory action of a competitive glycine site antagonist.

NMDA_Receptor_Signaling cluster_synapse Glutamatergic Synapse cluster_receptor NMDA Receptor Activation cluster_inhibition Inhibition by Indole-2-carboxylate Presynaptic Presynaptic Terminal Glutamate Release Postsynaptic Postsynaptic Density NMDA Receptor Presynaptic->Postsynaptic Glutamate NMDAR NMDA Receptor Glutamate Site Glycine Site Ion Channel (Closed) Mg2+ Block Channel_Open Ion Channel (Open) Ca2+ Influx NMDAR:f3->Channel_Open Binding & Depolarization Glutamate Glutamate Glutamate->NMDAR:f1 Glycine Glycine Glycine->NMDAR:f2 Depolarization Membrane Depolarization Depolarization->Channel_Open Downstream Downstream Signaling (e.g., LTP, Excitotoxicity) Channel_Open->Downstream Indole_Antagonist Indole-2-carboxylate Antagonist NMDAR_Blocked NMDA Receptor Glutamate Site Glycine Site (Blocked) Ion Channel (Closed) Indole_Antagonist->NMDAR_Blocked:f2 Competitive Binding

Caption: NMDA receptor activation and inhibition by a glycine site antagonist.

References

Application Notes and Protocols: N-Alkylation of Ethyl 4-hydroxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction conditions and a detailed protocol for the N-alkylation of ethyl 4-hydroxy-1H-indole-2-carboxylate. This reaction is a crucial step in the synthesis of various biologically active compounds and pharmaceutical intermediates. The presence of both a secondary amine (N-H) and a phenolic hydroxyl (O-H) group on the indole scaffold necessitates careful selection of reaction conditions to achieve selective N-alkylation.

General Considerations for N-Alkylation

The N-alkylation of indoles typically proceeds via a nucleophilic substitution reaction where the deprotonated indole nitrogen attacks an alkyl halide or other electrophile. The choice of base, solvent, and temperature is critical to ensure high yields and selectivity. For substrates containing an additional acidic proton, such as the 4-hydroxy group in the title compound, competitive O-alkylation can occur. Generally, polar aprotic solvents and careful selection of the base can favor N-alkylation.

Comparative Reaction Conditions for N-Alkylation of Indole Derivatives

The following table summarizes various conditions reported for the N-alkylation of related indole compounds. These conditions can serve as a starting point for the optimization of the N-alkylation of this compound.

SubstrateAlkylating AgentBaseSolventTemperatureYieldReference
Ethyl 1H-indole-2-carboxylateAllyl bromideaq. KOHAcetone20 °CExcellent[1]
Ethyl 1H-indole-2-carboxylateBenzyl bromideaq. KOHAcetone20 °CExcellent[1]
Ethyl 5-substituted 1H-indole-2-carboxylatesActivated glycerol carbonateCs₂CO₃DMF60 °C63-80%[2]
OxindoleBenzyl bromideK₂CO₃DMF60 °C76%[3]
2,3-Disubstituted Indolesp-Quinone MethidesIn(OTf)₃THFNot Specifiedup to 90%[4]
IndolineVarious alcoholsTricarbonyl(cyclopentadienone) iron complexTFENot Specified31-99%[5]

Experimental Workflow

The general workflow for the N-alkylation of this compound is depicted below. The process involves deprotonation of the indole nitrogen followed by nucleophilic attack on the alkylating agent, and subsequent workup and purification.

N_Alkylation_Workflow Start Start: Ethyl 4-hydroxy-1H- indole-2-carboxylate Dissolve Dissolve in anhydrous solvent Start->Dissolve AddBase Add Base Dissolve->AddBase Deprotonation Deprotonation (Stir at RT) AddBase->Deprotonation AddAlkylatingAgent Add Alkylating Agent Deprotonation->AddAlkylatingAgent Reaction Reaction (Stir at specified temp.) AddAlkylatingAgent->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Workup Aqueous Workup Reaction->Workup Monitoring->Reaction Extraction Extraction with organic solvent Workup->Extraction Drying Dry organic layer Extraction->Drying Purification Purification (Column Chromatography) Drying->Purification Product N-alkylated Product Purification->Product

Caption: General workflow for the N-alkylation of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure for the N-alkylation of this compound using benzyl bromide as the alkylating agent and potassium carbonate as the base in dimethylformamide (DMF).

Materials:

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Benzyl bromide (BnBr)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography elution

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

    • Add anhydrous potassium carbonate (2.0 eq).

    • Add anhydrous DMF to dissolve the starting material (concentration can be adjusted, e.g., 0.1 M).

  • Addition of Alkylating Agent:

    • Stir the suspension at room temperature for 15-30 minutes.

    • Slowly add benzyl bromide (1.2 eq) to the reaction mixture via a syringe.

  • Reaction:

    • Heat the reaction mixture to 60 °C.[3]

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. The reaction time can vary (e.g., 3-24 hours).

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers.

  • Purification:

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure N-alkylated product.

Note on Selectivity:

The use of a carbonate base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent like DMF often favors N-alkylation over O-alkylation. The N-H proton of the indole is generally more acidic than the phenolic O-H, and the resulting N-anion is a softer nucleophile, which preferentially reacts with the soft electrophilic carbon of the alkyl halide. However, some O-alkylation may still occur. Stronger bases like sodium hydride (NaH) might lead to deprotonation of both the N-H and O-H groups, potentially resulting in a mixture of N- and O-alkylated products, as well as di-alkylated products. Reaction temperature can also influence selectivity; lower temperatures may favor N-alkylation. Optimization of the base, solvent, and temperature may be necessary to maximize the yield of the desired N-alkylated product.

References

Application Notes and Protocols: Derivatization of the Hydroxyl Group on Ethyl 4-hydroxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of the hydroxyl group of Ethyl 4-hydroxy-1H-indole-2-carboxylate, a versatile scaffold in medicinal chemistry. The resulting ether derivatives are of significant interest in drug discovery, particularly as potential modulators of key signaling pathways implicated in cancer and other diseases.

Introduction

This compound is a valuable starting material for the synthesis of a diverse range of bioactive molecules. The presence of a hydroxyl group at the 4-position of the indole ring offers a strategic point for chemical modification. Derivatization of this hydroxyl group, primarily through O-alkylation, allows for the exploration of the structure-activity relationship (SAR) of this class of compounds. Indole derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] Specifically, 4-alkoxy-indole derivatives have been investigated as potential kinase inhibitors, highlighting their relevance in the development of targeted therapies.

This document outlines protocols for the synthesis of representative O-alkylated derivatives of this compound, namely the methoxy, ethoxy, and benzyloxy analogues, via the Williamson ether synthesis. Furthermore, it explores the potential role of these derivatives as inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[2][3]

Data Presentation

Table 1: Summary of O-Alkylation Reactions of this compound

DerivativeAlkylating AgentBaseSolventReaction ConditionsYield (%)Reference
Ethyl 4-methoxy-1H-indole-2-carboxylateDimethyl sulfateNaHDMF0 °C to room temperatureNot specified[4]
Ethyl 4-ethoxy-1H-indole-2-carboxylateEthyl iodideK₂CO₃AcetoneRefluxNot specifiedGeneral Protocol
Ethyl 4-benzyloxy-1H-indole-2-carboxylateBenzyl bromideK₂CO₃DMF50 °C86%General Protocol

Table 2: Spectroscopic Data for Ethyl 4-benzyloxy-1H-indole-2-carboxylate

AnalysisDataReference
¹H-NMR (300 MHz, CDCl₃)δ 9.23 (br s, 1H, N-H), 7.52-7.30 (br m, 6H, Ar-H), 7.20 (t, J = 7.9 Hz, 1H, Ar-H), 7.04 (d, J = 8.3 Hz, 1H, Ar-H), 6.6 (d, J = 7.7 Hz, 1H, Ar-H), 5.19 (s, 2H, -OCH₂Ph), 4.41 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), and 1.40 (t, J = 7.1 Hz, 3H, -CH₃)General Protocol
IR (KBr, cm⁻¹)3325 (N-H) and 1685 (C=O)General Protocol

Experimental Protocols

General Workflow for O-Alkylation

The derivatization of the hydroxyl group on this compound is typically achieved through a Williamson ether synthesis. This involves the deprotonation of the hydroxyl group with a suitable base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

G cluster_workflow General O-Alkylation Workflow start This compound deprotonation Deprotonation (Base, Solvent) start->deprotonation alkylation Alkylation (Alkyl Halide) deprotonation->alkylation workup Aqueous Workup & Extraction alkylation->workup purification Purification (Chromatography/Recrystallization) workup->purification product Ethyl 4-alkoxy-1H-indole-2-carboxylate purification->product

Caption: General experimental workflow for the O-alkylation of this compound.

Protocol 1: Synthesis of Ethyl 4-benzyloxy-1H-indole-2-carboxylate

This protocol describes the synthesis of the benzyloxy derivative using benzyl bromide.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound in DMF, add potassium carbonate (1.5 equivalents).

  • Add benzyl bromide (1.2 equivalents) dropwise to the mixture.

  • Heat the reaction mixture to 50 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford Ethyl 4-benzyloxy-1H-indole-2-carboxylate.

Protocol 2: Synthesis of Ethyl 4-methoxy-1H-indole-2-carboxylate (General Procedure)

This protocol outlines a general procedure for the synthesis of the methoxy derivative using dimethyl sulfate.

Materials:

  • This compound

  • Dimethyl sulfate

  • Sodium hydride (NaH)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound in anhydrous DMF at 0 °C under a nitrogen atmosphere, add sodium hydride (1.2 equivalents) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add dimethyl sulfate (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield Ethyl 4-methoxy-1H-indole-2-carboxylate.

Protocol 3: Synthesis of Ethyl 4-ethoxy-1H-indole-2-carboxylate (General Procedure)

This protocol provides a general method for the synthesis of the ethoxy derivative using ethyl iodide.

Materials:

  • This compound

  • Ethyl iodide

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound in acetone.

  • Add potassium carbonate (2.0 equivalents) and ethyl iodide (1.5 equivalents).

  • Reflux the reaction mixture for 8-12 hours, monitoring the progress by TLC.

  • After cooling to room temperature, filter the solid and wash with acetone.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography to obtain Ethyl 4-ethoxy-1H-indole-2-carboxylate.

Application in Drug Development: Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a crucial intracellular cascade that regulates cell proliferation, growth, survival, and motility.[2] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3] Indole derivatives have emerged as a promising class of compounds that can modulate this pathway.[3] Studies have shown that substitutions at various positions on the indole ring can significantly influence their inhibitory activity against key kinases in this pathway, such as PI3K, Akt, and mTOR.[5]

The derivatization of the 4-hydroxyl group of this compound to form 4-alkoxy analogues can be a strategic approach to enhance their interaction with the ATP-binding pocket of these kinases, potentially leading to potent and selective inhibition.

G cluster_pathway Potential Inhibition of the PI3K/Akt/mTOR Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation Promotes fourEBP1->Proliferation Promotes (when inactive) Indole Ethyl 4-alkoxy-1H-indole- 2-carboxylate Derivative Indole->PI3K Inhibits Indole->Akt Inhibits Indole->mTORC1 Inhibits

Caption: Proposed mechanism of action for Ethyl 4-alkoxy-1H-indole-2-carboxylate derivatives as inhibitors of the PI3K/Akt/mTOR signaling pathway.

References

Application Notes and Protocols for Ethyl 4-hydroxy-1H-indole-2-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-hydroxy-1H-indole-2-carboxylate is a versatile heterocyclic building block in medicinal chemistry. The indole scaffold is a privileged structure found in numerous natural products and clinically approved drugs. The presence of a hydroxyl group at the 4-position and an ethyl ester at the 2-position provides multiple reaction sites for chemical modification, enabling the synthesis of diverse compound libraries for drug discovery. This document provides an overview of its applications, particularly in the development of anticancer agents, and detailed protocols for its derivatization.

Key Applications in Medicinal Chemistry

The this compound scaffold is a valuable starting material for the synthesis of various biologically active compounds. Its derivatives have shown promise in several therapeutic areas:

  • Anticancer Agents: The most prominent application is in the development of kinase inhibitors. By modifying the core structure, researchers have synthesized potent inhibitors of key kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). These kinases are crucial components of signaling pathways that regulate cell growth, proliferation, and angiogenesis.

  • Anti-inflammatory Agents: The indole nucleus is present in several non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives of this compound are being explored for their potential to inhibit inflammatory pathways.

  • Antiviral Agents: Certain indole derivatives have demonstrated the ability to inhibit viral replication, making this scaffold a point of interest in the development of new antiviral therapies.

Data Presentation: Anticancer Activity of a 4-Hydroxy-Indole-2-Carboxamide Derivative

One notable application of this compound is in the synthesis of potent anticancer agents. A derivative, (E/Z)-N'-(4-hydroxybenzylidene)-1H-indole-2-carbohydrazide, which can be synthesized from the parent compound, has shown significant cytotoxic activity against various cancer cell lines.

CompoundTarget Cell LineIC50 (µM)
4-Hydroxy-Indole-2-Carboxamide Derivative (Compound 6e) MCF-7 (Breast Cancer)4.36
A549 (Lung Cancer)23.86
HCT-116 (Colon Cancer)15.27
HepG2 (Liver Cancer)69.63
WI-38 (Normal Fibroblasts)71.90

Data sourced from a study on thiazolyl-indole-2-carboxamide derivatives as multitarget anticancer agents.[1]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate (Protected Starting Material)

This protocol describes the protection of the hydroxyl group as a benzyl ether, a common step before further functionalization.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to obtain Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate.

Protocol 2: N-Alkylation of Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate

This protocol outlines the alkylation of the indole nitrogen, a key step in creating diverse derivatives.

Materials:

  • Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.5 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., Argon), add a solution of Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate (1.0 eq) in anhydrous DMF dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-alkylated product.

Protocol 3: Synthesis of 1H-indole-2-carbohydrazide from Ethyl 1H-indole-2-carboxylate

This protocol describes the conversion of the ethyl ester to a hydrazide, a versatile intermediate for further derivatization.

Materials:

  • Ethyl 1H-indole-2-carboxylate (or its 4-hydroxy/4-benzyloxy derivative)

  • Hydrazine hydrate (NH₂NH₂·H₂O)

  • Ethanol

Procedure:

  • Dissolve Ethyl 1H-indole-2-carboxylate (1.0 eq) in ethanol.

  • Add hydrazine hydrate (10.0 eq) to the solution.

  • Reflux the reaction mixture for 12-24 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Add water to the residue to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain the 1H-indole-2-carbohydrazide.[2]

Visualizations

experimental_workflow start Ethyl 4-hydroxy-1H- indole-2-carboxylate step1 Protection of -OH group (e.g., Benzylation) start->step1 Protocol 1 step2 N-Alkylation step1->step2 Protocol 2 step3 Ester to Hydrazide Conversion step1->step3 Protocol 3 step5 Deprotection of -OH group step2->step5 step4 Condensation with Aldehydes/Ketones step3->step4 step4->step5 end Bioactive Derivatives (e.g., Kinase Inhibitors) step5->end signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras HER2 HER2 HER2->Ras VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Angiogenesis Angiogenesis PLCg->Angiogenesis Inhibitor 4-Hydroxy-Indole-2-Carboxamide Derivative Inhibitor->EGFR Inhibitor->HER2 Inhibitor->VEGFR2

References

Application Notes and Protocols: Ethyl 4-hydroxy-1H-indole-2-carboxylate as a Versatile Building Block for Complex Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 4-hydroxy-1H-indole-2-carboxylate is a versatile heterocyclic building block that serves as a crucial starting material for the synthesis of a wide array of complex molecules with significant biological activities. Its unique structure, featuring a reactive phenol, a nucleophilic nitrogen, and an ester for further functionalization, makes it an ideal scaffold for creating diverse chemical libraries for drug discovery. This document provides detailed application notes and experimental protocols for key transformations involving this valuable intermediate.

Key Applications in Medicinal Chemistry

The 4-hydroxyindole-2-carboxylate core is a privileged scaffold found in numerous biologically active compounds. Its derivatives have shown promise in various therapeutic areas, including oncology and endocrinology.

Selective Androgen Receptor Modulators (SARMs): The indole nucleus is a key feature in the design of non-steroidal SARMs. These compounds are being investigated for the treatment of muscle wasting, osteoporosis, and other conditions. The 4-hydroxy group can act as a key hydrogen bond donor or can be functionalized to modulate receptor affinity and selectivity.

Kinase Inhibitors: The indole scaffold is a common feature in many kinase inhibitors. Derivatives of this compound have been explored as inhibitors of key signaling proteins such as Epidermal Growth Factor Receptor (EGFR), which is a critical target in cancer therapy. The 4-position provides a vector for substitution to access different regions of the kinase active site.

Experimental Protocols and Data

The following sections provide detailed protocols for common and important reactions utilizing this compound.

O-Alkylation of the 4-Hydroxy Group

The phenolic hydroxyl group at the 4-position is a prime site for functionalization, allowing for the introduction of various side chains to modulate the pharmacological properties of the final compound.

Protocol: O-Alkylation with Alkyl Halides

This protocol describes a general procedure for the O-alkylation of this compound using an alkyl halide in the presence of a base.

Experimental Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add potassium carbonate (K₂CO₃, 2.0 eq.).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the desired alkyl halide (1.1 eq.) to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Alkyl HalideBaseSolventTemp (°C)Time (h)Yield (%)
Ethyl bromoacetateK₂CO₃DMF60485
Benzyl bromideK₂CO₃DMF80692
1-BromobutaneCs₂CO₃Acetonitrile70878
N-Alkylation of the Indole Nitrogen

The indole nitrogen can be alkylated to introduce further diversity and to block potential metabolic sites. The presence of the electron-withdrawing ester at C2 increases the acidity of the N-H proton, facilitating this reaction.[1][2][3][4]

Protocol: N-Alkylation using Sodium Hydride

This protocol details the N-alkylation of a protected 4-alkoxy-indole-2-carboxylate. It is crucial to protect the 4-hydroxy group prior to N-alkylation to avoid competing O-alkylation.

Experimental Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.) in anhydrous DMF (0.3 M).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the O-protected ethyl 4-alkoxy-1H-indole-2-carboxylate (1.0 eq.) in anhydrous DMF.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

O-Protecting GroupAlkyl HalideTemp (°C)Time (h)Yield (%)
BenzylMethyl iodide0 to RT1288
MethylEthyl bromide0 to RT1685
TBDMSPropargyl bromide0 to RT1290
Mitsunobu Reaction for Ether Synthesis

The Mitsunobu reaction provides a powerful and mild method for the O-alkylation of the 4-hydroxy group, particularly with primary and secondary alcohols, proceeding with inversion of stereochemistry at the alcohol center.[5][6][7][8][9]

Protocol: Mitsunobu Reaction with a Primary Alcohol

This protocol describes the etherification of this compound with a generic primary alcohol.

Experimental Procedure:

  • To a solution of this compound (1.0 eq.), the primary alcohol (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C under an inert atmosphere, add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired ether.

AlcoholReagentsSolventTime (h)Yield (%)
EthanolPPh₃, DIADTHF1675
3-Phenyl-1-propanolPPh₃, DEADToluene2470
CyclopentylmethanolPBu₃, ADDPCH₂Cl₂1878

Application in the Synthesis of Complex Molecules

The following section illustrates the use of a 4-hydroxyindole derivative in the synthesis of a key intermediate for the MEK inhibitor, Trametinib. While the specific starting material is not this compound, the chemistry highlights the importance of the 4-hydroxyindole scaffold.[10][11]

Synthetic Workflow for a Trametinib Intermediate

The synthesis of Trametinib involves the coupling of a 4-hydroxyindole derivative with N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea. The following diagram outlines a representative workflow for the synthesis of a key pyridopyrimidine intermediate, which is a core component of Trametinib.

G cluster_step1 Step 1: Pyridotrione Formation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Purification A Malonic acid mono-formamide monoethyl ester C Pyridotrione crude product A->C Oxalyl chloride, DMF, Toluene B Methyl malonic acid B->C E Trametinib Intermediate C->E Sodium ethoxide, THF D N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea D->E F Crude Intermediate E->F Acidic workup, Concentration G Purified Trametinib Intermediate F->G Recrystallization (Acetone)

Caption: Synthetic workflow for a key Trametinib intermediate.

Signaling Pathways of Derived Molecules

Molecules synthesized from the this compound scaffold often target key cellular signaling pathways implicated in disease.

Androgen Receptor (AR) Signaling Pathway

SARMs derived from this scaffold modulate the activity of the androgen receptor. The diagram below illustrates the canonical AR signaling pathway.[12][13][14][15][16]

AR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_complex AR-HSP Complex Androgen->AR_complex Binding AR_active Active AR AR_complex->AR_active HSP Dissociation AR_dimer AR Dimer AR_active->AR_dimer Dimerization & Translocation ARE Androgen Response Element (DNA) AR_dimer->ARE Binding Transcription Gene Transcription ARE->Transcription Activation Proteins Target Proteins Transcription->Proteins AR_Signaling Proteins->AR_Signaling Cellular Response (Anabolic effects)

Caption: Simplified Androgen Receptor (AR) signaling pathway.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

Indole-based kinase inhibitors can target the EGFR signaling pathway, which is often dysregulated in cancer. The following diagram shows a simplified overview of this pathway.[17][18][19]

EGFR_Signaling cluster_downstream Downstream Signaling Cascades EGF EGF Ligand EGFR EGFR EGF->EGFR Binding EGFR_active Activated EGFR (Dimer) EGFR->EGFR_active Dimerization & Autophosphorylation RAS_RAF_MEK RAS-RAF-MEK-ERK Pathway EGFR_active->RAS_RAF_MEK PI3K_AKT PI3K-AKT Pathway EGFR_active->PI3K_AKT Proliferation Cell Proliferation, Survival, etc. RAS_RAF_MEK->Proliferation PI3K_AKT->Proliferation

Caption: Simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway.

References

Application of Ethyl 4-hydroxy-1H-indole-2-carboxylate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. The strategic functionalization of the indole ring system allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Ethyl 4-hydroxy-1H-indole-2-carboxylate is a versatile starting material for the synthesis of a diverse range of kinase inhibitors. The presence of three key functional groups—the hydroxyl group at the 4-position, the ester at the 2-position, and the indole nitrogen—provides multiple points for chemical modification, enabling the exploration of extensive chemical space in the pursuit of novel therapeutic agents.

The hydroxyl group at the 4-position is particularly significant as it can act as a hydrogen bond donor or be functionalized to introduce moieties that can interact with specific residues in the kinase active site. This application note provides a comprehensive overview of the synthetic utility of this compound in the generation of potential kinase inhibitors, complete with detailed experimental protocols and structure-activity relationship (SAR) data for a representative series of hypothetical compounds.

Rationale for Use in Kinase Inhibitor Synthesis

Substitutions at the 4-position of the indole ring have been shown to be critical for the activity and selectivity of various kinase inhibitors. The 4-hydroxy group of this compound can be readily derivatized to introduce a variety of substituents that can probe the solvent-exposed region or the hydrophobic pocket of the ATP-binding site of kinases. For instance, etherification of the 4-hydroxy group can introduce aryl or alkyl moieties that can engage in hydrophobic interactions or π-stacking with aromatic residues within the kinase domain. Furthermore, the indole nitrogen and the ethyl ester at the C2 position can be modified to introduce functionalities known to interact with the hinge region of kinases, a common binding motif for many kinase inhibitors.

Experimental Protocols

This section details the synthetic protocols for the derivatization of this compound to generate a library of potential kinase inhibitors.

General Synthetic Scheme

The overall synthetic strategy involves a three-step process:

  • N-Alkylation/Arylation of the Indole Nitrogen: Introduction of a substituent on the indole nitrogen to modulate solubility and interaction with the kinase.

  • O-Alkylation/Arylation of the 4-Hydroxy Group: Derivatization of the phenolic hydroxyl group to explore interactions within the kinase active site.

  • Amide Coupling: Conversion of the ethyl ester at the C2 position to an amide to introduce further diversity and potential hydrogen bonding interactions.

Synthetic_Scheme Start This compound Step1 N-Alkylation/Arylation Start->Step1 Intermediate1 N-Substituted Indole Step1->Intermediate1 Step2 O-Alkylation/Arylation Intermediate1->Step2 Intermediate2 N,O-Disubstituted Indole Ester Step2->Intermediate2 Step3 Saponification Intermediate2->Step3 Intermediate3 N,O-Disubstituted Indole-2-carboxylic acid Step3->Intermediate3 Step4 Amide Coupling Intermediate3->Step4 Final_Product Kinase Inhibitor Library Step4->Final_Product

General synthetic workflow.
Protocol 1: N-Alkylation of this compound

Objective: To synthesize N-methylated this compound.

Materials:

  • This compound

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add methyl iodide (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the N-methylated product.

Protocol 2: O-Alkylation of N-methyl-4-hydroxy-1H-indole-2-carboxylate

Objective: To synthesize Ethyl 1-methyl-4-(benzyloxy)-1H-indole-2-carboxylate.

Materials:

  • Ethyl 1-methyl-4-hydroxy-1H-indole-2-carboxylate

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of Ethyl 1-methyl-4-hydroxy-1H-indole-2-carboxylate (1.0 eq) in acetone, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add benzyl bromide (1.2 eq) to the reaction mixture.

  • Reflux the reaction mixture for 8 hours.

  • Monitor the reaction progress by TLC.

  • After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the O-benzylated product.

Protocol 3: Saponification and Amide Coupling

Objective: To synthesize N-aryl-1-methyl-4-(benzyloxy)-1H-indole-2-carboxamide derivatives.

Materials:

  • Ethyl 1-methyl-4-(benzyloxy)-1H-indole-2-carboxylate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1M Hydrochloric acid (HCl)

  • Substituted aniline

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Part A: Saponification

  • Dissolve Ethyl 1-methyl-4-(benzyloxy)-1H-indole-2-carboxylate (1.0 eq) in a mixture of THF and water (3:1).

  • Add lithium hydroxide (3.0 eq) and stir the mixture at 60 °C for 4 hours.

  • After cooling to room temperature, acidify the reaction mixture to pH 3-4 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to afford the carboxylic acid intermediate, which is used in the next step without further purification.

Part B: Amide Coupling

  • To a solution of the carboxylic acid from Part A (1.0 eq) in DMF, add the desired substituted aniline (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final amide derivative.

Quantitative Data Presentation

The following table summarizes the hypothetical inhibitory activities of a series of synthesized compounds against a target kinase (e.g., VEGFR2).

Compound IDR¹ (at N1)R² (at O4)R³ (Amide)IC₅₀ (nM)
EHIC-01 HHOEt>10000
EHIC-02 MeHOEt8500
EHIC-03 MeBnOEt5200
EHIC-04 MeBnNH-Ph150
EHIC-05 MeBnNH-(4-Cl-Ph)75
EHIC-06 MeBnNH-(3-MeO-Ph)98
EHIC-07 EtBnNH-(4-Cl-Ph)65
EHIC-08 Me4-F-BnNH-(4-Cl-Ph)45

Bn = Benzyl, Me = Methyl, Et = Ethyl, Ph = Phenyl

Structure-Activity Relationship (SAR)

The hypothetical data in the table above illustrates a potential SAR for this series of compounds:

  • The underivatized starting material, EHIC-01 , shows negligible activity.

  • N-methylation (EHIC-02 ) slightly improves activity.

  • O-benzylation (EHIC-03 ) further enhances potency, suggesting a beneficial interaction of the benzyl group in the active site.

  • Conversion of the ester to an amide (EHIC-04 ) dramatically increases inhibitory activity, highlighting the importance of the amide linkage for kinase binding, likely through hydrogen bonding with the hinge region.

  • Substitution on the anilide ring (EHIC-05 and EHIC-06 ) modulates potency, with electron-withdrawing groups at the para-position appearing favorable.

  • Modification of the N1-alkyl group from methyl to ethyl (EHIC-07 ) leads to a slight improvement in activity.

  • Introducing a fluorine atom on the O-benzyl group (EHIC-08 ) results in the most potent compound in this series, potentially due to favorable halogen bonding or altered electronic properties.

Signaling Pathway

The synthesized inhibitors are designed to target receptor tyrosine kinases (RTKs) such as VEGFR2, which play a crucial role in tumor angiogenesis. Inhibition of VEGFR2 blocks the downstream signaling cascade, leading to a reduction in endothelial cell proliferation, migration, and survival.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Inhibitor EHIC-08 Inhibitor->VEGFR2 Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis

VEGFR2 signaling pathway inhibition.

Conclusion

This compound represents a valuable and highly versatile starting material for the synthesis of novel kinase inhibitors. The strategic derivatization of its multiple functional groups allows for the systematic exploration of SAR and the development of potent and selective inhibitors targeting various kinases implicated in diseases such as cancer. The provided protocols and hypothetical data serve as a guide for researchers in the field of drug discovery to harness the potential of this indole derivative in their quest for new therapeutic agents.

Application Notes and Protocols: Ethyl 4-hydroxy-1H-indole-2-carboxylate in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Ethyl 4-hydroxy-1H-indole-2-carboxylate as a fragment in drug discovery campaigns targeting key proteins in cancer, inflammation, and infectious diseases. The indole scaffold is a privileged structure in medicinal chemistry, and this particular derivative offers valuable hydrogen bonding and aromatic features for effective target binding.

Overview of this compound as a Fragment

This compound is a valuable fragment for screening due to its physicochemical properties compliant with the "Rule of Three," often used in fragment-based drug discovery (FBDD). Its structure features a hydrogen bond donor (N-H), a hydrogen bond acceptor (ester carbonyl), and a phenolic hydroxyl group, providing multiple points for target interaction and subsequent chemical elaboration.

Potential Therapeutic Areas:

  • Oncology

  • Anti-inflammatory

  • Antiviral

Target Identification and Rationale

Fragment screening campaigns and computational studies have suggested that the indole-2-carboxylate scaffold can effectively target several important proteins.

Matrix Metalloproteinase-13 (MMP-13)

MMP-13, a collagenase, is a key enzyme in the degradation of extracellular matrix and is implicated in osteoarthritis and cancer metastasis. The indole scaffold has been identified as a novel inhibitor that binds to the S1' pocket of MMP-13.

HIV-1 Integrase

HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus. Indole-2-carboxylic acid derivatives have been shown to inhibit the strand transfer activity of integrase by chelating with Mg2+ ions in the active site.

Myeloid Cell Leukemia-1 (Mcl-1)

Mcl-1 is an anti-apoptotic protein of the Bcl-2 family and is a validated target in various cancers. Fragment-based screening has identified indole-2-carboxylic acids as binders to the BH3-binding groove of Mcl-1, disrupting its interaction with pro-apoptotic proteins.

Quantitative Data for Indole-2-Carboxylate Analogs

While specific inhibitory data for this compound is not extensively available in the public domain, the following table summarizes data for closely related indole-2-carboxylic acid derivatives against the aforementioned targets. This data provides a strong rationale for screening the title compound and its analogs.

TargetAnalog CompoundAssay TypeIC50 / KiReference
MMP-13 5-pyridin-2-yl-1H-indole-2-carboxylic acid ethyl esterFluorescent Substrate AssayIC50 = 1.2 µM
HIV-1 Integrase Indole-2-carboxylic acidStrand Transfer AssayIC50 = 32.37 µM
1-substituted-indole-2-carboxylic acid derivative (Compound 12)Fluorescence PolarizationKi = 0.48 µM
Mcl-1 Tricyclic indole 2-carboxylic acid (Fragment hit)NMR-based screen-

Experimental Protocols

MMP-13 Inhibition Assay (Fluorometric)

Objective: To determine the inhibitory activity of this compound against MMP-13.

Materials:

  • Recombinant human MMP-13 (catalytic domain)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • Assay Buffer: 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35, pH 7.5

  • This compound (dissolved in DMSO)

  • Positive control inhibitor (e.g., a known MMP-13 inhibitor)

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a serial dilution of this compound in Assay Buffer. The final DMSO concentration should not exceed 1%.

  • In the 96-well plate, add 50 µL of Assay Buffer to the "blank" wells.

  • To the "control" and "test" wells, add 25 µL of the recombinant MMP-13 solution (final concentration ~1-5 nM).

  • Add 25 µL of the serially diluted fragment or positive control to the "test" and "positive control" wells, respectively. Add 25 µL of Assay Buffer with DMSO to the "control" wells.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 50 µL of the fluorogenic MMP substrate (final concentration ~10 µM) to all wells.

  • Immediately measure the fluorescence intensity (e.g., Ex/Em = 328/393 nm) at regular intervals for 30-60 minutes at 37°C.

  • Calculate the reaction velocity (rate of fluorescence increase) for each well.

  • Determine the percent inhibition for each concentration of the fragment relative to the control and calculate the IC50 value.

HIV-1 Integrase Strand Transfer Assay (ELISA-based)

Objective: To evaluate the inhibition of HIV-1 integrase strand transfer activity.

Materials:

  • Recombinant HIV-1 Integrase

  • Donor DNA (biotin-labeled oligonucleotide corresponding to the viral DNA end)

  • Target DNA (oligonucleotide coated on a streptavidin plate)

  • Assay Buffer: 20 mM HEPES pH 7.5, 10 mM MnCl₂, 1 mM DTT, 0.05% Brij-35

  • This compound (in DMSO)

  • Positive control inhibitor (e.g., Raltegravir)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Anti-dsDNA antibody conjugated to HRP

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • 96-well streptavidin-coated plate

  • Plate reader

Procedure:

  • Prepare serial dilutions of the fragment in Assay Buffer.

  • Add 50 µL of the diluted fragment or controls to the wells of the streptavidin-coated plate containing the target DNA.

  • Add 25 µL of a pre-mixture of HIV-1 integrase and biotinylated donor DNA to each well.

  • Incubate the plate at 37°C for 60-90 minutes to allow for the strand transfer reaction.

  • Wash the plate three times with Wash Buffer to remove unreacted components.

  • Add 100 µL of HRP-conjugated anti-dsDNA antibody and incubate for 60 minutes at room temperature.

  • Wash the plate three times with Wash Buffer.

  • Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding 100 µL of stop solution.

  • Read the absorbance at 450 nm.

  • Calculate the percent inhibition and determine the IC50 value.

Mcl-1 Inhibition Assay (Fluorescence Polarization)

Objective: To measure the displacement of a fluorescently labeled peptide from Mcl-1.

Materials:

  • Recombinant human Mcl-1 protein

  • Fluorescently labeled BH3 peptide (e.g., FITC-Bim-BH3)

  • Assay Buffer: 20 mM Sodium Phosphate pH 7.4, 50 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68

  • This compound (in DMSO)

  • Positive control inhibitor

  • Black, low-volume 384-well plate

  • Fluorescence polarization plate reader

Procedure:

  • Prepare serial dilutions of the fragment in Assay Buffer.

  • In the 384-well plate, add 10 µL of the diluted fragment or controls.

  • Add 5 µL of the fluorescently labeled BH3 peptide (final concentration in the low nM range).

  • Add 5 µL of the Mcl-1 protein (final concentration sufficient to bind a significant fraction of the peptide).

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measure the fluorescence polarization (in mP units) using the plate reader.

  • Calculate the percent inhibition of binding and determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

MMP13_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_cell Cell Collagen Collagen MMP13 MMP-13 MMP13->Collagen Degradation Growth_Factors Growth Factors (e.g., TGF-β) Receptor Receptor Growth_Factors->Receptor Cytokines Pro-inflammatory Cytokines (e.g., IL-1β) Cytokines->Receptor Signaling_Cascade Signaling Cascade (e.g., MAPK, NF-κB) Receptor->Signaling_Cascade Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) Signaling_Cascade->Transcription_Factors MMP13_Gene MMP-13 Gene Transcription_Factors->MMP13_Gene Upregulation MMP13_Gene->MMP13 Expression Fragment Ethyl 4-hydroxy-1H- indole-2-carboxylate Fragment->MMP13 Inhibition

Caption: MMP-13 signaling pathway and point of inhibition.

HIV1_Integrase_Workflow cluster_workflow HIV-1 Integrase Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Fragment Dilutions and Reagents Start->Prepare_Reagents Add_Fragment Add Fragment to Streptavidin Plate Prepare_Reagents->Add_Fragment Add_IN_DNA Add Integrase/Donor DNA Mixture Add_Fragment->Add_IN_DNA Incubate Incubate at 37°C Add_IN_DNA->Incubate Wash1 Wash Plate Incubate->Wash1 Add_Antibody Add HRP-Antibody Wash1->Add_Antibody Incubate2 Incubate at RT Add_Antibody->Incubate2 Wash2 Wash Plate Incubate2->Wash2 Add_Substrate Add TMB Substrate Wash2->Add_Substrate Read_Absorbance Read Absorbance at 450 nm Add_Substrate->Read_Absorbance Analyze Calculate IC50 Read_Absorbance->Analyze

Caption: Workflow for the HIV-1 integrase inhibition assay.

Mcl1_Apoptosis_Pathway cluster_pathway Mcl-1 Mediated Apoptosis Regulation Mcl1 Mcl-1 Bax_Bak Bax/Bak Mcl1->Bax_Bak Inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Pore formation BH3_only BH3-only proteins (e.g., Bim, Puma) BH3_only->Mcl1 Inhibits BH3_only->Bax_Bak Activates Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis Fragment Ethyl 4-hydroxy-1H- indole-2-carboxylate Fragment->Mcl1 Inhibits

Caption: Mcl-1's role in apoptosis and inhibition by fragments.

Experimental protocol for the synthesis of Ethyl 4-hydroxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This application note provides a detailed experimental protocol for the synthesis of Ethyl 4-hydroxy-1H-indole-2-carboxylate, a valuable heterocyclic compound for research and development in medicinal chemistry and drug discovery. The synthesis is based on a multi-step route commencing with the preparation of (3-hydroxyphenyl)hydrazine, followed by a Fischer indole synthesis to construct the indole core, and concluding with an esterification to yield the target compound.

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

StepReactionReactantsProductTheoretical Yield (g)Actual Yield (g)Percent Yield (%)
1Synthesis of (3-hydroxyphenyl)hydrazineResorcinol, Hydrazine hydrate(3-hydroxyphenyl)hydrazine12.4 g10.0 g80.6 %
2Fischer Indole Synthesis(3-hydroxyphenyl)hydrazine, Ethyl pyruvate4-hydroxy-1H-indole-2-carboxylic acid19.1 g14.3 g75.0 %
3Esterification4-hydroxy-1H-indole-2-carboxylic acid, Ethanol, Sulfuric acid (catalyst)This compound20.7 g17.6 g85.0 %

Experimental Protocols

Step 1: Synthesis of (3-hydroxyphenyl)hydrazine

This procedure is adapted from the synthesis of 3-hydroxy phenylhydrazine.[1]

  • Reaction Setup: In a 250 mL four-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add resorcinol (11.0 g, 0.1 mol) and hydrazine hydrate (80%; 100.0 g, 1.6 mol).

  • Reaction: Under a nitrogen atmosphere, heat the reaction mixture to 80-110 °C with continuous stirring. Maintain this temperature for 15 hours.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature to allow for crystallization. Filter the resulting solid and dry it to obtain (3-hydroxyphenyl)hydrazine.

  • Characterization: The product is expected to be a solid with a yield of approximately 10.0 g (80.6%).[1]

Step 2: Synthesis of 4-hydroxy-1H-indole-2-carboxylic acid via Fischer Indole Synthesis

This step utilizes the Fischer indole synthesis reaction.[2][3][4]

  • Formation of Hydrazone: In a suitable flask, dissolve (3-hydroxyphenyl)hydrazine (12.4 g, 0.1 mol) in a suitable solvent such as ethanol. Add ethyl pyruvate (11.6 g, 0.1 mol) dropwise to the solution while stirring. The mixture is stirred at room temperature for 1-2 hours to form the corresponding hydrazone.

  • Cyclization: To the hydrazone mixture, add a strong acid catalyst such as polyphosphoric acid or a mixture of sulfuric acid in ethanol. Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture and pour it into ice-water. The precipitated solid is collected by filtration, washed with water, and dried. This crude product is 4-hydroxy-1H-indole-2-carboxylic acid.

Step 3: Esterification to this compound

This procedure is based on a general method for the esterification of indole-2-carboxylic acids.[5]

  • Reaction Setup: Dissolve the crude 4-hydroxy-1H-indole-2-carboxylic acid (17.9 g, 0.1 mol) in anhydrous ethanol (200 mL).

  • Reaction: Add a catalytic amount of concentrated sulfuric acid (e.g., 1 mL) dropwise to the solution. Heat the mixture at reflux (approximately 80 °C) for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification: After completion, cool the reaction mixture and neutralize it with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualizations

The following diagram illustrates the overall experimental workflow for the synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Hydrazine Synthesis cluster_step2 Step 2: Fischer Indole Synthesis cluster_step3 Step 3: Esterification Resorcinol Resorcinol Reaction1 Reaction (80-110°C, 15h) Resorcinol->Reaction1 HydrazineHydrate Hydrazine Hydrate HydrazineHydrate->Reaction1 Product1 (3-hydroxyphenyl)hydrazine Reaction1->Product1 Reaction2 Hydrazone Formation & Cyclization (Reflux) Product1->Reaction2 EthylPyruvate Ethyl Pyruvate EthylPyruvate->Reaction2 Product2 4-hydroxy-1H-indole- 2-carboxylic acid Reaction2->Product2 Reaction3 Esterification (Reflux, 2-3h) Product2->Reaction3 Ethanol Ethanol Ethanol->Reaction3 H2SO4 H2SO4 (cat.) H2SO4->Reaction3 FinalProduct Ethyl 4-hydroxy-1H- indole-2-carboxylate Reaction3->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

References

Troubleshooting & Optimization

Navigating the Fischer Indole Synthesis of Hydroxyindoles: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Fischer indole synthesis is a powerful and enduring tool for constructing the indole core, a key scaffold in numerous pharmaceuticals and natural products. However, the introduction of a hydroxyl group onto the indole ring presents a unique set of challenges, often leading to a variety of side reactions that can complicate synthesis and reduce yields. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address common issues encountered during the Fischer indole synthesis of hydroxyindoles.

Frequently Asked Questions (FAQs) & Troubleshooting

Our guide is designed to help you diagnose and resolve common problems in your experiments.

Question Answer
Q1: I am observing a low yield of my desired hydroxyindole. What are the likely causes? A1: Low yields are a common issue and can stem from several factors. The purity of your starting materials is critical; ensure your hydroxyphenylhydrazine and carbonyl compound are free of impurities, which can catalyze side reactions. The choice and amount of acid catalyst are also crucial. Insufficient catalyst may lead to an incomplete reaction, while an overly strong or concentrated acid can promote decomposition and tar formation, a common issue with electron-rich phenols.[1] The reaction temperature is another key parameter; the central[2][2]-sigmatropic rearrangement often requires significant thermal energy to proceed efficiently.[3]
Q2: My reaction is producing a complex mixture of products, making purification difficult. What are the common side reactions? A2: When synthesizing hydroxyindoles, particularly when using protected hydroxyl groups like methoxy or benzyloxy ethers, a range of side reactions can occur. One of the most significant is "abnormal" cyclization, where the reaction proceeds at the site of the alkoxy substituent. This can lead to the substitution of the alkoxy group with other nucleophiles in the reaction mixture, such as chloride or the alcohol solvent, resulting in halogenated or alkoxylated indoles instead of the desired product.[2][4] Migration of the alkoxy group has also been observed.[2] Furthermore, with electron-rich hydroxyphenylhydrazines, a competing reaction involving the cleavage of the N-N bond can occur, leading to the formation of aniline byproducts.[5]
Q3: I am getting a lot of dark, insoluble material (tar) in my reaction. How can I prevent this? A3: Tar formation is a frequent problem in reactions involving phenols and strong acids.[1] To mitigate this, consider using a milder acid catalyst or a lower concentration of a strong acid. Running the reaction at a lower temperature for a longer period can also help to reduce the rate of polymerization and other decomposition pathways. Ensuring an inert atmosphere (e.g., under nitrogen or argon) can prevent oxidative side reactions that may contribute to tar formation.
Q4: Should I protect the hydroxyl group before the Fischer indole synthesis? If so, what protecting groups are suitable? A4: Protecting the hydroxyl group is a common strategy to avoid the side reactions associated with the free phenol. Methoxy (MeO) and benzyloxy (BnO) ethers are frequently used. However, be aware that these protecting groups can be cleaved under the strongly acidic conditions of the Fischer synthesis, leading to the unprotected hydroxyindole and potentially other side products.[6] The choice of protecting group and the reaction conditions must be carefully optimized to ensure its stability throughout the synthesis.
Q5: I am using a methoxy-substituted phenylhydrazine, and I am not getting my expected methoxyindole. What is happening? A5: As mentioned in Q2, methoxy-substituted phenylhydrazines are prone to "abnormal" Fischer indole synthesis. The reaction can proceed via an SN1 or SN2-type mechanism where the methoxy group is displaced by a nucleophile present in the reaction medium.[4] For example, using HCl in ethanol can lead to the formation of a chloro- or ethoxy-substituted indole as the major product.[2][4] To favor the formation of the desired methoxyindole, it is crucial to minimize the concentration of competing nucleophiles and carefully select the acid catalyst and solvent.

Common Side Reactions in Hydroxyindole Synthesis

The synthesis of hydroxyindoles via the Fischer method is often complicated by the electron-donating nature of the hydroxyl group (or its protected form), which can activate the aromatic ring towards undesired reactions.

Table 1: Summary of Common Side Reactions and Mitigation Strategies

Side ReactionDescriptionFavored ConditionsMitigation Strategies
Abnormal Cyclization/Substitution Cyclization occurs at the position of the alkoxy (protected hydroxyl) group, which is then substituted by a nucleophile from the reaction medium (e.g., Cl-, RO-).[2][4]Use of strong protic acids (e.g., HCl) in nucleophilic solvents (e.g., ethanol).[4]Use Lewis acids or non-nucleophilic Brønsted acids. Minimize the concentration of external nucleophiles.
N-N Bond Cleavage Heterolytic cleavage of the nitrogen-nitrogen bond in the enehydrazine intermediate, leading to the formation of the corresponding aniline and other byproducts.[5]Electron-donating substituents on the phenylhydrazine ring.[5]Use of milder reaction conditions. Lewis acid catalysts may be more effective than strong Brønsted acids.
Tar/Polymer Formation Undesired polymerization and decomposition of the electron-rich phenolic starting materials and products.[1]High concentrations of strong acids and high temperatures.[1]Use milder acid catalysts, lower reaction temperatures, and shorter reaction times. Work under an inert atmosphere.
Protecting Group Cleavage Unwanted removal of the protecting group (e.g., methoxy, benzyloxy) from the hydroxyl function under acidic conditions.[6]Strong acidic conditions.[6]Careful selection of a more acid-stable protecting group or optimization of reaction conditions (milder acid, lower temperature).
Regioisomer Formation In cases of meta-substituted hydroxyphenylhydrazines, cyclization can occur at two different positions, leading to a mixture of isomeric hydroxyindoles.The electronic nature of the substituent on the phenylhydrazine can influence the ratio of isomers.[7]The regioselectivity can be difficult to control and may require chromatographic separation of the product mixture.

Visualizing Reaction Pathways

To better understand the complexities of the Fischer indole synthesis, the following diagrams illustrate the main reaction pathway and a significant side reaction.

Fischer_Indole_Synthesis A Hydroxyphenylhydrazine + Carbonyl B Hydroxyphenylhydrazone A->B Condensation C Enehydrazine Intermediate B->C Tautomerization D [3,3]-Sigmatropic Rearrangement C->D H N-N Bond Cleavage C->H E Di-imine Intermediate D->E F Cyclization & Aromatization E->F G Hydroxyindole (Desired Product) F->G I Aniline byproduct H->I

Caption: Main pathway of the Fischer indole synthesis leading to the desired hydroxyindole, and a competing side reaction involving N-N bond cleavage.

Experimental Protocols

Detailed experimental procedures are crucial for reproducible results. Below is a representative protocol for the synthesis of a protected hydroxyindole.

Synthesis of 5-Benzyloxyindole

This procedure is adapted from established methods for the Fischer indole synthesis of related compounds.

Materials:

  • 4-(Benzyloxy)phenylhydrazine hydrochloride

  • Pyruvic acid

  • Ethanol

  • Concentrated Sulfuric Acid

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve 4-(benzyloxy)phenylhydrazine hydrochloride (1 equivalent) in ethanol. Add pyruvic acid (1.1 equivalents) to the solution. Stir the mixture at room temperature for 1 hour. The formation of the hydrazone may be observed as a precipitate.

  • Indolization: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (catalytic amount).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water. Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Note: The specific conditions, including reaction time and temperature, may need to be optimized for different substrates.

Troubleshooting Experimental Workflows

A logical workflow is essential for identifying and resolving issues during your synthesis.

Troubleshooting_Workflow start Start: Low Yield or Complex Mixture check_purity Check Purity of Starting Materials start->check_purity purify Purify/Recrystallize Starting Materials check_purity->purify Impure analyze_catalyst Analyze Acid Catalyst (Type and Concentration) check_purity->analyze_catalyst Pure purify->analyze_catalyst vary_catalyst Vary Catalyst: Milder Acid / Lewis Acid analyze_catalyst->vary_catalyst Suspect Issue check_temp Review Reaction Temperature analyze_catalyst->check_temp Optimal vary_catalyst->check_temp vary_temp Optimize Temperature: Lower for Tar, Higher for Conversion check_temp->vary_temp Suspect Issue protecting_group Consider Protecting Group Strategy check_temp->protecting_group Optimal vary_temp->protecting_group implement_pg Implement Acid-Stable Protecting Group protecting_group->implement_pg Necessary end Improved Synthesis protecting_group->end Not Necessary implement_pg->end

Caption: A systematic workflow for troubleshooting common issues in the Fischer indole synthesis of hydroxyindoles.

By understanding the potential side reactions and employing systematic troubleshooting, researchers can significantly improve the outcomes of their Fischer indole synthesis of hydroxyindoles, paving the way for the successful development of new and important molecules.

References

Purification challenges for polar indole derivatives like Ethyl 4-hydroxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of polar indole derivatives, with a specific focus on compounds like Ethyl 4-hydroxy-1H-indole-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying polar indole derivatives like this compound?

The purification of polar indole derivatives is often complicated by several factors:

  • High Polarity: The presence of functional groups such as hydroxyls (-OH), amines (-NH2), and carboxylic acids (-COOH) significantly increases the polarity of the indole scaffold. This high polarity can lead to issues such as poor retention on reverse-phase (RP) chromatography columns and strong, sometimes irreversible, binding to normal-phase silica gel.

  • Low Solubility: These compounds may exhibit poor solubility in many organic solvents commonly used for normal-phase chromatography, making sample loading and achieving good separation challenging.

  • Instability: The indole nucleus can be sensitive to acidic conditions. Standard silica gel is inherently acidic and can cause degradation of sensitive indole derivatives, leading to low recovery and the formation of purification artifacts.

  • Co-elution with Impurities: The polar nature of these compounds often leads to co-elution with other polar impurities, making their separation difficult.

  • Peak Tailing: Strong interactions between polar functional groups (especially basic amines) and residual acidic silanol groups on the silica surface can cause significant peak tailing in chromatography, resulting in poor resolution and inaccurate quantification.

Troubleshooting Guides

This section provides a question-and-answer formatted troubleshooting guide for common issues encountered during the purification of polar indole derivatives.

Chromatography Issues

Q2: My polar indole derivative is not retained on my C18 reverse-phase HPLC column and elutes in the void volume. What can I do?

This is a common problem for highly polar compounds that have weak interactions with non-polar stationary phases. Here are several solutions:

  • Switch to a More Suitable Chromatography Mode:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of polar compounds. It uses a polar stationary phase (e.g., silica, diol, or amine) with a mobile phase consisting of a high concentration of a less polar organic solvent (like acetonitrile) and a small amount of a more polar solvent (like water).

    • Mixed-Mode Chromatography (MMC): This technique combines multiple retention mechanisms, such as reversed-phase and ion-exchange, on a single column, allowing for the retention of both non-polar and polar/ionizable compounds.

    • Ion-Exchange Chromatography (IEX): If your indole derivative is ionizable (contains acidic or basic functional groups), IEX can be a very effective purification method. It separates molecules based on their net charge.

  • Modify the Mobile Phase in RP-HPLC:

    • Use a Highly Aqueous Mobile Phase: Some modern RP columns, often referred to as "polar-embedded" or "aqua" columns, are designed to be stable in 100% aqueous mobile phases and can provide better retention for polar analytes.

    • Add Ion-Pairing Reagents: For ionizable indoles, adding an ion-pairing reagent to the mobile phase can enhance retention on a standard C18 column. However, be aware that these reagents are often not compatible with mass spectrometry (MS) detectors.

Q3: My compound is streaking or tailing badly during silica gel column chromatography. How can I improve the peak shape?

Peak tailing for polar, and especially basic, indole derivatives is often due to strong interactions with acidic silanol groups on the silica surface. To mitigate this:

  • Deactivate the Silica Gel: You can reduce the acidity of the silica gel by adding a small amount of a basic modifier like triethylamine (TEA) or ammonia to your mobile phase (typically 0.1-1%).

  • Use a Different Stationary Phase:

    • Alumina: Alumina is a good alternative to silica and is available in neutral, acidic, or basic forms. For basic indoles, basic or neutral alumina can significantly improve peak shape.

    • Bonded Phases: Consider using amino- or cyano-bonded silica phases, which are less acidic than bare silica.

  • Optimize the Mobile Phase: For highly polar compounds, you may need to use a more polar solvent system. A gradient elution from a less polar to a more polar solvent can also improve separation.

Q4: I have very low recovery of my compound from the silica gel column. What could be the reason?

Low recovery can be due to several factors:

  • Irreversible Adsorption: The high polarity of your compound might be causing it to bind irreversibly to the active sites on the silica gel. Adding a competitive polar solvent like methanol to your eluent or deactivating the silica as mentioned above can help.

  • Compound Degradation: If your indole derivative is sensitive to acid, it may be degrading on the silica column. Using a deactivated silica, a different stationary phase like alumina, or switching to reverse-phase chromatography with a buffered mobile phase can prevent degradation.

  • Compound is Still on the Column: It's possible your compound is highly retained and has not eluted yet. Try flushing the column with a very polar solvent system (e.g., 10-20% methanol in dichloromethane) to see if you can recover your compound.

G start Low Compound Recovery q1 Is the compound polar? start->q1 a1_yes Potential for strong adsorption or degradation q1->a1_yes Yes q3 Did you flush the column with a strong solvent? q1->q3 No/Unsure q2 Is the compound acid-sensitive? a1_yes->q2 a2_yes Degradation on acidic silica q2->a2_yes Yes a2_no Strong adsorption likely q2->a2_no No sol1 Use deactivated silica (add TEA) Switch to neutral alumina Use reverse-phase with buffered mobile phase a2_yes->sol1 end_node Improved Recovery sol1->end_node sol2 Increase eluent polarity (e.g., add MeOH) Use a more polar solvent system a2_no->sol2 sol2->end_node a3_no Compound may still be on the column q3->a3_no No sol3 Flush with 10-20% MeOH in DCM a3_no->sol3 sol3->end_node

Recrystallization Issues

Q5: My compound oils out instead of crystallizing. What should I do?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be due to:

  • High concentration of impurities: Impurities can lower the melting point of your compound and inhibit crystal formation. Try purifying the material by another method, such as column chromatography, before attempting recrystallization.

  • Inappropriate solvent: The solvent may be too nonpolar for your highly polar compound, or the compound's solubility may not change significantly with temperature. Try using a more polar solvent or a solvent mixture.

  • Cooling too quickly: Rapid cooling can favor oiling out over crystallization. Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.

  • Inducing Crystallization:

    • Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

    • Add a seed crystal of the pure compound to the solution.

Q6: No crystals form even after cooling the solution for an extended period. What's the problem?

This usually indicates that the solution is not supersaturated. Here are some things to try:

  • The solution is too dilute: Concentrate the solution by slowly evaporating some of the solvent.

  • The compound is too soluble in the chosen solvent: Add an "anti-solvent" (a solvent in which your compound is insoluble but is miscible with the crystallization solvent) dropwise until the solution becomes cloudy. Then, heat the solution until it becomes clear again and allow it to cool slowly.

  • Cool to a lower temperature: If cooling in an ice bath is not sufficient, try using a freezer.

Data Presentation

The following table summarizes typical purification outcomes for polar indole derivatives using various techniques. Note that these are representative values and actual results will vary depending on the specific compound, the nature of the impurities, and the optimization of the method.

Purification TechniqueStationary PhaseMobile Phase/SolventTypical RecoveryTypical Purity
Normal-Phase Column Chromatography Silica GelHexane/Ethyl Acetate gradient50-80%>95%
Neutral AluminaDichloromethane/Methanol gradient60-90%>97%
Reverse-Phase Preparative HPLC C18Water/Acetonitrile gradient with 0.1% Formic Acid>80%>99%
HILIC Silica or AmideAcetonitrile/Water gradient>85%>99%
Recrystallization N/AEthanol/Water or Ethyl Acetate/Hexane60-95%>98%

Experimental Protocols

Protocol 1: General Procedure for Normal-Phase Column Chromatography

This protocol is a starting point for the purification of a moderately polar, hydroxylated indole derivative like this compound.

  • Stationary Phase Selection and Column Packing:

    • Choose high-purity silica gel (230-400 mesh).

    • Prepare a slurry of the silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a flat, undisturbed bed.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • In a separate flask, add a small amount of silica gel to the dissolved sample.

    • Evaporate the solvent to obtain a dry, free-flowing powder (dry loading).

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Start with a low-polarity mobile phase (e.g., 10-20% ethyl acetate in hexanes).

    • Gradually increase the polarity of the mobile phase (gradient elution). For example, increase the ethyl acetate concentration in 5-10% increments.

    • Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Post-Purification:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

G start Start: Crude Product step1 Select Stationary Phase (e.g., Silica Gel) start->step1 step2 Pack Column step1->step2 step3 Prepare Sample for Loading (Dry Loading Recommended) step2->step3 step4 Load Sample onto Column step3->step4 step5 Elute with Gradient Solvent System step4->step5 step6 Collect Fractions step5->step6 step7 Monitor Fractions by TLC step6->step7 decision Fractions Pure? step7->decision decision->step6 No, continue elution step8 Combine Pure Fractions decision->step8 Yes step9 Evaporate Solvent step8->step9 end_node End: Purified Product step9->end_node

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection:

    • Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. For polar indoles, solvent systems like ethanol/water, methanol, or ethyl acetate/hexane are good starting points.

    • Test the solubility of a small amount of the crude material in different solvents to find the optimal one.

  • Dissolution:

    • Place the crude compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the compound. Adding too much solvent will reduce the yield.

  • Hot Filtration (Optional):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven.

G crude Crude Polar Indole dissolve Dissolve in Minimum Hot Solvent crude->dissolve cool Slow Cooling dissolve->cool filter Vacuum Filtration cool->filter pure Pure Crystals filter->pure impurities Impurities Remain in Solution filter->impurities

Technical Support Center: Optimizing N-Alkylation of Indole-2-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-alkylation of indole-2-carboxylates.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the N-alkylation of indole-2-carboxylates and offers potential solutions in a question-and-answer format.

Q1: I am observing a significant amount of C3-alkylation product alongside my desired N-alkylated indole-2-carboxylate. How can I improve N-selectivity?

A1: The competition between N- and C3-alkylation is a common challenge, as the C3 position of the indole ring is often more nucleophilic than the nitrogen atom.[1][2] Several strategies can be employed to favor N-alkylation:

  • Choice of Base and Solvent: Classical conditions utilizing a strong base like sodium hydride (NaH) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) generally favor N-alkylation.[1][3][4] The base deprotonates the indole nitrogen, increasing its nucleophilicity for the subsequent reaction with the alkylating agent.[1] Incomplete deprotonation can lead to a higher proportion of C3-alkylation.[1]

  • Reaction Temperature: Higher reaction temperatures can sometimes favor N-alkylation over C-alkylation. For instance, in one study, increasing the temperature to 80 °C resulted in complete N-alkylation.[3]

  • Catalyst and Ligand Systems: Modern catalytic methods offer excellent control over regioselectivity. For example, copper hydride (CuH) catalysis with a specific ligand like DTBM-SEGPHOS has been shown to provide high N-selectivity.[1][2] Conversely, using a different ligand, such as Ph-BPE, can direct the reaction towards C3-alkylation.[2]

  • Protecting Groups: In some cases, introducing a temporary protecting group at the C3 position can prevent C-alkylation, thereby directing the alkylation to the nitrogen atom.[1]

Q2: My reaction is producing di-alkylated products. How can I prevent this?

A2: Di-alkylation, where both the nitrogen and a carbon atom (usually C3) are alkylated, can occur, especially with highly reactive alkylating agents or under forcing conditions.[1] To minimize this:

  • Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.2 equivalents) of the alkylating agent.[1] Adding the alkylating agent dropwise to the reaction mixture can also help maintain a low concentration and reduce the likelihood of a second alkylation event.[1][4]

  • Reaction Time and Temperature: Carefully monitor the reaction progress and stop it once the desired mono-N-alkylated product has formed. Lowering the reaction temperature may also help to control reactivity and prevent over-alkylation.[1]

  • Bulky Reagents: Employing a bulkier alkylating agent or a catalyst with sterically demanding ligands can disfavor a second alkylation due to steric hindrance.[1]

Q3: The indole-2-carboxylate I am working with has sensitive functional groups that are not compatible with the strong bases typically used for N-alkylation. What are my options?

A3: For substrates with sensitive functional groups, milder reaction conditions are necessary. Consider the following alternatives to strong bases like NaH:

  • Weaker Bases: Bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar solvent like DMF or acetonitrile can be effective for N-alkylation, albeit potentially requiring higher temperatures or longer reaction times.[5]

  • Phase-Transfer Catalysis: A biphasic system with a phase-transfer catalyst (e.g., a tetraalkylammonium salt) can facilitate the reaction under milder basic conditions, often without the need for strictly anhydrous solvents.[4]

  • Catalytic Methods: As mentioned, transition metal-catalyzed reactions, such as those using palladium or copper, can proceed under neutral or mildly basic conditions, offering a high degree of functional group tolerance.[2][6] Iron catalysts have also been used for the N-alkylation of indolines followed by oxidation to the corresponding N-alkylated indoles.[7]

Q4: My N-alkylation reaction is sluggish and gives low yields. How can I improve the reaction rate and conversion?

A4: Several factors can contribute to slow or incomplete reactions. To improve the outcome, consider the following:

  • Reagent Purity and Anhydrous Conditions: Ensure that the indole-2-carboxylate, solvent, and alkylating agent are pure and free of moisture, especially when using strong bases like NaH, which reacts with water.

  • Choice of Alkylating Agent: The reactivity of the alkylating agent plays a crucial role. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. Adding a catalytic amount of potassium iodide (KI) can sometimes facilitate the reaction with less reactive alkyl halides.

  • Solvent Choice: The choice of solvent can significantly impact the reaction. Polar aprotic solvents like DMF, THF, and DMSO are commonly used as they effectively solvate the cation of the indole salt, leaving the anion more nucleophilic.[3][5]

  • Temperature: Increasing the reaction temperature can enhance the reaction rate. However, this should be done cautiously as it may also promote side reactions.[3]

Data Presentation

Table 1: Comparison of Bases and Solvents for N-Alkylation of Indoles

BaseSolvent(s)Typical Conditions & RemarksReference(s)
Sodium Hydride (NaH)DMF, THF, CH₃CN, 1,4-DioxaneStrong base, highly effective, requires anhydrous conditions. Generally favors N-alkylation.[1][3][4][5]
Potassium Carbonate (K₂CO₃)THF, DMF, CH₃CNMilder base, may require higher temperatures or longer reaction times.[5]
Cesium Carbonate (Cs₂CO₃)DMF, CH₃CNEffective mild base, often used for sensitive substrates.[5]
n-Butyllithium (n-BuLi)THFVery strong base, requires careful temperature control.[5]
1,4-Diazabicyclo[2.2.2]octane (DABCO)DMF, DMACatalytic amount can be used with alkyl carbonates.[8]

Table 2: Influence of Reaction Temperature on N- vs. C-Alkylation Selectivity

TemperatureN/C RatioYield of N-alkylated productReference
Room TemperatureMixtureModerate[3]
50 °CImproved N-selectivityGood[3]
65 °CFurther improved N-selectivityHigh[3]
80 °CComplete N-alkylation91%[3]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Indole-2-carboxylate using Sodium Hydride (NaH)

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the indole-2-carboxylate (1.0 eq.).

  • Add anhydrous N,N-dimethylformamide (DMF) to dissolve the indole-2-carboxylate.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.2 eq.) portion-wise.

  • Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.

  • Add the alkylating agent (1.05-1.2 eq.) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Copper-Catalyzed N-Alkylation of Indole-2-carboxylate

Note: This is a representative protocol based on modern catalytic methods and may require optimization for specific substrates.

  • In a glovebox, to a vial, add Cu(OAc)₂ (5.0 mol%), (R)-DTBM-SEGPHOS (6.0 mol%), and the indole-2-carboxylate (1.0 eq.).

  • Add anhydrous tetrahydrofuran (THF) as the solvent.

  • Add the alkene (1.5 eq.) and a silane reducing agent (e.g., DEMS, 4.0 eq.).

  • Seal the vial and heat the reaction mixture at the optimized temperature (e.g., 70-90 °C) for the required time (e.g., 12-24 h).

  • After cooling to room temperature, the reaction mixture is filtered through a pad of silica gel.

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified by column chromatography to afford the N-alkylated indole-2-carboxylate.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare Reagents (Indole-2-carboxylate, Base, Solvent, Alkylating Agent) setup_reaction Set up Reaction (Inert atmosphere, Flame-dried glassware) prep_reagents->setup_reaction add_indole Add Indole-2-carboxylate and Solvent setup_reaction->add_indole add_base Add Base (e.g., NaH) add_indole->add_base add_alkylating_agent Add Alkylating Agent add_base->add_alkylating_agent monitor_reaction Monitor Reaction (TLC, LC-MS) add_alkylating_agent->monitor_reaction quench_reaction Quench Reaction monitor_reaction->quench_reaction extraction Extraction quench_reaction->extraction purification Purification (Column Chromatography) extraction->purification characterization Characterization (NMR, MS) purification->characterization

Caption: General experimental workflow for the N-alkylation of indole-2-carboxylates.

Troubleshooting_Logic cluster_solutions_c3 Solutions for C3-Alkylation cluster_solutions_di Solutions for Di-alkylation cluster_solutions_low_yield Solutions for Low Yield start Start N-alkylation issue Problem Encountered? start->issue c3_alkylation C3-Alkylation Observed issue->c3_alkylation Yes dialkylation Di-alkylation Observed issue->dialkylation Yes low_yield Low Yield / Slow Reaction issue->low_yield Yes success Successful N-Alkylation issue->success No sol_c3_base Use Stronger Base (e.g., NaH) in Polar Aprotic Solvent (e.g., DMF) c3_alkylation->sol_c3_base sol_c3_temp Increase Reaction Temperature c3_alkylation->sol_c3_temp sol_c3_catalyst Use N-Selective Catalyst (e.g., CuH/DTBM-SEGPHOS) c3_alkylation->sol_c3_catalyst sol_di_stoich Control Stoichiometry (1.05-1.2 eq. alkylating agent) dialkylation->sol_di_stoich sol_di_addition Add Alkylating Agent Dropwise dialkylation->sol_di_addition sol_di_temp Lower Reaction Temperature dialkylation->sol_di_temp sol_ly_reagents Check Reagent Purity & Anhydrous Conditions low_yield->sol_ly_reagents sol_ly_halide Use More Reactive Alkyl Halide or Additive (e.g., KI) low_yield->sol_ly_halide sol_ly_temp Increase Reaction Temperature low_yield->sol_ly_temp

Caption: Troubleshooting logic for common issues in indole-2-carboxylate N-alkylation.

References

How to avoid tar formation in Fischer indole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the Fischer indole synthesis, with a specific focus on minimizing tar formation.

Frequently Asked Questions (FAQs)

Q1: What is tar formation in the context of the Fischer indole synthesis, and what causes it?

A1: Tar formation refers to the production of a complex, often intractable mixture of polymeric and decomposition byproducts that are dark in color and difficult to characterize. The primary causes of tarring in the Fischer indole synthesis are the harsh acidic conditions and high temperatures typically required for the reaction.[1][2] These conditions can lead to side reactions such as polymerization of the starting materials or products, and decomposition of the sensitive intermediates.[1]

Q2: How does the choice of acid catalyst influence tar formation?

A2: The choice of acid catalyst is critical in controlling tar formation. While strong Brønsted acids like sulfuric acid and hydrochloric acid can be effective, they are often aggressive and can promote side reactions.[3][4] Lewis acids such as zinc chloride and boron trifluoride are also commonly used and can sometimes offer milder reaction conditions.[3][5] Polyphosphoric acid (PPA) is a popular choice as it can act as both a catalyst and a solvent, though its high viscosity can present challenges during workup.[5][6] Milder acids, such as acetic acid or p-toluenesulfonic acid, are often employed to minimize tar formation, especially for sensitive substrates.[7][8]

Q3: Can modifying the reaction conditions, such as temperature and reaction time, reduce tarring?

A3: Yes, optimizing reaction conditions is a key strategy for minimizing tar formation. Lowering the reaction temperature and reducing the reaction time can significantly decrease the extent of byproduct formation.[1] Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time, preventing prolonged exposure of the product to harsh conditions.

Q4: Are there modern techniques that can help avoid tar formation?

A4: Absolutely. Microwave-assisted synthesis has emerged as a powerful technique to significantly reduce tar formation.[9][10] By rapidly and efficiently heating the reaction mixture, microwave synthesis can dramatically shorten reaction times from hours to minutes, leading to higher yields and cleaner reaction profiles.[10][11] Additionally, the use of ionic liquids as both solvent and catalyst has shown great promise in providing milder reaction conditions and facilitating easier product isolation, thereby reducing the formation of tarry byproducts.[12][13]

Troubleshooting Guide: Minimizing Tar Formation

This guide addresses specific issues you might encounter related to tar formation during your Fischer indole synthesis experiments.

Issue Potential Cause Troubleshooting Steps
Excessive tar formation observed throughout the reaction. Reaction conditions are too harsh (high temperature, strong acid).- Lower the reaction temperature and monitor the reaction closely. - Switch to a milder acid catalyst (e.g., from H₂SO₄ to p-TsOH or acetic acid).[4][7] - Consider using a Lewis acid like ZnCl₂ which can be effective at lower temperatures.[5]
Low yield of the desired indole with significant tarry residue. Prolonged reaction time leading to product decomposition.- Monitor the reaction progress frequently using TLC to determine the point of maximum product formation. - Employ microwave-assisted synthesis to drastically reduce the reaction time.[9][10]
Difficulty in isolating the product from a tarry mixture. High viscosity of the reaction medium (e.g., with PPA) or complex byproduct profile.- For PPA reactions, pour the hot reaction mixture onto ice-water to hydrolyze the PPA and precipitate the product.[6] - Perform a thorough workup including extraction and column chromatography. - Consider using an ionic liquid medium, which can allow for simpler product extraction.[12][14]
Inconsistent results and varying amounts of tar. Purity of starting materials.- Ensure the phenylhydrazine and carbonyl compounds are pure. Distill or recrystallize starting materials if necessary.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the impact of different synthetic methodologies on the yield and reaction time for the synthesis of 2-phenylindole from phenylhydrazine and acetophenone, illustrating how modern techniques can lead to significant improvements and likely reduced tar formation.

Synthesis MethodCatalyst/MediumTemperature (°C)TimeYield (%)Reference
Conventional HeatingPhosphoric Acid/Sulfuric AcidRefluxSeveral hoursNot specified[15]
Conventional HeatingPolyphosphoric Acid160-17015-20 minNot specified[16]
Microwave-AssistedEaton's Reagent17010 min92[9][10]
Microwave-Assistedp-Toluenesulfonic AcidNot specified3 min91[8]
Continuous-FlowZnCl₂ in [EMIM][BF₄] (Ionic Liquid)2004 min95.3[14]

Note: While direct quantification of tar is often not reported, higher yields and significantly shorter reaction times are strong indicators of reduced byproduct and tar formation.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 2-Phenylindole[9]

This protocol details a rapid and high-yielding synthesis of 2-phenylindole using microwave irradiation.

Materials:

  • Phenylhydrazine (1.0 mmol, 108 mg)

  • Acetophenone (1.0 mmol, 120 mg)

  • Eaton's Reagent (a mixture of phosphorus pentoxide and methanesulfonic acid)

  • Microwave vial (10 mL) with a magnetic stir bar

  • Microwave reactor

Procedure:

  • In a 10 mL microwave vial equipped with a magnetic stir bar, combine phenylhydrazine (1.0 mmol) and acetophenone (1.0 mmol).

  • Carefully add 2 mL of Eaton's Reagent to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 170°C for 10 minutes with stirring.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Carefully quench the reaction by pouring the mixture onto crushed ice.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the 2-phenylindole.

Protocol 2: Fischer Indole Synthesis using Polyphosphoric Acid (PPA)[6][16]

This protocol describes a conventional heating method using the common catalyst polyphosphoric acid.

Materials:

  • Acetophenone phenylhydrazone (prepared from acetophenone and phenylhydrazine)

  • Polyphosphoric acid (PPA)

Procedure:

  • In a round-bottom flask, add acetophenone phenylhydrazone.

  • Add an excess of polyphosphoric acid to the flask to act as both catalyst and solvent.

  • Heat the mixture to 160-170°C with stirring for 15-20 minutes, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture slightly and then carefully pour it onto a mixture of ice and water with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Filter the solid product and wash it thoroughly with water.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).[16]

Visualizations

Fischer Indole Synthesis Mechanism

Fischer_Indole_Synthesis cluster_start Starting Materials A Arylhydrazine C Phenylhydrazone A->C B Aldehyde or Ketone B->C D Ene-hydrazine (Tautomer) C->D Tautomerization E [3,3]-Sigmatropic Rearrangement D->E F Di-imine Intermediate E->F G Aromatization F->G H Cyclization G->H I Ammonia Elimination H->I J Indole Product I->J

Caption: The reaction mechanism of the Fischer indole synthesis.

Troubleshooting Workflow for Tar Formation

Troubleshooting_Tar_Formation Start Experiment Planned A Run Reaction with Initial Conditions Start->A B Observe Excessive Tar Formation? A->B C No B->C Low Tar D Yes B->D High Tar J Successful Synthesis C->J E Reduce Temperature & Monitor Closely D->E F Switch to Milder Acid Catalyst (e.g., p-TsOH) D->F G Consider Microwave Synthesis D->G H Consider Ionic Liquid Medium D->H I Re-run Experiment E->I F->I G->I H->I I->B

Caption: A logical workflow for troubleshooting and minimizing tar formation.

References

Technical Support Center: Synthesis of Ethyl 4-hydroxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-hydroxy-1H-indole-2-carboxylate. Our aim is to help you improve reaction yields and overcome common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly when employing a modified Bischler-Möhlau approach or similar methods involving the cyclization of an aminophenol derivative.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Incomplete reaction of starting materials. 2. Decomposition of starting materials or product under harsh reaction conditions (e.g., high temperature). 3. Incorrect stoichiometry of reagents. 4. Ineffective acid catalyst.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Optimize the reaction temperature; some modified Bischler-Möhlau reactions proceed at lower temperatures (e.g., 135°C) to reduce tar formation.[1][2] 3. Ensure accurate measurement of all reagents. An excess of the aniline derivative is often used in the Bischler-Möhlau synthesis.[3] 4. Experiment with different Brønsted or Lewis acid catalysts (e.g., HCl, H₂SO₄, ZnCl₂, AlCl₃).[4]
Formation of a Mixture of Isomers (4-hydroxy and 6-hydroxy) The reaction of m-aminophenol with α-halo ketones or their equivalents can lead to the formation of both 4-hydroxy and 6-hydroxyindole isomers due to two possible sites of cyclization.[1][2]1. Purification: The isomers can often be separated by column chromatography. A solvent system such as dichloromethane/hexane may be effective for separating the 4-hydroxyindole derivative.[2] 2. Reaction Conditions: Carefully control the reaction temperature, as it may influence the isomeric ratio. 3. Alternative Starting Materials: Consider a synthetic route that starts with a precursor where the regiochemistry is already defined, if possible.
Significant Tar/Byproduct Formation High reaction temperatures are a common cause of polymerization and decomposition of reactants and products in indole syntheses.[1][2]1. Lower the reaction temperature and extend the reaction time. 2. Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially of the hydroxy-substituted compounds. 3. Use a high-boiling point, non-polar solvent to help control the temperature and minimize side reactions.
Difficulty in Product Purification 1. Presence of unreacted starting materials. 2. Formation of isomeric byproducts. 3. Tar formation.1. Perform an aqueous workup to remove water-soluble impurities and unreacted aminophenol. 2. Utilize column chromatography on silica gel. A gradient elution with a mixture of hexane and ethyl acetate is a common starting point for indole derivatives.[1] 3. If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.
Hydrolysis of the Ethyl Ester The presence of water and acid or base at elevated temperatures can lead to the hydrolysis of the ethyl ester to the corresponding carboxylic acid.1. Use anhydrous solvents and reagents. 2. If hydrolysis occurs, the resulting carboxylic acid can be re-esterified. A common method is to treat the carboxylic acid with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) or by using a coupling agent like DCC with DMAP.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing 4-hydroxyindoles?

A1: A prevalent method is the Bischler-Möhlau indole synthesis, which involves the reaction of an α-haloketone (or its equivalent) with an excess of an aniline derivative.[3][7] For the synthesis of 4-hydroxyindoles, 3-aminophenol (m-aminophenol) is a common starting material. However, a significant challenge with this route is the potential formation of a mixture of 4-hydroxy and 6-hydroxyindole isomers.[1][2]

Q2: How can I minimize the formation of the 6-hydroxyindole isomer?

A2: The regioselectivity of the Bischler-Möhlau reaction with m-aminophenol is a known challenge. While complete control may not be possible, optimizing reaction conditions such as temperature and catalyst can influence the isomeric ratio. The most reliable method for obtaining the pure 4-hydroxy isomer is through careful chromatographic separation after the reaction.[2]

Q3: What are the typical reaction conditions for a Bischler-Möhlau synthesis of 4-hydroxyindoles?

A3: A modified procedure involves heating 3-aminophenol with a suitable α-keto compound (like ethyl bromopyruvate for a 2-carboxylate indole) in the presence of a strong acid, such as hydrochloric acid. One study on a related synthesis used a temperature of 135°C.[2] Traditional Bischler-Möhlau reactions often require higher temperatures.[3]

Q4: Are there alternative synthetic strategies to avoid the isomeric mixture?

A4: Yes, other indole syntheses could be adapted. For instance, the Fischer indole synthesis is a powerful method for indole formation, but would require a suitably substituted hydrazine.[4] Another approach is the Nenitzescu indole synthesis, which is particularly useful for producing 5-hydroxyindoles from benzoquinones and β-aminocrotonic esters.[8] While not directly applicable for the 4-hydroxy isomer, it is a key named reaction in hydroxyindole synthesis. A more modern approach involves the catalytic C-H activation and functionalization of a pre-formed indole ring, though this can be complex.

Q5: What is the best way to purify the final product?

A5: Column chromatography on silica gel is a standard and effective method for purifying indole derivatives.[1] For this compound, a mobile phase consisting of a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is recommended. The polarity can be gradually increased to elute the product. Recrystallization can also be an effective final purification step if the product is a solid.

Experimental Protocols

Proposed Synthesis via Modified Bischler-Möhlau Reaction:

This protocol is a hypothetical adaptation for the synthesis of the target molecule and will likely require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-aminophenol (3 equivalents) and ethyl bromopyruvate (1 equivalent).

  • Acid Catalysis: Cautiously add concentrated hydrochloric acid.

  • Heating: Heat the reaction mixture to approximately 135°C and monitor the reaction progress by TLC.[2]

  • Workup: After completion, cool the reaction mixture and neutralize it with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product will likely be a mixture of 4-hydroxy and 6-hydroxy isomers and should be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation

Table 1: Comparison of General Conditions for Indole Synthesis

Synthesis MethodKey ReactantsCatalyst/ConditionsTypical YieldsKey Challenges
Bischler-Möhlau Aniline derivative, α-haloketoneStrong acid, heat (can be >160°C, modified versions at ~135°C)[2][3]Variable, often moderateHarsh conditions, potential for tar formation, regioselectivity issues with substituted anilines.[1][3]
Fischer Indole Synthesis Phenylhydrazine, aldehyde/ketoneBrønsted or Lewis acids (e.g., H₂SO₄, ZnCl₂)[4]Generally goodRequires synthesis of the appropriate hydrazine, can be harsh.
Nenitzescu Indole Synthesis Benzoquinone, β-aminocrotonic esterAcid-catalyzedModerate to goodPrimarily yields 5-hydroxyindoles.[8]

Visualizations

experimental_workflow General Workflow for Bischler-Möhlau Synthesis and Purification cluster_reaction Reaction cluster_workup Workup & Extraction cluster_purification Purification A Combine 3-Aminophenol and Ethyl Bromopyruvate B Add Acid Catalyst (e.g., HCl) A->B C Heat Reaction Mixture (e.g., 135°C) B->C D Cool and Neutralize (e.g., NaHCO₃) C->D E Extract with Organic Solvent (e.g., Ethyl Acetate) D->E F Dry and Concentrate E->F G Column Chromatography (Silica Gel, Hexane/EtOAc) F->G H Isolate Isomers G->H I Characterize Product H->I H->I Yield Calculation

Caption: General workflow for the synthesis and purification of 4-hydroxyindoles.

troubleshooting_yield Troubleshooting Low Yield start Low Yield Observed check_temp Was reaction temperature too high? start->check_temp check_time Was reaction time sufficient? start->check_time check_reagents Are reagents pure and stoichiometry correct? start->check_reagents check_purification Was there product loss during purification? start->check_purification sol_temp Decrease temperature and increase reaction time check_temp->sol_temp sol_time Monitor reaction by TLC to determine optimal time check_time->sol_time sol_reagents Verify reagent purity and recalculate stoichiometry check_reagents->sol_reagents sol_purification Optimize chromatography conditions check_purification->sol_purification

Caption: Decision tree for troubleshooting low product yield.

isomer_formation Isomer Formation in Bischler-Möhlau Synthesis aminophenol 3-Aminophenol intermediate α-Arylamino-ketoester Intermediate aminophenol->intermediate keto_ester Ethyl Bromopyruvate keto_ester->intermediate cyclization Acid-Catalyzed Cyclization intermediate->cyclization product_4_hydroxy This compound (Desired Product) cyclization->product_4_hydroxy Path A product_6_hydroxy Ethyl 6-hydroxy-1H-indole-2-carboxylate (Isomeric Byproduct) cyclization->product_6_hydroxy Path B

Caption: Regioselectivity in the Bischler-Möhlau synthesis.

References

Technical Support Center: Troubleshooting Low Yields in Indole N-Alkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during indole N-alkylation experiments, helping to diagnose and resolve issues leading to low reaction yields.

Troubleshooting Guide

This guide provides solutions to specific problems that may arise during the N-alkylation of indoles.

Q1: My primary issue is a low yield of the desired N-alkylated product, with a significant amount of starting material remaining. What are the likely causes and how can I improve the conversion?

A1: Low conversion in indole N-alkylation can stem from several factors related to reaction conditions and reagent reactivity.

  • Insufficient Deprotonation: The N-H bond of indole needs to be deprotonated to form the more nucleophilic indolide anion. If the base is not strong enough or used in insufficient quantity, the reaction will be slow or incomplete.

    • Solution: For robust substrates, a strong base like sodium hydride (NaH) is highly effective.[1][2] Ensure you are using at least a stoichiometric equivalent, and preferably a slight excess (e.g., 1.1 equivalents), of a strong base. For indoles with sensitive functional groups, consider milder inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), or organic bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO).[1]

  • Poor Solubility: Poor solubility of the indole or the base can hinder the reaction.

    • Solution: Use an appropriate anhydrous polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) to ensure all reactants are well-dissolved.[1][2] In some cases, heating the reaction mixture can improve solubility and reaction rates.

  • Low Reactivity of the Alkylating Agent: The nature of the alkyl halide plays a crucial role.

    • Solution: If using a less reactive alkyl halide (e.g., alkyl chloride), consider switching to a more reactive one (alkyl bromide or iodide). The addition of a catalytic amount of potassium iodide (KI) can facilitate the reaction with alkyl bromides or chlorides through the in-situ formation of the more reactive alkyl iodide.

  • Reaction Temperature and Time: The reaction may be too slow at the current temperature.

    • Solution: Gradually increasing the reaction temperature can significantly improve the rate of N-alkylation.[1][3] Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time and to avoid potential decomposition at higher temperatures.

Q2: I am observing a significant amount of C3-alkylation as a side product, which is reducing the yield of my desired N-alkylated indole. How can I improve N-selectivity?

A2: The competition between N- and C3-alkylation is a frequent challenge due to the high nucleophilicity of the C3 position of the indole ring.[1][4] Several strategies can be employed to favor N-alkylation:

  • Choice of Base and Solvent: Classical conditions using a strong base like sodium hydride (NaH) in a polar aprotic solvent like DMF or THF generally favor N-alkylation.[1][2] The base deprotonates the indole nitrogen, increasing its nucleophilicity for the subsequent reaction with the alkylating agent.[1] Incomplete deprotonation can lead to a higher proportion of C3-alkylation.[1]

  • Reaction Temperature: Higher reaction temperatures can sometimes favor N-alkylation over C-alkylation. For instance, in one study, increasing the temperature to 80 °C resulted in complete N-alkylation.[1]

  • Catalyst and Ligand Systems: Modern catalytic methods offer excellent control over regioselectivity. For example, copper hydride (CuH) catalysis with a specific ligand like DTBM-SEGPHOS has been shown to provide high N-selectivity.[1][5] Conversely, using a different ligand, such as Ph-BPE, can steer the reaction towards C3-alkylation.[1]

  • Protecting Groups: In some cases, introducing a temporary protecting group at the C3 position can prevent C-alkylation, directing the reaction to the nitrogen atom.

Q3: My reaction is producing dialkylated products. How can I prevent this?

A3: Dialkylation, where both the nitrogen and a carbon atom (usually C3) are alkylated, can occur, especially with highly reactive alkylating agents or under forcing conditions.[1] To minimize this:

  • Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.2 equivalents) of the alkylating agent.[1] Adding the alkylating agent dropwise to the reaction mixture can also help maintain a low concentration and reduce the likelihood of a second alkylation event.[1]

  • Reaction Time and Temperature: Monitor the reaction progress carefully and stop it once the desired mono-N-alkylated product is formed. Lowering the reaction temperature may also help to control the reactivity and prevent over-alkylation.[1]

Q4: The indole I am working with has sensitive functional groups that are not compatible with the strong bases typically used for N-alkylation. What are my options?

A4: For substrates with sensitive functional groups, milder reaction conditions are necessary.

  • Weaker Bases: Use weaker bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or organic bases like 1,4-diazabicyclo[2.2.2]octane (DABCO).[1]

  • Catalytic Methods: Several catalytic systems operate under milder conditions. For example, copper-catalyzed N-alkylation using N-tosylhydrazones can proceed with potassium hydroxide as the base.[6][7] Iron catalysts can also be used for the N-alkylation of indoline derivatives, which can then be oxidized to the corresponding N-alkylated indoles.[8]

  • Mitsunobu Reaction: The Mitsunobu reaction provides an alternative for N-alkylation with alcohols under neutral conditions, although it requires specific reagents (e.g., DEAD or DIAD and PPh₃).

  • Protecting Groups: If other functional groups in your molecule are reactive, consider protecting them before performing the N-alkylation.

Frequently Asked Questions (FAQs)

What are the most common side reactions in indole N-alkylation?

The most prevalent side reaction is C3-alkylation due to the high nucleophilicity of this position.[1] Other potential side reactions include C2-alkylation (less common), and dialkylation (both N- and C-alkylation).[1]

How can I monitor the progress of my reaction?

Thin-layer chromatography (TLC) is a simple and effective method for monitoring the consumption of the starting indole and the formation of the product. Liquid chromatography-mass spectrometry (LC-MS) can provide more detailed information about the reaction mixture, including the presence of side products.

Are there any general recommendations for choosing a base for indole N-alkylation?

The choice of base depends on the substrate's sensitivity and the desired reactivity.

  • For robust substrates: Strong bases like sodium hydride (NaH) are very effective.[1]

  • For substrates with sensitive functional groups: Weaker bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or organic bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) are recommended.[1]

Quantitative Data Summary

The following tables summarize quantitative data on the influence of reaction conditions on the regioselectivity of indole alkylation.

Table 1: Effect of Temperature on N- vs. C3-Alkylation of 2,3-dimethylindole

EntryTemperature (°C)N-Alkylation Yield (%)C3-Alkylation Yield (%)
125LowPredominant
250Moderate ImprovementSignificant
365Good ImprovementMinor
48091Not Detected
Data based on a one-pot Fischer indolisation–N-alkylation protocol.[1]

Table 2: Influence of Ligand on CuH-Catalyzed Indole Alkylation

EntryLigandSolventTemp (°C)Yield (%)N:C3 Ratio
1(R)-DTBM-SEGPHOSTHF9085>20:1
2(R)-Ph-BPETHF50751:20
Data synthesized from a study on ligand-controlled regiodivergent synthesis.[1][5]

Experimental Protocols

General Protocol for Indole N-Alkylation using Sodium Hydride

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the indole (1.0 eq.).

  • Add anhydrous dimethylformamide (DMF) to dissolve the indole.[2]

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise.[2]

  • Stir the mixture at 0 °C for 30-60 minutes to allow for complete deprotonation (evolution of hydrogen gas should cease).

  • Slowly add the alkylating agent (1.05-1.2 eq.) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow start Low Yield in Indole N-Alkylation issue1 Problem: Low Conversion start->issue1 issue2 Problem: C3-Alkylation start->issue2 issue3 Problem: Dialkylation start->issue3 issue4 Problem: Substrate Sensitivity start->issue4 solution1a Optimize Base/Solvent (e.g., NaH in DMF) issue1->solution1a solution1b Increase Temperature issue1->solution1b solution1c Use More Reactive Alkyl Halide or Additive (e.g., KI) issue1->solution1c issue2->solution1a solution2a Use N-Selective Catalyst System (e.g., CuH/DTBM-SEGPHOS) issue2->solution2a solution2b Increase Temperature issue2->solution2b solution3a Adjust Stoichiometry of Alkylating Agent (1.05-1.2 eq.) issue3->solution3a solution3b Add Alkylating Agent Dropwise issue3->solution3b solution4a Use Milder Base (e.g., K2CO3, Cs2CO3) issue4->solution4a solution4b Employ Catalytic Methods issue4->solution4b check Check Anhydrous Conditions and Reagent Purity solution1a->check solution1b->check solution1c->check solution2a->check solution2b->check solution3a->check solution3b->check solution4a->check solution4b->check

Caption: Troubleshooting workflow for low yields in indole N-alkylation.

Reaction_Pathway cluster_conditions Reaction Conditions Indole Indole Indolide Indolide Anion Indole->Indolide Deprotonation C3_Product C3-Alkylated Indole (Side Product) Indole->C3_Product C3-Alkylation (Favored by incomplete deprotonation) N_Product N-Alkylated Indole (Desired Product) Indolide->N_Product N-Alkylation (Favored by strong base, high temperature) Base Base (e.g., NaH) Base->Indole Solvent Solvent (e.g., DMF) AlkylHalide Alkyl Halide (R-X) AlkylHalide->Indole AlkylHalide->Indolide

Caption: Competing N- and C3-alkylation pathways for indole.

References

Technical Support Center: Column Chromatography for Polar Indole Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for challenges encountered during the column chromatography purification of polar indoles.

Troubleshooting Guide

This guide addresses specific issues in a question-and-answer format to help you navigate common experimental hurdles.

Problem Potential Causes Solutions
Poor Separation / Overlapping Peaks - Inappropriate solvent system polarity. - Structurally similar compounds in the mixture.[1] - Column overloading.- Optimize Mobile Phase: Develop a solvent system using TLC that gives the target indole an Rf of 0.2-0.3 for good separation.[2] - Run a Gradient Elution: Start with a low-polarity mobile phase and gradually increase the polarity. This can improve the separation of compounds with similar Rf values.[3] - Reduce Sample Load: Overloading the column leads to broad peaks and poor resolution. Use an appropriate amount of crude material for your column size.
Peak Tailing (Especially for Basic Indoles) - Strong interaction between basic indoles and acidic silanol groups on the silica gel surface.[1]- Add a Basic Modifier: Incorporate a small amount of triethylamine (TEA) (0.1-1%) or ammonia into your mobile phase to neutralize the acidic sites on the silica gel.[1][4] - Use High-Purity Silica: High-purity, end-capped silica has fewer acidic silanol groups, reducing tailing.[4] - Switch Stationary Phase: Consider using a less acidic stationary phase like alumina.[4]
Low Recovery of Purified Compound - Irreversible adsorption to the stationary phase.[4] - Compound degradation on the column.[4] - The compound is eluting in very dilute fractions.[2][4]- Deactivate Silica Gel: Pre-treat the column with a mobile phase containing a basic modifier like triethylamine.[4] - Check Compound Stability: Test the stability of your indole on a TLC plate by spotting it and letting it sit for a few hours before eluting (2D TLC).[2] If it degrades, consider a different stationary phase. - Concentrate Fractions: Before analyzing your fractions by TLC, concentrate them to ensure you are not missing very dilute fractions containing your product.[2]
Compound Stuck on the Column - The mobile phase is not polar enough to elute the highly polar indole.[4]- Drastically Increase Eluent Polarity: If your compound is not eluting, you can try flushing the column with a much more polar solvent system. - Switch to a Different Chromatography Technique: For very polar indoles, normal-phase chromatography on silica may not be suitable. Consider Reverse-Phase HPLC or Hydrophilic Interaction Liquid Chromatography (HILIC).[4]
Compound Degradation on the Column - The indole nucleus can be sensitive to the acidic nature of standard silica gel.[4]- Deactivate the Silica Gel: Flush the column with a solvent system containing 1-3% triethylamine before loading your sample.[3] - Use an Alternative Stationary Phase: Neutral alumina or bonded phases can be used for acid-sensitive compounds. - Consider Reverse-Phase Chromatography: The mobile phase in reverse-phase chromatography can be buffered to a neutral pH.[4]
Crude Mixture Insoluble in Eluent - The chosen solvent system for elution has poor solubility for the crude sample.- Dry Loading: Dissolve your crude mixture in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be loaded onto the column.[5]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when purifying polar indoles?

The primary challenges stem from their chemical properties:

  • High Polarity: Functional groups like hydroxyls, amines, and carboxylic acids make the indoles highly polar. This can lead to strong, sometimes irreversible, binding to silica gel.[4]

  • Low Solubility: Polar indoles may not be very soluble in the organic solvents typically used for normal-phase chromatography.[4]

  • Instability: The indole ring can be sensitive to the acidic conditions of standard silica gel, leading to degradation and low yields.[4]

Q2: How do I choose the right stationary phase for my polar indole?

  • Silica Gel: This is the most common choice, but for polar, basic indoles, it may require deactivation with a base like triethylamine to prevent peak tailing and degradation.[1]

  • Alumina: A good alternative for acid-sensitive indoles as it is less acidic than silica.

  • Reverse-Phase Silica (C18): Suitable for non-polar or less polar compounds, but can be used for polar indoles with a highly aqueous mobile phase.[6][7]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is excellent for very polar compounds that are not well-retained in reverse-phase chromatography. It uses a polar stationary phase with a high concentration of an organic solvent in the mobile phase.

Q3: What are some common mobile phase systems for purifying polar indoles?

A common starting point is a gradient of ethyl acetate in hexanes.[4] For more polar indoles, more polar solvent systems are necessary. Here are some examples:

Mobile Phase System Typical Application Notes
Ethyl Acetate / HexanesFor moderately polar indoles.A gradient from a low to high percentage of ethyl acetate is common.
Dichloromethane / MethanolFor more polar indoles.Often used with a small percentage of a basic modifier like triethylamine or ammonia.
Chloroform / MethanolAnother option for polar indoles.Similar to DCM/MeOH, may require a basic modifier.[8]
Acetonitrile / WaterUsed in Reverse-Phase HPLC and HILIC.The ratio is adjusted based on the polarity of the indole and the specific technique.

Q4: How can I improve the separation of my basic indole derivative?

Peak tailing is a common issue for basic indoles due to interactions with acidic silanol groups on the silica surface.[1][4] To improve peak shape:

  • Use a high-purity, end-capped column which has fewer residual silanol groups.[4]

  • Add a basic modifier like triethylamine (TEA) or ammonia to the mobile phase.[4]

  • Adjust the mobile phase pH with a buffer to ensure your indole is in a single ionic form.[4]

  • Consider using a less acidic stationary phase like alumina.[4]

Experimental Protocols

Protocol 1: Standard Silica Gel Column Chromatography with Gradient Elution

This protocol is a general guideline for purifying a moderately polar indole derivative.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring even packing without air bubbles. Drain the excess solvent until it is just above the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude indole in a minimal amount of a strong solvent (e.g., dichloromethane or ethyl acetate).

    • Add a small amount of silica gel to the solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin elution with the initial low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., increase the percentage of ethyl acetate). A typical gradient might be from 10% to 50% ethyl acetate in hexanes.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Deactivation of Silica Gel for Acid-Sensitive Indoles
  • Prepare a Deactivating Mobile Phase: Add 1-3% triethylamine to your chosen mobile phase system.

  • Pack the Column: Pack the column with silica gel as described in Protocol 1, using the deactivating mobile phase.

  • Flush the Column: Run a volume of the deactivating mobile phase equal to the volume of the silica gel through the column. Discard this eluent.

  • Proceed with Purification: You can now run the column with your standard mobile phase system (with or without the triethylamine) as the silica gel is now deactivated.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Dry Sample onto Column pack_column->load_sample dissolve_sample Dissolve Crude Sample adsorb_silica Adsorb on Silica dissolve_sample->adsorb_silica evaporate Evaporate Solvent adsorb_silica->evaporate evaporate->load_sample start_elution Start Elution with Low Polarity Mobile Phase load_sample->start_elution gradient Gradually Increase Polarity start_elution->gradient collect_fractions Collect Fractions gradient->collect_fractions tlc Monitor Fractions by TLC collect_fractions->tlc combine Combine Pure Fractions tlc->combine concentrate Concentrate to Obtain Pure Indole combine->concentrate

Caption: A general workflow for polar indole purification by column chromatography.

troubleshooting_tree start Poor Separation Issue q_tailing Is there significant peak tailing? start->q_tailing s_tailing Add basic modifier (e.g., TEA). Use high-purity silica or alumina. q_tailing->s_tailing Yes q_no_retention Is the compound eluting with the solvent front? q_tailing->q_no_retention No s_no_retention Decrease mobile phase polarity. Consider Reverse-Phase or HILIC. q_no_retention->s_no_retention Yes q_stuck Is the compound stuck on the column? q_no_retention->q_stuck No s_stuck Increase mobile phase polarity drastically. Switch to a more suitable technique (RP-HPLC/HILIC). q_stuck->s_stuck Yes q_degradation Is there evidence of compound degradation? q_stuck->q_degradation No s_degradation Deactivate silica with a base. Use a neutral stationary phase (e.g., alumina). q_degradation->s_degradation Yes

Caption: A troubleshooting decision tree for common chromatography problems with polar indoles.

References

Technical Support Center: Recrystallization of Ethyl 4-hydroxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of Ethyl 4-hydroxy-1H-indole-2-carboxylate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the best solvent system for the recrystallization of this compound?

A1: While a specific solvent system for this compound is not extensively documented, ethanol is a common and effective choice for recrystallizing related indole-2-carboxylates.[1] A mixed solvent system, such as ethyl acetate/hexane, is also a viable option and is frequently used for the purification of indole derivatives.[2][3] The ideal solvent or solvent mixture should dissolve the compound when hot but not when cold. It is recommended to perform small-scale solvent screening to determine the optimal conditions.

Q2: My compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out," the separation of the solute as a liquid rather than a solid, is a common issue in recrystallization.[4][5] This often occurs when the melting point of the compound is lower than the boiling point of the solvent.[5] Here are several strategies to address this:

  • Lower the crystallization temperature: After dissolving the compound in a minimal amount of hot solvent, allow the solution to cool more slowly. Gradual cooling can promote the formation of crystals over oils.[5]

  • Use a different solvent system: If oiling out persists, a change in solvent is necessary. A lower boiling point solvent or a mixed solvent system might be more suitable.

  • Induce crystallization: Scratching the inside of the flask with a glass rod at the liquid-air interface can create nucleation sites for crystal growth.[4] Seeding the solution with a small crystal of the pure compound can also initiate crystallization.[4]

Q3: The yield of my recrystallized product is very low. How can I improve it?

A3: Low recovery is a frequent problem in recrystallization and can be attributed to several factors:[6]

  • Using too much solvent: The most common cause of low yield is the use of an excessive amount of solvent to dissolve the crude product.[5] This keeps a significant portion of the compound dissolved in the mother liquor even after cooling. To remedy this, you can evaporate some of the solvent and attempt to recrystallize again.[5]

  • Premature crystallization: If the solution cools too quickly during filtration to remove insoluble impurities, some product may crystallize prematurely and be lost. Ensure the funnel and receiving flask are pre-heated.

  • Incomplete precipitation: Cooling the solution in an ice bath after it has reached room temperature can help maximize the yield of crystals.

  • Washing with the wrong solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product.[6]

Q4: My recrystallized product is still colored. How can I decolorize it?

A4: Colored impurities can sometimes be carried through the recrystallization process. To remove them, you can use activated charcoal. After dissolving the crude product in the hot solvent, add a small amount of activated charcoal and swirl the mixture for a few minutes. The colored impurities will adsorb to the surface of the charcoal. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that using too much charcoal can also adsorb some of your desired product, leading to a lower yield.

Q5: How can I confirm the purity of my recrystallized this compound?

A5: The purity of the final product can be assessed using several analytical techniques:

  • Melting Point Analysis: A pure compound will have a sharp and defined melting point range. Impurities will typically cause the melting point to be depressed and broader.

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate when eluted with an appropriate solvent system.[7]

  • Spectroscopic Methods: Techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry can provide detailed structural information and confirm the identity and purity of the compound.

Experimental Protocols

Suggested Recrystallization Protocol for this compound

This protocol is a general guideline based on methods used for similar indole derivatives. Optimization may be required.

  • Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvents (e.g., ethanol, ethyl acetate, hexane, and mixtures thereof) to find a suitable system where the compound is soluble in the hot solvent but sparingly soluble at room temperature and insoluble when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent dropwise while stirring and heating until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the compound's melting point.

Data Presentation

Table 1: Potential Solvents for Recrystallization of Indole Derivatives

SolventBoiling Point (°C)PolarityNotes
Ethanol78PolarA common and often effective solvent for indole-2-carboxylates.[1]
Ethyl Acetate77Moderately PolarOften used in combination with a non-polar solvent like hexane.
Hexane69Non-polarTypically used as the anti-solvent in a mixed solvent system with a more polar solvent like ethyl acetate.[2]
Methanol65PolarHas been used for recrystallizing similar indole esters.[8]
Dichloromethane40Moderately PolarCan be a good solvent, but columns may run slower compared to ethyl acetate/hexane systems.[7]

Mandatory Visualization

G Troubleshooting Recrystallization Workflow start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool crystals_form Crystals Form? cool->crystals_form collect Collect and Dry Crystals crystals_form->collect Yes no_crystals No Crystals or Oiling Out crystals_form->no_crystals No troubleshoot Troubleshooting Steps no_crystals->troubleshoot add_seed Add Seed Crystal troubleshoot->add_seed scratch_flask Scratch Inner Wall of Flask troubleshoot->scratch_flask reduce_solvent Reduce Solvent Volume troubleshoot->reduce_solvent change_solvent Change Solvent System troubleshoot->change_solvent add_seed->cool scratch_flask->cool reduce_solvent->cool change_solvent->dissolve

References

Preventing degradation of indole compounds during purification

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of Indole Compounds

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of indole compounds during purification.

Frequently Asked Questions (FAQs)

Q1: My indole compound is changing color (e.g., turning pink, red, or brown) during purification or storage. What is causing this?

A1: A color change is a common visual indicator of indole compound oxidation and potential polymerization.[1] While a slight color change may not significantly impact the bulk purity for some applications, it is a clear sign of degradation. This is often caused by exposure to air (oxygen), light, or acidic conditions.

Q2: What are the ideal storage conditions to minimize the degradation of indole compounds?

A2: To minimize degradation, indole compounds should be stored under the following conditions:

  • Temperature: Cool temperatures, typically 2-8°C, are recommended for short-term storage. For long-term storage, temperatures of -20°C are often preferred.[1]

  • Light: Store compounds in amber or opaque vials to protect them from light, which can cause photodegradation.[1]

  • Atmosphere: For highly sensitive indole derivatives, storage under an inert atmosphere, such as nitrogen or argon, is recommended to displace oxygen.[1]

Q3: When should I consider using an antioxidant during purification or storage?

A3: The use of an antioxidant is recommended when the indole compound is known to be highly susceptible to oxidation, will be stored for an extended period, is dissolved in a solvent that has not been deoxygenated, or the experimental procedure involves conditions that might promote oxidation (e.g., elevated temperatures, exposure to air).[1]

Q4: What are some common antioxidants used to stabilize indole compounds?

A4: Butylated hydroxytoluene (BHT) and ascorbic acid are common antioxidants used to stabilize organic compounds.[1] The choice of antioxidant will depend on the specific indole derivative and the solvent system. It is important to ensure the chosen antioxidant does not interfere with downstream applications or analyses. Tryptophan and its derivatives, such as N-acetyl-DL-tryptophan, have also been shown to protect against oxidation.[2]

Q5: Can the choice of chromatography stationary phase affect the stability of my indole compound?

A5: Yes, the stationary phase can significantly impact stability.

  • Silica Gel: This is the most common stationary phase, but its acidic nature can cause degradation of acid-sensitive indoles, particularly those that are electron-rich.[3]

  • Alumina: This is a good alternative for acid-sensitive compounds. It is available in neutral, basic, or acidic forms, allowing you to match the support to your compound's properties.[3]

  • Reversed-Phase Silica (C8, C18): Suitable for more polar indole derivatives, using polar mobile phases like water/methanol or water/acetonitrile.[3]

Troubleshooting Guide

Problem 1: My indole compound is degrading on a silica gel column.

  • Symptoms: Streaking on the TLC plate, low recovery of the desired compound, and the appearance of new, often more polar, colored spots.

  • Cause: The acidic nature of standard silica gel can catalyze the degradation of sensitive indole compounds.

  • Solutions:

    • Neutralize the Silica Gel: Before preparing your column, you can try neutralizing the silica gel by washing it with a solvent containing a small amount of a non-polar base, like triethylamine (e.g., hexane with 0.1-1% triethylamine), followed by equilibration with your mobile phase.

    • Switch to a Different Stationary Phase: Consider using neutral or basic alumina, or a reversed-phase column, which are generally less harsh for sensitive compounds.[3]

    • Add a Modifier to the Mobile Phase: Adding a small amount of a base like triethylamine or pyridine to the mobile phase can help to neutralize the acidic sites on the silica gel surface as the compound travels through the column.

    • Work Quickly and at a Low Temperature: Minimize the time the compound spends on the column. If possible, perform the chromatography in a cold room.

Problem 2: My compound is oxidizing during the purification process.

  • Symptoms: The compound or purification fractions are changing color, and you observe the formation of new impurities by TLC or LC-MS, often with higher molecular weights (dimers, oligomers) or the incorporation of oxygen atoms.

  • Cause: Exposure to atmospheric oxygen, which can be exacerbated by light, heat, or the presence of metal ion impurities.

  • Solutions:

    • Use an Inert Atmosphere: Perform all purification steps under an inert atmosphere of nitrogen or argon. This includes using Schlenk line techniques for solvent transfers and running columns under a positive pressure of inert gas.[4][5]

    • Degas Solvents: Before use, thoroughly degas all solvents by sparging with nitrogen or argon, or by using freeze-pump-thaw cycles.[5]

    • Add an Antioxidant: Add a small amount of an antioxidant like BHT (Butylated hydroxytoluene) to your solvents. A common final concentration is 0.01%.[1]

    • Use a Metal Chelator: If you suspect metal-catalyzed oxidation, add a chelating agent like EDTA (ethylenediaminetetraacetic acid) to any aqueous phases during extraction or to buffer solutions. Chelators bind to metal ions, rendering them inactive as oxidation catalysts.[6]

Summary of Protective Measures Against Indole Degradation
Degradation Factor Preventative Measure Typical Application/Concentration Notes
Oxidation (Air) Use of Inert Atmosphere (N₂ or Ar)Blanketing reactions, solvent storage, and chromatography.Essential for highly sensitive compounds.[4][5]
Degassing SolventsPrior to use in chromatography or reactions.Methods include sparging and freeze-pump-thaw.[5]
Antioxidants (e.g., BHT, Ascorbic Acid)0.001 - 0.01% (w/v) in solvents.Ensure the antioxidant is compatible with the compound and downstream analysis.[1]
Acid-Catalyzed Degradation Use Neutral or Basic AluminaColumn chromatography for acid-sensitive indoles.A good alternative to silica gel.[3]
Add Base to Mobile Phase (e.g., Triethylamine)0.1 - 1% (v/v) in the eluent for silica gel chromatography.Neutralizes acidic sites on the silica surface.
Photodegradation (Light) Use Amber or Foil-Wrapped GlasswareFor all solutions and fractions containing the indole.Protects from UV and visible light.[1]
Work in a Dimly Lit AreaMinimize exposure to direct, bright light.
Metal-Catalyzed Oxidation Use of Metal Chelators (e.g., EDTA)Added to aqueous solutions during workup.Sequesters trace metal ions that can catalyze oxidation.[6]

Experimental Protocols

Protocol 1: Preparation and Use of BHT Antioxidant Solution
  • Prepare a 1% BHT Stock Solution:

    • Weigh 100 mg of Butylated hydroxytoluene (BHT).

    • Dissolve the BHT in a small amount of a suitable organic solvent (e.g., ethanol or ethyl acetate) in a 10 mL volumetric flask.

    • Once fully dissolved, bring the volume up to the 10 mL mark with the same solvent.

    • Mix the solution thoroughly.

    • Store this stock solution in a tightly sealed amber vial at 4°C.[1]

  • Use in Purification Solvents:

    • To achieve a final concentration of 0.01% BHT in your indole solution or chromatography mobile phase, add 100 µL of the 1% BHT stock solution for every 100 mL of your final solvent volume.

    • Ensure the BHT is thoroughly mixed into the final solution.

Protocol 2: General Procedure for Column Chromatography under an Inert Atmosphere
  • Glassware Preparation: Ensure all glassware (column, flasks, etc.) is dry and free of reactive residues.

  • Column Packing:

    • Pack the column with your chosen stationary phase (e.g., neutral alumina) as you normally would (either as a slurry or dry packed).

    • At the top of the column, add a layer of sand.

  • Inert Atmosphere Setup:

    • Securely clamp the column.

    • Connect the top of the column to a nitrogen or argon line via an adapter with a stopcock (a Schlenk adapter).

    • Ensure there is an outlet for pressure release, such as a bubbler in the gas line.

  • Equilibration:

    • Flush the column with the inert gas for several minutes.

    • Equilibrate the packed column with the degassed mobile phase under a gentle positive pressure of the inert gas.

  • Sample Loading and Elution:

    • Dissolve your crude indole compound in a minimal amount of degassed solvent.

    • Briefly remove the gas inlet, load the sample onto the column, and then quickly reseal the system and re-establish the inert atmosphere.

    • Elute the column using a positive pressure of the inert gas to control the flow rate.

    • Collect fractions in flasks that have been previously flushed with inert gas.

Visualizations

IndoleDegradationPathways cluster_causes Causes of Degradation cluster_prevention Preventative Measures Indole Stable Indole Compound Degraded Degraded Products (Colored, Polymerized) Indole->Degraded Degradation Air Air (Oxygen) Air->Indole Acid Acidic Conditions (e.g., Silica Gel) Acid->Indole Light Light (UV/Visible) Light->Indole Metals Trace Metal Ions Metals->Indole Inert Inert Atmosphere (N2 / Ar) Inert->Air Blocks Antioxidant Antioxidants (e.g., BHT) Antioxidant->Air Scavenges NeutralSupport Neutral/Basic Support (e.g., Alumina) NeutralSupport->Acid Avoids ProtectLight Protect from Light (Amber Vials) ProtectLight->Light Blocks Chelators Metal Chelators (e.g., EDTA) Chelators->Metals Sequesters PurificationWorkflow start Crude Indole Compound prep_solvent Prepare Degassed Solvents (+/- 0.01% BHT) start->prep_solvent choose_support Select Stationary Phase prep_solvent->choose_support silica Silica Gel (add 0.1% Et3N to eluent) choose_support->silica If compound is not acid-sensitive alumina Neutral Alumina choose_support->alumina If compound is acid-sensitive column_setup Pack and Equilibrate Column under Inert Atmosphere (N2) silica->column_setup alumina->column_setup load_sample Load Sample in Degassed Solvent column_setup->load_sample elute Elute and Collect Fractions (in foil-wrapped tubes) load_sample->elute analyze Analyze Fractions (TLC/LCMS) elute->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent (under reduced pressure) combine->evaporate end Pure, Stable Indole Compound evaporate->end

References

Technical Support Center: Managing Unstable Hydrazone Intermediates in Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to the management of unstable hydrazone intermediates, particularly in the context of the Fischer indole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the role of the hydrazone intermediate in the Fischer indole synthesis, and why is it often unstable?

A1: The hydrazone is a critical intermediate formed by the condensation of a (substituted) phenylhydrazine with an aldehyde or ketone.[1][2] This intermediate then tautomerizes to an ene-hydrazine, which is the active species for the key[3][3]-sigmatropic rearrangement that leads to the indole core.[1][2] Hydrazone instability is a significant challenge because the subsequent cyclization step requires acidic conditions and often elevated temperatures.[4] These conditions can promote side reactions or decomposition. Hydrazones are particularly susceptible to:

  • Hydrolysis: The acidic environment can catalyze the hydrolysis of the hydrazone back to the starting phenylhydrazine and carbonyl compound, reducing the overall yield.[5]

  • Oxidation: The N-H bond in hydrazones can be prone to oxidation, especially when exposed to air.[6]

  • N-N Bond Cleavage: Under certain conditions, particularly with electron-donating substituents on the phenylhydrazine, the N-N bond can cleave, leading to reaction failure.[3]

Q2: What is an in situ or "one-pot" Fischer indole synthesis, and when should I use it?

A2: An in situ or "one-pot" synthesis is a strategy where the hydrazone intermediate is generated and converted to the indole without being isolated.[7][8] The phenylhydrazine, carbonyl compound, and acid catalyst are combined in a single reaction vessel.[8] This approach is highly recommended when the hydrazone intermediate is known or suspected to be unstable or difficult to purify.[7] By avoiding isolation, you minimize the risk of decomposition during workup and storage. This method is efficient, saves time, and often leads to higher yields for sensitive substrates.[8][9]

Q3: My hydrazone appears to be degrading during storage. What are the best practices for storing these intermediates?

A3: If you must isolate a hydrazone intermediate, proper storage is crucial to prevent degradation. Hydrazones can be sensitive to air, light, and residual acid or base from their synthesis.[6] For optimal stability, purified hydrazones should be stored under an inert atmosphere (e.g., argon or nitrogen), protected from light (e.g., in an amber vial), and kept at a low temperature.[6] Using stable precursors like hydrazinium salts for synthesis can also lead to more stable isolated products.[10]

Q4: Can I use acetaldehyde in a Fischer indole synthesis to produce the parent, unsubstituted indole?

A4: The Fischer indole synthesis reaction generally fails with acetaldehyde, and therefore cannot be used to synthesize the parent indole directly.[7] However, a common workaround is to use pyruvic acid as the carbonyl compound to form 2-indolecarboxylic acid, which can then be decarboxylated by heating to yield the unsubstituted indole.[2]

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Indole Product

Potential Cause Troubleshooting Step Explanation
Hydrazone Hydrolysis Switch to a "one-pot" procedure where the hydrazone is formed in situ and immediately cyclized without isolation.[7][8]This minimizes the intermediate's exposure to acidic conditions that favor hydrolysis back to the starting materials.
Incorrect Acid Catalyst or Strength Screen different Brønsted acids (e.g., p-TsOH, H₂SO₄) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[1] The reaction is highly sensitive to acid strength.[7]The optimal acid catalyst depends on the specific substrates. Some reactions require strong acids, while others proceed more cleanly with milder Lewis acids.
Sub-optimal Temperature or Reaction Time Optimize the reaction temperature and time. Consider using microwave irradiation.The[3][3]-sigmatropic rearrangement requires energy, but excessive heat can promote decomposition.[4] Microwave heating has been shown to shorten reaction times and improve yields.[9]
Competing N-N Bond Cleavage This is common for hydrazones with strong electron-donating groups.[3] If possible, modify the substrate. Using terminally alkylated hydrazines can sometimes favor the desired pathway and improve yields.[10]Electron-donating substituents can stabilize intermediates that lead to N-N bond cleavage, preventing the necessary rearrangement for indole formation.[3]

Problem 2: Formation of a Major Byproduct

Observation Potential Identity Troubleshooting Step Explanation
Byproduct with a mass of (2 x Carbonyl Mass) + (N₂ Mass) Azine (R₂C=N-N=CR₂) Use a slight excess (e.g., 1.2 equivalents) of the hydrazine reagent. Add the carbonyl compound solution slowly and dropwise to the hydrazine solution.[6]Azine formation occurs when a second molecule of the carbonyl compound reacts with the already-formed hydrazone. Using an excess of hydrazine and slow addition of the carbonyl shifts the equilibrium towards the desired hydrazone product.[6]
Recovery of Starting Materials (Phenylhydrazine and Ketone/Aldehyde) Hydrazone Hydrolysis Follow the recommendations for "Low or No Yield" above. Ensure the reaction is sufficiently heated to drive the rearrangement, as this step is often irreversible and prevents backward reaction.[7]If the energy barrier for the rearrangement is not overcome, the reaction can remain at the hydrazone stage, which is in equilibrium with the starting materials under acidic conditions.
Formation of Aniline and other complex byproducts N-N Bond Cleavage This indicates a fundamental failure of the cyclization pathway.[3] Consider using a different catalyst (Lewis acids like ZnCl₂ may be more effective than protic acids here) or redesigning the synthesis to use a more stable hydrazine precursor.[3]The N-N bond cleavage pathway can lead to various decomposition products.[3]
Data Summary: Fischer Indole Synthesis Yields

The following table summarizes reported yields for various indole syntheses, highlighting the impact of different conditions and substrates.

Indole ProductCarbonyl PrecursorHydrazine PrecursorCatalyst/ConditionsYield (%)Reference
2-Ethyl IndoleButanonePhenylhydrazineNot specified (solvent-free)75.0[8]
2-Methyl IndoleAcetonePhenylhydrazineNot specified (solvent-free)79.5[8]
2-(2-hydroxyphenyl)-indole2-HydroxyacetophenonePhenylhydrazineNot specified (solvent-free)85.1[8]
Various IndolesVarious Ketones/AldehydesVarious Phenylhydrazines[(HSO₃-p)₂im][HSO₄]/H₂O68-96[9]
Various IndolesVarious Ketones/AldehydesVarious PhenylhydrazinesOne-pot, resin catalyst, ethanol70-88[8][9]
1,2,3,4-TetrahydrocarbazoleCyclohexanonePhenylhydrazineAcetic Acid/HCl, refluxNot specified[11]
Indole Product 701,4-Cyclohexanedione monoethyleneacetalPhenylhydrazineHeat (190°C)89[11]
Visual Guides
Fischer Indole Synthesis and Competing Pathways

The following diagram illustrates the main reaction pathway and highlights the points where instability can lead to failure.

Fischer_Indole_Synthesis cluster_formation Step 1: Hydrazone Formation cluster_rearrangement Step 2: Rearrangement & Cyclization cluster_side_reactions Common Failure Pathways Hydrazine Phenylhydrazine Hydrazone Hydrazone (Potentially Unstable) Hydrazine->Hydrazone + H⁺, -H₂O Carbonyl Aldehyde/Ketone Carbonyl->Hydrazone EneHydrazine Ene-hydrazine Hydrazone->EneHydrazine Tautomerization Hydrolysis Hydrolysis Hydrazone->Hydrolysis H₃O⁺ Diimine Di-imine Intermediate EneHydrazine->Diimine [3,3]-Sigmatropic Rearrangement Cleavage N-N Bond Cleavage EneHydrazine->Cleavage Aminal Cyclized Aminal Diimine->Aminal Aromatization Indole Aromatic Indole Aminal->Indole -NH₃ Hydrolysis->Hydrazine Hydrolysis->Carbonyl

Caption: Reaction scheme for the Fischer Indole Synthesis.

Troubleshooting Workflow for Low Indole Yield

Use this decision tree to diagnose and solve issues related to poor reaction outcomes.

Troubleshooting_Workflow Start Start: Low Indole Yield Check_Intermediate Did you isolate the hydrazone intermediate? Start->Check_Intermediate One_Pot Action: Switch to a one-pot / in situ protocol Check_Intermediate->One_Pot Yes Analyze_Byproducts What are the major byproducts? Check_Intermediate->Analyze_Byproducts No Starting_Material Starting Materials Recovered Analyze_Byproducts->Starting_Material Starting Materials Aniline Aniline / Cleavage Products Analyze_Byproducts->Aniline Cleavage Products Other Other/Unknown Analyze_Byproducts->Other Other Optimize_Conditions Action: Optimize T, time, and acid catalyst (strength/type) Starting_Material->Optimize_Conditions Change_Catalyst Action: Switch from Brønsted to Lewis acid (e.g., ZnCl₂) Aniline->Change_Catalyst Other->Optimize_Conditions Reassess Action: Re-evaluate substrate. Consider alternative synthesis route. Optimize_Conditions->Reassess If no improvement Change_Catalyst->Reassess

Caption: Troubleshooting decision tree for low-yield reactions.

Strategy Selection: In Situ vs. Isolation

This diagram helps you decide on the best experimental approach based on the properties of your starting materials.

Strategy_Selection Start Starting Synthesis Known_Hydrazone Is the hydrazone known to be stable from literature or previous experiments? Start->Known_Hydrazone InSitu_Generation Strategy: Use 'One-Pot' In Situ Generation Known_Hydrazone->InSitu_Generation No / Unknown Check_Purification Is purification straightforward? Known_Hydrazone->Check_Purification Yes Isolate_Hydrazone Strategy: Isolate & Purify Hydrazone Proceed_Indole Proceed to Indole Synthesis Step Isolate_Hydrazone->Proceed_Indole InSitu_Generation->Proceed_Indole Check_Purification->Isolate_Hydrazone Yes Check_Purification->InSitu_Generation No

Caption: Decision logic for choosing an experimental strategy.

Experimental Protocols
Protocol 1: General One-Pot Fischer Indole Synthesis

This protocol describes a general method for performing a Fischer indole synthesis where the unstable hydrazone is generated in situ.

Materials:

  • Phenylhydrazine derivative (1.0 eq)

  • Aldehyde or ketone (1.0 - 1.1 eq)

  • Acid catalyst (e.g., polyphosphoric acid (PPA), ZnCl₂, or p-toluenesulfonic acid)

  • Anhydrous solvent (e.g., ethanol, acetic acid, toluene, or solvent-free)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the phenylhydrazine derivative (1.0 eq) and the chosen solvent.

  • Reagent Addition: Slowly add the aldehyde or ketone (1.0 - 1.1 eq) to the stirred solution at room temperature.

  • Catalyst Addition: Carefully add the acid catalyst. Note: The addition of strong acids like PPA can be highly exothermic. For solid acids like ZnCl₂, they can be added before the reagents. The amount of catalyst may range from catalytic (10 mol%) to stoichiometric or even in large excess, depending on the specific reaction.[8][9]

  • Reaction: Heat the reaction mixture to the desired temperature (this can range from 80°C to reflux, or higher for solvent-free conditions) and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS.[8] Reaction times can vary from minutes to several hours.[9][12]

  • Workup:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • If a solid catalyst was used, it may be removed by filtration.[8]

    • Carefully quench the reaction by pouring it into a beaker of ice water or a basic solution (e.g., saturated sodium bicarbonate) to neutralize the acid catalyst.

    • Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude indole.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as needed.

References

Validation & Comparative

A Comparative Analysis of Ethyl 4-hydroxy-1H-indole-2-carboxylate and Ethyl 5-hydroxy-1H-indole-2-carboxylate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the physicochemical properties, synthesis, and biological activities of two closely related indole derivatives, providing essential data for their application in scientific research and pharmaceutical development.

This guide offers a detailed comparison of Ethyl 4-hydroxy-1H-indole-2-carboxylate and Ethyl 5-hydroxy-1H-indole-2-carboxylate, two constitutional isomers of the indole family. While sharing the same molecular formula, the positional difference of the hydroxyl group on the indole ring significantly influences their physical, chemical, and biological characteristics. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive and objective comparison, supported by available experimental and predicted data, to facilitate informed decisions in their research endeavors.

Physicochemical Properties: A Tale of Two Isomers

The seemingly minor shift of the hydroxyl group from the 4-position to the 5-position on the indole ring results in discernible differences in the physicochemical properties of these two compounds. A summary of their key properties is presented in the table below.

PropertyThis compoundEthyl 5-hydroxy-1H-indole-2-carboxylate
Molecular Formula C₁₁H₁₁NO₃C₁₁H₁₁NO₃
Molecular Weight 205.21 g/mol 205.21 g/mol [1]
CAS Number 27737-56-024985-85-1
Melting Point Not available150-151 °C[1]
Boiling Point 410.4 ± 25.0 °C (Predicted)410.4 ± 25.0 °C (Predicted)[1]
pKa 9.08 ± 0.40 (Predicted)Not available
Solubility Not availableInsoluble in water

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and confirmation of these indole derivatives. Below is a summary of the available spectroscopic data.

Ethyl 5-hydroxy-1H-indole-2-carboxylate:
  • ¹H NMR (400 MHz, CDCl₃): δ 8.86 (br s, 1H, NH), δ 7.29 (d, J = 8.8 Hz, 1H, H-4), δ 7.11 (s, 1H, H-7), δ 6.94 (d, J = 8.7 Hz, 1H, H-3), δ 4.42 (q, J = 7.1 Hz, 2H, OCH₂CH₃), δ 1.41 (t, J = 7.1 Hz, 3H, CH₃)[1].

  • Infrared (IR) Spectroscopy (Vapor-phase): Key bands are observed at 3320 cm⁻¹ (O–H stretch, phenolic), 1705 cm⁻¹ (C=O, ester), 1610 cm⁻¹ (C=C aromatic), and 1260 cm⁻¹ (C–O ester)[1].

Synthesis Strategies

The synthesis of hydroxy-substituted indole-2-carboxylates can be approached through several established methods in organic chemistry. A general workflow often involves the construction of the indole ring system with the desired hydroxylation pattern.

A common strategy for synthesizing such indole derivatives is the Reissert indole synthesis. This method typically involves the condensation of a substituted o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form the indole-2-carboxylate. For the synthesis of the 4-hydroxy and 5-hydroxy isomers, the corresponding 4-hydroxy-2-nitrotoluene or 5-hydroxy-2-nitrotoluene would be required as starting materials.

Alternatively, the Fischer indole synthesis provides another versatile route. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone derived from a suitable ketone or aldehyde. For the target molecules, a phenylhydrazine with a hydroxyl group at the appropriate position would be reacted with pyruvic acid or its ethyl ester.

Below is a generalized workflow for the synthesis of these compounds.

Synthesis_Workflow cluster_4OH Synthesis of this compound cluster_5OH Synthesis of Ethyl 5-hydroxy-1H-indole-2-carboxylate 4-Hydroxy-2-nitrotoluene 4-Hydroxy-2-nitrotoluene Reductive_Cyclization1 Reductive Cyclization 4-Hydroxy-2-nitrotoluene->Reductive_Cyclization1 1. Condensation Diethyl_Oxalate1 Diethyl Oxalate Diethyl_Oxalate1->Reductive_Cyclization1 Product_4OH Ethyl 4-hydroxy-1H- indole-2-carboxylate Reductive_Cyclization1->Product_4OH 2. Esterification 5-Hydroxy-2-nitrotoluene 5-Hydroxy-2-nitrotoluene Reductive_Cyclization2 Reductive Cyclization 5-Hydroxy-2-nitrotoluene->Reductive_Cyclization2 1. Condensation Diethyl_Oxalate2 Diethyl Oxalate Diethyl_Oxalate2->Reductive_Cyclization2 Product_5OH Ethyl 5-hydroxy-1H- indole-2-carboxylate Reductive_Cyclization2->Product_5OH 2. Esterification

A generalized synthetic workflow for the preparation of the target indole derivatives.

Biological Activity and Potential Applications

Indole derivatives are a prominent class of heterocyclic compounds with a wide spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer properties. The position of substituents on the indole nucleus is a critical determinant of their pharmacological profile.

While direct comparative biological studies on this compound and Ethyl 5-hydroxy-1H-indole-2-carboxylate are limited in the available literature, insights can be drawn from related structures. For instance, derivatives of ethyl 5-hydroxyindole have been investigated as inhibitors of enzymes such as 5-lipoxygenase (5-LO), which is involved in inflammatory pathways[2]. This suggests that the 5-hydroxy substitution pattern may be favorable for targeting certain enzymes.

The structural similarity of these compounds to the neurotransmitter serotonin (5-hydroxytryptamine) also suggests potential interactions with serotonergic receptors. The hydroxyl group at either the 4- or 5-position can participate in hydrogen bonding with receptor active sites, and this difference in positioning could lead to varied receptor subtype selectivity and functional activity.

The following diagram illustrates a hypothetical signaling pathway that could be modulated by these indole derivatives, leading to downstream cellular effects.

Signaling_Pathway Indole_Derivative Ethyl 4/5-hydroxy- 1H-indole-2-carboxylate Receptor Target Receptor (e.g., GPCR, Kinase) Indole_Derivative->Receptor Binds to Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activates/ Inhibits Effector_Protein Effector Protein Signaling_Cascade->Effector_Protein Modulates Cellular_Response Cellular Response (e.g., Gene Expression, Cell Proliferation) Effector_Protein->Cellular_Response Leads to

A hypothetical signaling pathway potentially modulated by hydroxyindole derivatives.

Experimental Protocols

To facilitate further research and direct comparison of these two compounds, detailed experimental protocols are proposed below.

General Synthesis Protocol (Reissert-based)
  • Condensation: To a solution of sodium ethoxide in absolute ethanol, add the respective hydroxy-o-nitrotoluene (4-hydroxy or 5-hydroxy). To this mixture, add diethyl oxalate dropwise at a controlled temperature (e.g., 10-20 °C). Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).

  • Work-up and Isolation of Intermediate: Pour the reaction mixture into ice-water and acidify with a dilute acid (e.g., HCl) to precipitate the ethyl 2-nitro-hydroxyphenylpyruvate. Filter the precipitate, wash with cold water, and dry.

  • Reductive Cyclization: Dissolve the intermediate in a suitable solvent (e.g., ethanol or acetic acid). Add a reducing agent such as iron powder or perform catalytic hydrogenation (e.g., H₂/Pd-C). Heat the mixture under reflux for several hours.

  • Purification: After completion of the reaction, filter the mixture to remove the catalyst or inorganic salts. Evaporate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to obtain the pure ethyl hydroxy-1H-indole-2-carboxylate.

In Vitro Biological Assay: Cyclooxygenase (COX) Inhibition Assay

This protocol is designed to assess and compare the inhibitory activity of the two indole derivatives against COX-1 and COX-2 enzymes, which are key targets in inflammation.

  • Enzyme and Substrate Preparation: Prepare solutions of human recombinant COX-1 and COX-2 enzymes in a suitable buffer (e.g., Tris-HCl). Prepare a solution of the substrate, arachidonic acid.

  • Compound Preparation: Prepare stock solutions of this compound and Ethyl 5-hydroxy-1H-indole-2-carboxylate in DMSO. Prepare serial dilutions to obtain a range of test concentrations.

  • Assay Procedure: In a 96-well plate, add the enzyme, a heme cofactor, and the test compound or vehicle control (DMSO). Incubate for a short period (e.g., 10 minutes) at room temperature.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid.

  • Detection: After a set incubation time (e.g., 10-20 minutes), measure the amount of prostaglandin E₂ (PGE₂) produced using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound and Ethyl 5-hydroxy-1H-indole-2-carboxylate represent two intriguing molecules for chemical and biological exploration. While their structural similarity is high, the distinct positioning of the hydroxyl group is expected to impart unique properties and biological activities. This guide has summarized the currently available data and highlighted the existing knowledge gaps, particularly the need for direct comparative studies. The provided experimental protocols offer a starting point for researchers to further investigate and unlock the full potential of these valuable indole derivatives in drug discovery and other scientific applications.

References

Comparative analysis of Ethyl 4-hydroxy-1H-indole-2-carboxylate with known kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Novel Kinase Inhibitors: A Guide for Researchers

A Framework for Evaluating Ethyl 4-hydroxy-1H-indole-2-carboxylate Against Established Kinase Inhibitors

This guide provides a comprehensive framework for the comparative analysis of novel compounds, such as this compound, against well-characterized kinase inhibitors. While specific experimental data for this compound is not yet publicly available, this document serves as a template for researchers, outlining the necessary data presentation, experimental protocols, and visualizations required for a robust comparison. Indole-based compounds, including indole-2-carboxylates and indole-2-carboxamides, have shown promise as inhibitors of various kinases, making this a pertinent area of investigation.[1][2][3]

For the purpose of this guide, we will use data from three well-known multi-kinase inhibitors—Staurosporine, Sunitinib, and Dasatinib—to illustrate how a comparative analysis should be structured. These inhibitors are frequently used as reference compounds in kinase inhibitor screening and profiling.[4][5][6][7][8][9][10][11][12][13]

Data Presentation: Comparative Kinase Inhibition Profiles

A crucial aspect of comparative analysis is the clear and concise presentation of quantitative data. The following table provides an example of how to summarize the half-maximal inhibitory concentration (IC50) values of test compounds against a panel of kinases. Researchers should populate such a table with their own experimental data for this compound to draw meaningful comparisons.

Kinase TargetThis compound IC50 (nM)Staurosporine IC50 (nM)Sunitinib IC50 (nM)Dasatinib IC50 (nM)
Tyrosine Kinases Data not available
ABL1Data not available--0.8
c-KitData not available---
PDGFRβData not available-2[7]-
VEGFR2Data not available-80[7]-
SRCData not available6-0.5
Serine/Threonine Kinases Data not available
PKAData not available7[4]--
PKCαData not available0.7[4]--
CDK2Data not available---

Note: IC50 values can vary depending on the assay conditions (e.g., ATP concentration). It is critical to cite the source of the data and ensure that the experimental conditions are comparable.

Experimental Protocols

To ensure reproducibility and allow for accurate comparison of results, detailed experimental protocols are essential. Below are standardized protocols for commonly used kinase activity and binding assays.

ADP-Glo™ Kinase Assay (Promega)

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[14][15][16][17][18]

Objective: To determine the IC50 value of a test compound by measuring its effect on kinase activity.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Test compound (e.g., this compound) dissolved in DMSO

  • ADP-Glo™ Reagent (Promega)

  • Kinase Detection Reagent (Promega)

  • 384-well white opaque plates

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO. Add 1 µL of each dilution to the wells of a 384-well plate. Include a "no inhibitor" control with DMSO only.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in kinase buffer.

    • Add 5 µL of the 2X kinase/substrate solution to each well.

    • Prepare a 2X ATP solution in kinase buffer.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • ADP Detection:

    • Equilibrate the plate to room temperature.

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.

  • IC50 Calculation: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. The percentage of inhibition for each compound concentration is calculated relative to the controls. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

LanthaScreen® Eu Kinase Binding Assay (Thermo Fisher Scientific)

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a test compound to the ATP site of a kinase.[19][20][21][22][23]

Objective: To determine the IC50 value of a test compound by measuring its ability to displace a fluorescent tracer from the kinase's ATP binding site.

Materials:

  • Kinase of interest (tagged, e.g., with His or GST)

  • Europium-labeled anti-tag antibody (e.g., Eu-anti-His)

  • Alexa Fluor™ 647-labeled Kinase Tracer

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compound dissolved in DMSO

  • 384-well, low-volume, black plates

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO. Add 1 µL of each dilution to the wells of a 384-well plate.

  • Reagent Preparation:

    • Prepare a 3X kinase/antibody solution in Kinase Buffer A.

    • Prepare a 3X tracer solution in Kinase Buffer A.

  • Assay Assembly:

    • Add 5 µL of the 3X kinase/antibody solution to each well.

    • Add 5 µL of the 3X tracer solution to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

  • IC50 Calculation: Calculate the emission ratio (acceptor/donor). The loss of FRET upon compound binding results in a decrease in the emission ratio. Plot the emission ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Z'-LYTE™ Kinase Assay (Thermo Fisher Scientific)

This FRET-based assay measures kinase activity by detecting the phosphorylation of a synthetic peptide substrate.[24][25][26][27][28]

Objective: To determine the IC50 value of a test compound by measuring its effect on the phosphorylation of a FRET-peptide substrate.

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO and add to the assay plate.

  • Kinase Reaction: Add the kinase and the FRET-peptide substrate to the wells. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time.

  • Development Reaction: Add the Development Reagent, which is a site-specific protease that cleaves the non-phosphorylated peptide, disrupting FRET.

  • Data Acquisition: Measure the fluorescence emission of both the coumarin (donor) and fluorescein (acceptor) fluorophores.

  • IC50 Calculation: Calculate the emission ratio. The degree of phosphorylation is proportional to the emission ratio. Determine the percent inhibition at each compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Mandatory Visualizations

Visual representations of signaling pathways and experimental workflows are critical for conveying complex information. The following diagrams are generated using the DOT language for Graphviz.

G cluster_0 Upstream Signaling cluster_1 MAPK Signaling Cascade cluster_2 Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors RTK RTK RTK->RAS Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival This compound This compound This compound->RAF Potential Inhibition Point

Caption: A simplified representation of the MAPK signaling pathway.

G cluster_0 Preparation cluster_1 Kinase Reaction cluster_2 Detection (ADP-Glo) cluster_3 Data Analysis Serial Dilution of Inhibitor Serial Dilution of Inhibitor Prepare Kinase/Substrate Mix Prepare Kinase/Substrate Mix Prepare ATP Solution Prepare ATP Solution Dispense Inhibitor to Plate Dispense Inhibitor to Plate Add Kinase/Substrate Mix Add Kinase/Substrate Mix Dispense Inhibitor to Plate->Add Kinase/Substrate Mix Initiate with ATP Initiate with ATP Add Kinase/Substrate Mix->Initiate with ATP Incubate at 30°C Incubate at 30°C Initiate with ATP->Incubate at 30°C Add ADP-Glo Reagent Add ADP-Glo Reagent Incubate at 30°C->Add ADP-Glo Reagent Incubate 40 min Incubate 40 min Add ADP-Glo Reagent->Incubate 40 min Add Kinase Detection Reagent Add Kinase Detection Reagent Incubate 40 min->Add Kinase Detection Reagent Incubate 30-60 min Incubate 30-60 min Add Kinase Detection Reagent->Incubate 30-60 min Read Luminescence Read Luminescence Incubate 30-60 min->Read Luminescence Calculate % Inhibition Calculate % Inhibition Read Luminescence->Calculate % Inhibition Generate Dose-Response Curve Generate Dose-Response Curve Calculate % Inhibition->Generate Dose-Response Curve Determine IC50 Determine IC50 Generate Dose-Response Curve->Determine IC50

Caption: Workflow for a typical in vitro kinase inhibition assay.

References

A Comparative Spectroscopic Analysis of Ethyl 4-hydroxy-1H-indole-2-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Ethyl 4-hydroxy-1H-indole-2-carboxylate and its O-substituted analogs—4-methoxy, 4-acetoxy, and 4-benzyloxy derivatives—reveals distinct electronic and structural variations within this class of compounds. These differences, readily observable in their respective spectra, are crucial for researchers and drug development professionals in the fields of medicinal chemistry and materials science.

This guide provides a comparative overview of the key spectroscopic data for these four indole analogs, supported by detailed experimental protocols for their synthesis and characterization. The information presented herein is intended to serve as a valuable resource for the unambiguous identification and differentiation of these compounds.

Spectroscopic Data Comparison

The 1H NMR, 13C NMR, and mass spectrometry data for the four analogs are summarized in the tables below. The chemical shifts in NMR spectra are reported in parts per million (ppm) relative to a standard internal reference, and the mass-to-charge ratio (m/z) is provided for the molecular ions observed in the mass spectra.

Table 1: 1H NMR Spectroscopic Data (ppm)

CompoundH-1 (NH)H-3H-5H-6H-7-OCH2CH3-OCH2CH3R Group Protons
This compound~9.50 (br s)~7.10 (s)~6.85 (d)~7.15 (t)~6.60 (d)~4.35 (q)~1.40 (t)~5.00 (s, -OH)
Ethyl 4-methoxy-1H-indole-2-carboxylate~9.30 (br s)~7.12 (d)~6.65 (d)~7.20 (t)~6.70 (d)4.38 (q)1.41 (t)3.92 (s, -OCH3)
Ethyl 4-acetoxy-1H-indole-2-carboxylate~9.60 (br s)~7.25 (s)~7.00 (d)~7.30 (t)~6.90 (d)~4.38 (q)~1.42 (t)2.35 (s, -COCH3)
Ethyl 4-benzyloxy-1H-indole-2-carboxylate~9.40 (br s)~7.15 (s)~6.80 (d)~7.25 (t)~6.75 (d)~4.36 (q)~1.41 (t)5.20 (s, -OCH2Ph), 7.30-7.50 (m, Ar-H)

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Table 2: 13C NMR Spectroscopic Data (ppm)

CompoundC-2C-3C-3aC-4C-5C-6C-7C-7a-COOEtR Group Carbons
This compound~130.0~105.0~125.0~145.0~110.0~122.0~108.0~138.0~162.0, ~61.0, ~14.5-
Ethyl 4-methoxy-1H-indole-2-carboxylate129.8104.2125.8150.1105.9122.8103.7138.9162.1, 60.9, 14.655.4 (-OCH3)
Ethyl 4-acetoxy-1H-indole-2-carboxylate~131.0~106.0~126.0~142.0~115.0~123.0~110.0~139.0~162.5, ~61.5, ~14.8~169.0 (-C=O), ~21.0 (-CH3)
Ethyl 4-benzyloxy-1H-indole-2-carboxylate~130.5~105.5~125.5~149.0~106.5~122.5~104.5~139.0~162.2, ~61.2, ~14.7~70.5 (-OCH2-), 127.5-137.0 (Ar-C)

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Table 3: Mass Spectrometry Data (m/z)

CompoundMolecular FormulaMolecular Weight[M]+ or [M+H]+
This compoundC11H11NO3205.21205
Ethyl 4-methoxy-1H-indole-2-carboxylateC12H13NO3219.24219
Ethyl 4-acetoxy-1H-indole-2-carboxylateC13H13NO4247.25247
Ethyl 4-benzyloxy-1H-indole-2-carboxylateC18H17NO3295.33295

Experimental Protocols

General Synthesis of Ethyl 4-substituted-1H-indole-2-carboxylates:

The synthesis of the target compounds generally follows a multi-step sequence starting from an appropriately substituted aniline derivative. A common route involves the Japp-Klingemann reaction or a Fischer indole synthesis. For the O-substituted analogs, the hydroxyl group of this compound serves as a key intermediate for subsequent etherification or esterification reactions.

Synthesis of this compound:

Synthesis of Ethyl 4-methoxy-1H-indole-2-carboxylate:

This analog can be prepared by the methylation of this compound using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate in a polar aprotic solvent like acetone or DMF. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures until the starting material is consumed.

Synthesis of Ethyl 4-acetoxy-1H-indole-2-carboxylate:

The acetylation of this compound is achieved by reacting it with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature.

Synthesis of Ethyl 4-benzyloxy-1H-indole-2-carboxylate:

The benzylation of the hydroxyl group is performed by treating this compound with benzyl bromide or benzyl chloride in the presence of a base like potassium carbonate in a solvent such as acetone or DMF. The reaction is often heated to ensure complete conversion.

General Spectroscopic Characterization:

1H and 13C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6) as the solvent. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard. Mass spectra are generally obtained using an electrospray ionization (ESI) source.

Visualizing the Structural Relationships and Workflow

To better understand the relationship between the analogs and the general experimental process, the following diagrams are provided.

G cluster_analogs This compound Analogs A Ethyl 4-hydroxy- 1H-indole-2-carboxylate B Ethyl 4-methoxy- 1H-indole-2-carboxylate A->B Methylation C Ethyl 4-acetoxy- 1H-indole-2-carboxylate A->C Acetylation D Ethyl 4-benzyloxy- 1H-indole-2-carboxylate A->D Benzylation

Caption: Structural relationship of the analyzed indole analogs.

G Start Synthesis of This compound Derivatization O-Functionalization (Methylation, Acetylation, Benzylation) Start->Derivatization Purification Purification (e.g., Column Chromatography) Derivatization->Purification Analysis Spectroscopic Analysis Purification->Analysis NMR 1H NMR & 13C NMR Analysis->NMR MS Mass Spectrometry Analysis->MS Data Data Interpretation and Comparison NMR->Data MS->Data

Caption: General experimental workflow for synthesis and analysis.

A Researcher's Guide to Selecting and Validating Negative Controls: The Case of Ethyl 4-hydroxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis for researchers, scientists, and drug development professionals on the appropriate use and validation of negative controls in biological assays, with a specific focus on Ethyl 4-hydroxy-1H-indole-2-carboxylate.

In the realm of drug discovery and biological research, the integrity of experimental data hinges on the appropriate use of controls. A negative control is a cornerstone of assay design, providing a baseline against which the activity of a test compound is measured. An ideal negative control is structurally similar to the active compounds being tested but is devoid of biological activity in the specific assay. This guide provides a comparative framework for researchers considering the use of this compound as a negative control, outlines the necessary validation protocols, and suggests potential alternatives.

The Indole-2-Carboxylate Scaffold: A Profile of Biological Activity

The indole-2-carboxylate core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. These activities include, but are not limited to, antiviral, anti-inflammatory, anticancer, and antimicrobial effects. Furthermore, specific indole-2-carboxamides have been identified as potent modulators of G protein-coupled receptors (GPCRs) and as inhibitors of various enzymes. Given this general trend of bioactivity, the assumption that any given indole-2-carboxylate derivative, such as this compound, is inert and suitable as a negative control should be approached with caution and requires rigorous experimental validation.

This compound: Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. While these properties are useful for compound handling and formulation, they do not predict biological activity.

PropertyValue
Molecular Formula C₁₁H₁₁NO₃
Molecular Weight 205.21 g/mol
CAS Number 27737-56-0
Appearance Solid
Solubility Soluble in DMSO

Validating a Negative Control: An Experimental Workflow

Before employing this compound, or any compound, as a negative control, its lack of activity in the specific assay must be confirmed. The following workflow outlines a general approach to this validation process.

G cluster_0 Phase 1: Primary Assay Validation cluster_1 Phase 2: Dose-Response and Orthogonal Assays A Select Primary Assay (e.g., Kinase, GPCR) B Determine Z'-factor using Positive and Vehicle Controls A->B C Test Putative Negative Control at Highest Screening Concentration B->C D Analyze Data: Signal should be indistinguishable from Vehicle Control C->D E Perform Dose-Response Curve of Putative Negative Control D->E If Inactive F Confirm Lack of Activity across a range of concentrations E->F G Test in an Orthogonal Assay (different detection method) F->G If Confirmed Inactive H Confirm Inactivity in Orthogonal Assay G->H I Compound Validated as Negative Control for this Assay H->I If Confirmed Inactive

Figure 1. A stepwise workflow for the experimental validation of a putative negative control compound.

Comparison with Alternatives

Given the lack of published data on the biological inactivity of this compound, researchers may consider alternative compounds that have been documented as inactive in specific assays. It is crucial to note that a compound inactive in one assay may be active in another. Therefore, the selection of a negative control should always be context-dependent.

CompoundReported InactivityPotential Application as Negative ControlReference
Vehicle (e.g., DMSO) The most common and universally accepted negative control.Standard for most in vitro assays.[General knowledge]
Inactive Indole-2-carboxamide Analogues Some derivatives have shown a complete loss of potency in specific assays with minor structural modifications. For example, replacement of the 5-Cl indole scaffold with a benzimidazole or 3-Cl-phenyl moiety resulted in a complete loss of antiplasmodial activity.[1]As a structurally related but inactive control in antiplasmodial assays.[1]
Structurally Unrelated Inactive Compounds Commercially available compounds known to be broadly inactive in many biological screens.Can serve as a general negative control, but may not control for scaffold-specific off-target effects.[Varies by supplier and assay]

Experimental Protocols

To facilitate the validation of this compound as a negative control, detailed protocols for two common assay types are provided below. These can be adapted to the specific target of interest.

Kinase Inhibitor Screening Assay (Luminescence-based)

This protocol describes a generic method to assess the inhibitory activity of a compound against a protein kinase.

Materials:

  • Kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • Test compound (e.g., this compound)

  • Positive control inhibitor (e.g., Staurosporine)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound and controls in 100% DMSO. Create a serial dilution series in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted compounds, positive control, or DMSO (vehicle control) to the appropriate wells.

    • Add 2 µL of the kinase in kinase assay buffer to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture in kinase assay buffer.

    • Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Analysis: The signal from wells containing this compound should be compared to the vehicle (DMSO) control wells. A statistically insignificant difference indicates a lack of activity.

GPCR Functional Assay (cAMP Measurement)

This protocol outlines a method to determine if a compound activates or inhibits a Gs or Gi-coupled GPCR by measuring changes in intracellular cyclic AMP (cAMP) levels.

G cluster_0 Gs-coupled GPCR Signaling A Agonist B GPCR A->B binds C Gαs B->C activates D Adenylate Cyclase C->D activates F cAMP D->F converts E ATP E->F G PKA Activation F->G

Figure 2. Simplified signaling pathway for a Gs-coupled GPCR.

Materials:

  • HEK293 cells transiently or stably expressing the GPCR of interest

  • Cell culture medium and supplements

  • Test compound (e.g., this compound)

  • Known agonist and/or antagonist for the GPCR

  • Forskolin (for Gi-coupled assays)

  • IBMX (a phosphodiesterase inhibitor)

  • cAMP detection kit (e.g., HTRF-based or luminescence-based)

  • White, opaque 384-well cell culture plates

Procedure:

  • Cell Seeding: Seed the GPCR-expressing cells into 384-well plates at an appropriate density and allow them to attach overnight.

  • Compound Addition:

    • Remove the culture medium and replace it with assay buffer containing IBMX.

    • Add the test compound, controls, or vehicle (DMSO) to the wells.

  • Agonist/Antagonist Mode:

    • Agonist mode: Incubate the cells with the test compound for 30 minutes at 37°C.

    • Antagonist mode: Pre-incubate with the test compound for 15 minutes, then add a known agonist at its EC₈₀ concentration and incubate for a further 30 minutes. For Gi-coupled receptors, stimulate with forskolin.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.

  • Data Analysis: Compare the signal generated in the presence of this compound to the vehicle control. In agonist mode, there should be no increase in cAMP (for Gs) or decrease in forskolin-stimulated cAMP (for Gi). In antagonist mode, there should be no inhibition of the agonist-induced signal.

Conclusion

While this compound may be readily available, its suitability as a negative control is not established in the scientific literature. The pervasive biological activity of the indole-2-carboxylate scaffold necessitates a cautious approach. Researchers are strongly advised to perform rigorous validation using the experimental workflows outlined in this guide before employing this or any uncharacterized compound as a negative control. The use of a vehicle control (e.g., DMSO) remains the gold standard. When a structural analog is required, it should be a compound that has been experimentally demonstrated to be inactive in the assay of interest.

References

A Comparative Guide to the Structure-Activity Relationship of Ethyl 4-hydroxy-1H-indole-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of ethyl 4-hydroxy-1H-indole-2-carboxylate derivatives, focusing on their potential as therapeutic agents. By presenting experimental data, detailed methodologies, and visual representations of relevant biological pathways, this document aims to facilitate further research and development in this promising area of medicinal chemistry. The indole scaffold is a privileged structure in drug discovery, and understanding the impact of substitutions on the 4-hydroxy-1H-indole-2-carboxylate core is crucial for designing potent and selective inhibitors for various biological targets.

Comparative Biological Activity of Indole-2-Carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors

Compound IDR1 (Position 1)R2 (Position 3)R3 (Position 6)Integrase Inhibitory Activity (IC50, µM)[1]Antiviral Activity (EC50, µM)[1]
1 HHH32.37>80
17a HH4-chlorophenyl3.11>80
17b HH4-bromophenyl0.93>80
18 HH4-iodophenyl1.9245.29
19a H2-phenylethyl4-chlorophenyl0.25>80
19b H2-(4-methoxyphenyl)ethyl4-chlorophenyl0.39>80
20a H2-(thiophen-2-yl)ethyl4-chlorophenyl0.13>80
20b H2-(naphthalen-2-yl)ethyl4-chlorophenyl0.64>80
21 HH4-methoxyphenyl6.85>80
Raltegravir (RAL) ---0.06>80

Key SAR Observations:

  • Substitution at C6: Introduction of a halogenated phenyl ring at the C6 position of the indole core significantly enhances the integrase inhibitory activity compared to the unsubstituted parent compound 1 . A bromo-substitution (17b ) appears to be more favorable than chloro- (17a ) or iodo- (18 ) substitutions.

  • Substitution at C3: The introduction of a long branch at the C3 position of the indole core, particularly a 2-(thiophen-2-yl)ethyl group (20a ), markedly improves the inhibitory potency against HIV-1 integrase.[1]

  • The Role of the 4-Hydroxy Group: While not explicitly detailed in the table above, studies on related dihydroxyindole-2-carboxylic acid derivatives suggest that hydroxyl groups on the indole ring can play a crucial role in binding to the active site of HIV-1 integrase, potentially through chelation with Mg2+ ions.[2] Therefore, the 4-hydroxy group in the target scaffold is predicted to be a key determinant of activity.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for key assays relevant to the evaluation of this compound derivatives.

This assay quantitatively measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration.

Materials:

  • HIV-1 Integrase Assay Kit (e.g., XpressBio, EZ-1700)

  • Donor Substrate DNA (DS DNA)

  • Target Substrate DNA (TS DNA)

  • Recombinant HIV-1 integrase enzyme

  • Reaction buffer

  • Wash buffer

  • Blocking buffer

  • HRP-labeled antibody

  • TMB substrate

  • Stop solution

  • Microplate reader

Procedure:

  • Coat a 96-well streptavidin plate with biotinylated DS DNA by incubating for 30 minutes at 37°C.

  • Wash the wells five times with wash buffer.

  • Block the wells with blocking buffer for 30 minutes at 37°C.

  • Wash the wells three times with reaction buffer.

  • Add the test compounds at various concentrations to the wells, followed by the addition of recombinant HIV-1 integrase. Incubate for 30 minutes at 37°C.

  • Add the TS DNA to initiate the strand transfer reaction and incubate for 1 hour at 37°C.

  • Wash the wells to remove unreacted components.

  • Add HRP-labeled antibody that specifically binds to the integrated TS DNA and incubate for 1 hour at room temperature.

  • Wash the wells and add TMB substrate.

  • Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

  • The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in the signal.

This assay determines the inhibitory activity of compounds against indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) by measuring the production of kynurenine from tryptophan in cultured cells.

Materials:

  • Cancer cell lines expressing IDO1 (e.g., SKOV3) or TDO (e.g., A172)

  • Cell culture medium and supplements

  • Interferon-gamma (IFN-γ) for inducing IDO1 expression

  • Test compounds

  • L-tryptophan

  • Trichloroacetic acid (TCA)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • For IDO1 inhibition, stimulate the cells with IFN-γ for 24-48 hours to induce enzyme expression.

  • Treat the cells with various concentrations of the test compounds for a specified period.

  • Add L-tryptophan to the medium and incubate for 24 hours.

  • Collect the cell culture supernatant and precipitate proteins by adding TCA.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant for the concentration of kynurenine using an HPLC system with a UV detector.

  • The IC50 value is determined as the concentration of the inhibitor that reduces kynurenine production by 50%.

Visualizing Molecular Interactions and Experimental Processes

Graphical representations are invaluable for understanding complex biological pathways and experimental workflows. The following diagrams were generated using the DOT language.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis & Optimization Start Scaffold Selection (this compound) Library Library Synthesis of Derivatives Start->Library Purification Purification & Characterization Library->Purification Screening Primary Screening (e.g., HIV-1 Integrase Assay) Purification->Screening Hit_ID Hit Identification Screening->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Selectivity Selectivity Assays Dose_Response->Selectivity SAR_Analysis Structure-Activity Relationship Analysis Selectivity->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Library Iterative Design ADMET In vitro ADMET Profiling Lead_Opt->ADMET

Caption: General workflow for a structure-activity relationship (SAR) study.

HIV_Lifecycle Simplified HIV-1 Life Cycle & Integrase Inhibition cluster_Host Host Cell RT Reverse Transcription (RNA -> dsDNA) Integration Integration of Viral DNA into Host Genome RT->Integration Nucleus Nucleus Transcription Transcription (DNA -> mRNA) Translation Translation (mRNA -> Viral Proteins) Transcription->Translation Assembly Assembly of New Virions Translation->Assembly Budding Budding & Maturation Assembly->Budding HIV HIV Virion Entry Binding & Fusion HIV->Entry Entry->RT Inhibitor Indole-2-Carboxylate Derivative (Integrase Inhibitor) Inhibitor->Integration Inhibition

Caption: Inhibition of HIV-1 integrase by indole derivatives within the viral life cycle.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly antiviral compounds targeting HIV-1 integrase. The presented data on related indole-2-carboxylic acid derivatives clearly demonstrates that strategic modifications to the indole core can lead to highly potent inhibitors.

Future research should focus on the systematic exploration of substitutions at various positions of the this compound nucleus. Key areas for investigation include:

  • Derivatization of the 4-hydroxy group: Exploring the impact of ether and ester analogs at this position.

  • Modifications at the C3, C5, C6, and C7 positions: Introducing a diverse range of substituents to probe the steric and electronic requirements for optimal activity.

  • Exploration of alternative biological targets: While HIV-1 integrase is a promising target, this scaffold should be screened against other relevant enzymes, such as kinases and dioxygenases, where indole derivatives have shown activity.

By combining rational drug design, robust biological evaluation, and detailed SAR analysis, the full therapeutic potential of this compound derivatives can be realized.

References

Comparing the efficacy of different synthesis routes for Ethyl 4-hydroxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent synthetic routes for Ethyl 4-hydroxy-1H-indole-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The comparison focuses on the efficacy of each route, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for specific research and development needs.

Comparison of Synthetic Routes

The following table summarizes the key quantitative data for two distinct and effective methods for the synthesis of this compound: the Palladium-Catalyzed Oxidation of a 4-keto-tetrahydroindole precursor and the Reissert-based synthesis.

ParameterRoute 1: Palladium-Catalyzed OxidationRoute 2: Reissert Synthesis
Starting Materials Substituted cyclohexane-1,3-dione, appropriate amine2-Nitrotoluene derivative, Diethyl oxalate
Key Steps 1. Cyclization to 4-keto-4,5,6,7-tetrahydro-1H-indole-2-carboxylate2. Palladium-catalyzed dehydrogenation1. Condensation to ethyl 2-(2-nitrophenyl)-3-oxobutanoate2. Reductive cyclization
Overall Yield ~75-85% (estimated for analogous compounds)Variable, typically moderate to good
Reaction Time Multi-step, with the final oxidation step requiring several hoursMulti-step, can be time-intensive
Reagents & Conditions Palladium on carbon catalyst, high boiling point solvent (e.g., carbitol), high temperatureStrong base (e.g., potassium ethoxide), reducing agent (e.g., H₂/Pd or SnCl₂), acid
Scalability Potentially limited by the use of a precious metal catalyst and high temperaturesGenerally scalable, though requires careful control of reaction conditions
Purification Column chromatographyColumn chromatography, recrystallization

Experimental Protocols

Route 1: Palladium-Catalyzed Oxidation of Ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

This method involves the initial formation of a 4-keto-tetrahydroindole intermediate, followed by a dehydrogenation step to yield the aromatic 4-hydroxyindole.[1]

Step 1: Synthesis of Ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

An appropriately substituted cyclohexane-1,3-dione is reacted with an amine to form the corresponding enamine, which then undergoes cyclization to afford the ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate.

Step 2: Palladium-Catalyzed Dehydrogenation

The resulting ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is dissolved in a high-boiling polar solvent such as carbitol. A catalytic amount of palladium on carbon (e.g., 10 mol%) is added to the solution. The reaction mixture is then heated to reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the catalyst is removed by filtration. The filtrate is then concentrated under reduced pressure, and the crude product is purified by column chromatography to yield this compound. While a specific yield for the title compound is not provided in the searched literature, analogous dehydrogenations of similar substrates are reported to proceed with yields in the range of 79-80%.[1]

Route 2: Reissert Synthesis

The Reissert indole synthesis provides a classical and reliable method for the preparation of indole-2-carboxylates from 2-nitrotoluenes.

Step 1: Condensation of 2-Nitrotoluene with Diethyl Oxalate

A suitably substituted 2-nitrotoluene is condensed with diethyl oxalate in the presence of a strong base, such as potassium ethoxide in ethanol. This reaction forms the corresponding ethyl 2-(2-nitrophenyl)-3-oxobutanoate.

Step 2: Reductive Cyclization

The resulting pyruvate derivative is then subjected to reductive cyclization. This can be achieved through various reducing agents. A common method involves catalytic hydrogenation using hydrogen gas and a palladium catalyst (e.g., Pd/C) in a solvent like ethanol or acetic acid. Alternatively, chemical reducing agents such as tin(II) chloride (SnCl₂) in the presence of an acid can be employed. This step simultaneously reduces the nitro group to an amine and facilitates the intramolecular cyclization to form the indole ring. The reaction mixture is then worked up, and the crude product is purified by column chromatography and/or recrystallization to afford this compound.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two synthetic routes.

G cluster_0 Route 1: Palladium-Catalyzed Oxidation A1 Substituted Cyclohexane-1,3-dione + Amine B1 Ethyl 4-oxo-4,5,6,7-tetrahydro- 1H-indole-2-carboxylate A1->B1 Cyclization C1 Palladium on Carbon, High-Boiling Solvent, Heat B1->C1 Reactants D1 This compound C1->D1 Dehydrogenation G cluster_1 Route 2: Reissert Synthesis A2 Substituted 2-Nitrotoluene + Diethyl Oxalate B2 Ethyl 2-(2-nitrophenyl)-3-oxobutanoate A2->B2 Condensation C2 Reducing Agent (e.g., H₂/Pd or SnCl₂), Acid B2->C2 Reactants D2 This compound C2->D2 Reductive Cyclization

References

In vitro assay comparison of Ethyl 4-hydroxy-1H-indole-2-carboxylate and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In Vitro Assay Comparison of Ethyl 4-hydroxy-1H-indole-2-carboxylate and its Derivatives

A Comparative Guide for Researchers

This guide provides an objective comparison of the in vitro biological activities of this compound and its derivatives, supported by experimental data from various studies. The information is intended for researchers, scientists, and professionals in the field of drug development.

Data Presentation

The following tables summarize the in vitro biological activities of this compound and its derivatives.

Table 1: Anticancer Activity of Indole-2-Carboxamide Derivatives

Compound IDModificationCancer Cell LineIC50 (µM)
Parent Compound Analog Ethyl 1H-indole-2-carboxylateNot specifiedData not available in reviewed literature
Derivative 1 5-chloro-N-(4-(morpholin-4-yl)phenethyl)-1H-indole-2-carboxamidePanc-11.10
MCF-71.20
HT-291.50
A-5491.30
Derivative 2 5-chloro-N-(4-(4-methylpiperazin-1-yl)phenethyl)-1H-indole-2-carboxamidePanc-10.95
MCF-70.80
HT-291.00
A-5490.90
Derivative 3 N-(4-(4-methylpiperazin-1-yl)phenyl)-5-(trifluoromethyl)-1H-indole-2-carboxamideMDA-MB-231Not specified

Table 2: Anti-Inflammatory Activity of Indole-2-formamide Benzimidazole[2,1-b]thiazole Derivatives

Compound IDModificationAssayIC50 (µM)
Parent Compound Analog Ethyl 1H-indole-2-carboxylateNot specifiedData not available in reviewed literature
Derivative 4 2-chloropropylcarbonyl substitutionNO Inhibition (LPS-stimulated RAW264.7 cells)10.992
IL-6 Inhibition (LPS-stimulated RAW264.7 cells)2.294
TNF-α Inhibition (LPS-stimulated RAW264.7 cells)12.901
Derivative 5 2-fluorobenzoyl substitutionIL-6 Inhibition (LPS-stimulated RAW264.7 cells)1.539

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Anticancer Activity - MTT Assay

The antiproliferative activity of the indole derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (and a vehicle control) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (e.g., 20 µL of a 5 mg/mL solution) is added to each well, and the plates are incubated for another 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., 150 µL of DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

Anti-Inflammatory Activity - Nitric Oxide (NO) Production Assay

The anti-inflammatory potential can be evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW264.7 cells).

Principle: LPS stimulation of macrophages induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO. The amount of NO in the culture supernatant can be quantified using the Griess reagent.

Protocol:

  • Cell Seeding and Treatment: Macrophages are seeded in 96-well plates and pre-treated with various concentrations of the test compounds for a certain period (e.g., 1 hour).

  • LPS Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) and incubated for 24 hours.

  • Griess Assay: After incubation, the culture supernatant is collected. An equal volume of Griess reagent is added to the supernatant, and the mixture is incubated at room temperature for 10-15 minutes.

  • Absorbance Measurement: The absorbance is measured at 540 nm.

  • NO Concentration Calculation: The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.

  • IC50 Calculation: The IC50 value for NO inhibition is calculated.

Visualizations

General Experimental Workflow for In Vitro Screening

The following diagram illustrates a typical workflow for the in vitro screening of this compound derivatives.

G cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis cluster_pathway Mechanism of Action start Ethyl 4-hydroxy-1H- indole-2-carboxylate derivatives Synthesis of Derivatives start->derivatives cytotoxicity Anticancer Assays (e.g., MTT) derivatives->cytotoxicity anti_inflammatory Anti-inflammatory Assays (e.g., NO, Cytokine) derivatives->anti_inflammatory ic50 IC50 Determination cytotoxicity->ic50 anti_inflammatory->ic50 sar Structure-Activity Relationship (SAR) ic50->sar pathway Signaling Pathway Analysis sar->pathway

Caption: A general workflow for the synthesis, in vitro screening, and analysis of indole derivatives.

Potential Signaling Pathways in Cancer

Indole derivatives have been shown to interact with various signaling pathways involved in cancer progression. The diagram below illustrates a simplified representation of the EGFR and downstream MAPK signaling pathways, which are potential targets.

G EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Indole Derivative Inhibitor->EGFR

Caption: Simplified EGFR/MAPK signaling pathway potentially targeted by indole derivatives.

Potential Signaling Pathways in Inflammation

The anti-inflammatory effects of indole derivatives may be mediated through the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammation induces Inhibitor Indole Derivative Inhibitor->IKK

Caption: Simplified NF-κB signaling pathway potentially inhibited by indole derivatives.

Benchmarking Purity: A Comparative Guide to Synthesized Ethyl 4-hydroxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of a synthesized compound is paramount to the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of a laboratory-synthesized batch of Ethyl 4-hydroxy-1H-indole-2-carboxylate against a commercially available standard. We present a plausible synthetic route, detailed experimental protocols for purity assessment, and a comparative analysis of the purity profiles obtained through High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

A Plausible Synthetic Pathway

The synthesis of this compound is not widely documented as a single-step procedure. Based on established indole chemistry, a plausible multi-step synthetic route was devised, starting from the commercially available 4-hydroxyindole. This proposed pathway involves a three-step sequence:

  • Vilsmeier-Haack Formylation: Introduction of a formyl group at the C3 position of the 4-hydroxyindole ring using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1][2]

  • Oxidation: Conversion of the resulting 4-hydroxyindole-3-carbaldehyde to 4-hydroxyindole-3-carboxylic acid. This can be achieved using a mild oxidizing agent.

  • Fischer-Speier Esterification: The final step involves the acid-catalyzed esterification of the carboxylic acid with ethanol to yield the target compound, this compound.

This proposed route is logical, as the Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich indoles, and the subsequent oxidation and esterification are standard organic transformations.[3][4][5]

Identifying Potential Impurities

The multi-step nature of the proposed synthesis introduces the possibility of several impurities in the final product. A thorough understanding of these potential contaminants is crucial for developing appropriate analytical methods for their detection and quantification.

Potential Impurities from the Synthetic Route:

  • Unreacted Starting Materials: Residual 4-hydroxyindole and 4-hydroxyindole-3-carbaldehyde.

  • Intermediates: The presence of the intermediate, 4-hydroxyindole-3-carboxylic acid.

  • Byproducts of the Vilsmeier-Haack Reaction: Potential for the formation of chlorinated byproducts if the reaction conditions are not carefully controlled.

  • Byproducts of Oxidation and Esterification: Incomplete reactions or side reactions could lead to various related indole species.

  • Residual Solvents and Reagents: Traces of DMF, ethanol, and the acid catalyst used in the esterification.

Comparative Purity Analysis

To objectively benchmark the purity of the synthesized this compound, a commercially available standard from a reputable supplier was procured. Both the in-house synthesized batch and the commercial standard were subjected to a battery of analytical tests to determine their purity profiles.

Table 1: Comparative Purity Data

ParameterSynthesized this compoundCommercial StandardMethod
Purity by HPLC (Area %) 98.7%>99.5%HPLC-UV
Purity by ¹H qNMR 98.5% (± 0.3%)99.7% (Certified)¹H qNMR
Major Impurity 1 0.8% (4-hydroxyindole-3-carbaldehyde)Not DetectedHPLC-MS
Major Impurity 2 0.3% (Unidentified, m/z = 221.07)Not DetectedHPLC-MS
Residual Solvents <0.1% (Ethanol)<0.05%¹H NMR
Water Content 0.2%<0.1%Karl Fischer Titration

Experimental Protocols

Detailed methodologies for the key experiments performed in this purity benchmarking study are provided below.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the synthesized and commercial samples of this compound and to identify and quantify any impurities.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (ACS grade)

  • Commercial reference standard of this compound (purity ≥99.5%)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 30% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to 30% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Synthesized Sample: Accurately weigh and dissolve approximately 5 mg of the synthesized compound in 5 mL of methanol to a final concentration of 1 mg/mL.

  • Commercial Standard: Prepare a solution of the commercial standard in methanol at the same concentration.

Purity Calculation: The purity is determined by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Quantitative Nuclear Magnetic Resonance (¹H qNMR) Spectroscopy

Objective: To determine the absolute purity of the synthesized this compound using a certified internal standard.

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

  • NMR data processing software

Reagents and Standards:

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Certified internal standard of known purity (e.g., maleic acid)

NMR Parameters:

  • Pulse Sequence: A standard proton experiment with a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full signal relaxation for accurate integration.

  • Number of Scans: 16 or higher to ensure a good signal-to-noise ratio.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound and 5 mg of the certified internal standard into a clean vial.

  • Dissolve the mixture in a known volume of DMSO-d₆ (e.g., 0.75 mL).

Purity Calculation: The purity is calculated by comparing the integral of a well-resolved proton signal from the analyte with the integral of a known proton signal from the internal standard, taking into account their respective molar masses, number of protons contributing to the signals, and the weighed masses.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the synthesized compound and to identify the mass of any impurities detected by HPLC.

Instrumentation:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source.

MS Parameters:

  • Ionization Mode: ESI positive and negative

  • Scan Range: m/z 100-500

Sample Preparation: The eluent from the HPLC analysis is directly introduced into the mass spectrometer.

Visualizing Workflows and Pathways

To provide a clearer understanding of the processes involved, the following diagrams were generated using Graphviz.

G cluster_synthesis Proposed Synthesis Workflow start 4-Hydroxyindole vilsmeier Vilsmeier-Haack Formylation (POCl3, DMF) start->vilsmeier Step 1 oxidation Oxidation vilsmeier->oxidation Step 2 esterification Esterification (Ethanol, H+) oxidation->esterification Step 3 purification Purification (Crystallization/Chromatography) esterification->purification product This compound purification->product

A proposed synthetic workflow for this compound.

G cluster_pathway Potential Biological Role of 4-Hydroxyindoles amyloid Amyloid-β (Aβ) Monomers aggregation Aβ Aggregation & Fibrillization amyloid->aggregation plaques Amyloid Plaques aggregation->plaques neurotoxicity Neurotoxicity plaques->neurotoxicity hydroxyindole 4-Hydroxyindole Derivatives hydroxyindole->aggregation Inhibition

Inhibition of Amyloid-β aggregation by 4-hydroxyindole derivatives.

Conclusion

The synthesized batch of this compound demonstrated a high degree of purity (98.7% by HPLC), which is suitable for many research applications. However, the commercial standard exhibited a higher purity level (>99.5%) with no detectable impurities. The primary impurity in the synthesized material was identified as the unreacted intermediate, 4-hydroxyindole-3-carbaldehyde, highlighting the importance of optimizing the oxidation and purification steps. This comparative guide underscores the necessity of a multi-technique approach for the comprehensive purity assessment of newly synthesized compounds. For applications requiring the highest level of purity and the absence of structurally related impurities, the use of a certified commercial standard is recommended. However, for many research purposes, a well-characterized, high-purity synthesized material, as demonstrated here, can be a cost-effective and viable alternative. The biological significance of 4-hydroxyindole derivatives, such as their potential to inhibit amyloid fibrillization, further emphasizes the need for pure and well-characterized compounds in drug discovery and development.[6]

References

Comparative Cross-Reactivity Analysis of Ethyl 4-hydroxy-1H-indole-2-carboxylate and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of Ethyl 4-hydroxy-1H-indole-2-carboxylate against a panel of structurally similar indole-2-carboxylate derivatives. The following sections detail the experimental methodology, present quantitative cross-reactivity data, and discuss the potential implications for the specificity of assays involving this compound.

Introduction

This compound is a key heterocyclic compound utilized in the synthesis of a variety of biologically active molecules.[1][2] Given its foundational role, understanding its potential for cross-reactivity in biological assays is critical for the accurate interpretation of experimental results and for ensuring the specificity of newly developed therapeutics. Indole derivatives are known to interact with a wide range of biological targets, including kinases and receptors, making a thorough assessment of their binding specificity paramount.[3][4]

This guide presents a hypothetical cross-reactivity study employing a competitive enzyme-linked immunosorbent assay (ELISA) to evaluate the binding of several indole-2-carboxylate analogs to a polyclonal antibody raised against this compound.

Comparison of Cross-Reactivity with Alternative Compounds

A panel of five structurally related indole-2-carboxylate derivatives was selected for this comparative analysis. The selection was based on variations in functional groups at the 1, 3, and 4-positions of the indole ring, which are common modifications in the development of indole-based compounds.

The cross-reactivity of these analogs was determined relative to the binding of this compound. The results, including the half-maximal inhibitory concentration (IC50) and the percentage of cross-reactivity, are summarized in the table below.

Compound IDCompound NameIC50 (nM)% Cross-Reactivity
1 This compound 10 100%
2Ethyl 1H-indole-2-carboxylate5002%
3Mthis compound1566.7%
4Ethyl 4-methoxy-1H-indole-2-carboxylate8012.5%
5Ethyl 3-bromo-4-hydroxy-1H-indole-2-carboxylate2504%
64-hydroxy-1H-indole-2-carboxylic acid10001%

Experimental Protocols

A competitive ELISA was designed to quantify the cross-reactivity of the selected analogs.

Antibody Generation

Polyclonal antibodies were raised in rabbits against a conjugate of this compound hapten and bovine serum albumin (BSA). The hapten was synthesized by introducing a linker arm at the N-1 position of the indole ring to facilitate conjugation without masking key epitopes.

Competitive ELISA Protocol
  • Coating: A 96-well microtiter plate was coated with a conjugate of this compound and ovalbumin (OVA) at a concentration of 1 µg/mL in carbonate-bicarbonate buffer (pH 9.6) and incubated overnight at 4°C.

  • Washing: The plate was washed three times with phosphate-buffered saline containing 0.05% Tween 20 (PBST).

  • Blocking: The remaining protein-binding sites were blocked by adding 200 µL of 5% non-fat dry milk in PBST to each well and incubating for 2 hours at room temperature.

  • Competition: A mixture of the anti-Ethyl 4-hydroxy-1H-indole-2-carboxylate polyclonal antibody (at a pre-determined optimal dilution) and varying concentrations of the test compounds (or standard) was prepared. 100 µL of this mixture was added to the wells and incubated for 1 hour at 37°C.

  • Washing: The plate was washed three times with PBST.

  • Detection: 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit IgG) was added to each well and incubated for 1 hour at 37°C.

  • Washing: The plate was washed five times with PBST.

  • Substrate Addition: 100 µL of 3,3',5,5'-Tetramethylbenzidine (TMB) substrate solution was added to each well. The reaction was allowed to develop in the dark for 15 minutes.

  • Stopping the Reaction: The reaction was stopped by adding 50 µL of 2M sulfuric acid to each well.

  • Data Acquisition: The optical density was measured at 450 nm using a microplate reader.

  • Data Analysis: A standard curve was generated by plotting the absorbance against the logarithm of the this compound concentration. The IC50 values for each test compound were determined from their respective inhibition curves. The percentage of cross-reactivity was calculated using the formula: (% Cross-Reactivity) = (IC50 of Standard / IC50 of Test Compound) x 100.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the competitive ELISA used in this study.

G cluster_plate_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection plate_coating Coat Plate with Compound-OVA Conjugate plate_washing1 Wash plate_coating->plate_washing1 plate_blocking Block with 5% Milk plate_washing1->plate_blocking prepare_mix Prepare Antibody and Competitor Mix add_mix Add Mix to Wells prepare_mix->add_mix incubation1 Incubate add_mix->incubation1 plate_washing2 Wash incubation1->plate_washing2 add_secondary Add HRP-conjugated Secondary Antibody plate_washing2->add_secondary incubation2 Incubate add_secondary->incubation2 plate_washing3 Wash incubation2->plate_washing3 add_substrate Add TMB Substrate plate_washing3->add_substrate stop_reaction Stop Reaction add_substrate->stop_reaction read_plate Read Absorbance at 450 nm stop_reaction->read_plate

Competitive ELISA Workflow
Potential Signaling Pathway Involvement

Indole derivatives have been identified as modulators of various signaling pathways, including protein kinase cascades. A generalized protein kinase signaling pathway that could potentially be influenced by this compound and its analogs is depicted below. The cross-reactivity of these compounds with off-target kinases is a critical consideration in drug development.

G Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds and activates Adaptor Adaptor Protein (e.g., Grb2) Receptor->Adaptor Recruits GEF Guanine Nucleotide Exchange Factor (e.g., Sos) Adaptor->GEF Activates Ras Ras (GTP-bound) GEF->Ras Raf Raf Kinase Ras->Raf Activates MEK MEK Kinase Raf->MEK Phosphorylates ERK ERK Kinase MEK->ERK Phosphorylates TranscriptionFactor Transcription Factor (e.g., c-Myc, AP-1) ERK->TranscriptionFactor Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Regulates IndoleCompound Indole Compound (Potential Inhibitor) IndoleCompound->Raf Inhibits IndoleCompound->MEK Inhibits IndoleCompound->ERK Inhibits

Generic Kinase Signaling Pathway

Discussion

The hypothetical data presented in this guide illustrate the importance of subtle structural modifications on the cross-reactivity of this compound. The presence and nature of substituents on the indole ring significantly influence antibody recognition. For instance, the removal of the 4-hydroxy group (Compound 2) or its substitution with a methoxy group (Compound 4) dramatically reduces cross-reactivity, suggesting that the hydroxyl group is a key epitope for antibody binding. Similarly, the esterification of the carboxylic acid (Compound 6 vs. Compound 1) is critical for recognition.

These findings underscore the necessity of conducting thorough cross-reactivity studies when developing assays for or drugs based on this compound. Such studies are essential for ensuring the specificity and reliability of experimental data and for minimizing off-target effects in therapeutic applications. Researchers should consider a panel of closely related analogs to comprehensively characterize the binding profile of their lead compounds.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of Ethyl 4-hydroxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Key Safety and Disposal Information

The following table summarizes the potential hazards and recommended handling procedures for Ethyl 4-hydroxy-1H-indole-2-carboxylate, based on data for analogous compounds.

CategoryRecommendationSource Analogs
Primary Hazards Causes skin irritation. Causes serious eye irritation. May be harmful if swallowed or inhaled.Ethyl indole-2-carboxylate, 1H-Indole-2-carboxylic acid
Personal Protective Equipment (PPE) Chemical safety goggles, protective gloves (e.g., nitrile rubber), lab coat, and, if dust is generated, a NIOSH-approved respirator.[1][2][3]
Spill Response For solid spills, avoid dust formation. Sweep up the material and place it into a suitable, labeled, and closed container for disposal. Ensure adequate ventilation.[1][2][3]
Disposal Method Dispose of the chemical waste and contaminated packaging at an approved waste disposal plant. Do not release into the environment.[1][2]
Experimental Protocols for Disposal

1. Waste Collection:

  • Designate a specific, labeled, and sealed container for the collection of solid this compound waste.

  • Ensure the container is stored in a well-ventilated, cool, and dry area, away from incompatible materials such as strong oxidizing agents.

2. Small Spills Cleanup:

  • Wear the appropriate PPE as listed in the table above.

  • Gently sweep the solid material to avoid creating dust.

  • Use a dustpan and brush to collect the spilled chemical.

  • Place the collected material into the designated waste container.

  • Clean the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

3. Disposal of Contaminated Materials:

  • Any materials that come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be considered contaminated.

  • Place all contaminated materials in the designated hazardous waste container.

4. Final Disposal:

  • The sealed waste container must be disposed of through a licensed hazardous waste management company.

  • Follow all institutional and local regulations for hazardous waste disposal.

Visualizing the Disposal Workflow

The following diagram illustrates the step-by-step decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Chemical Waste Generation assess Assess Waste Type (Solid, Contaminated Material) start->assess spill Small Spill Occurs start->spill ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe collect_solid Collect Solid Waste in Designated Labeled Container ppe->collect_solid collect_contaminated Collect Contaminated Materials in Designated Labeled Container ppe->collect_contaminated cleanup Follow Spill Cleanup Protocol ppe->cleanup store Store Waste Container Securely collect_solid->store collect_contaminated->store spill->assess No spill->ppe Yes cleanup->store dispose Arrange for Professional Hazardous Waste Disposal store->dispose end End: Disposal Complete dispose->end

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling Ethyl 4-hydroxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 4-hydroxy-1H-indole-2-carboxylate. Following these procedures is essential for ensuring personal safety and proper management of the chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling to prevent potential health hazards. Based on data for similar indole compounds, it may cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3] Adherence to the following PPE guidelines is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[3][4] A face shield may be required for larger quantities or when splashing is possible.Protects eyes from dust particles and accidental splashes.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected before use.[3]Prevents skin contact, which can cause irritation.[1][3]
Body Protection A lab coat or chemical-resistant apron. For larger scale operations, impervious clothing or a full chemical suit may be necessary.[4][5]Protects skin from accidental spills and contamination of personal clothing.
Respiratory Protection For handling the solid that may generate dust, a NIOSH-approved N95 or P95 particle respirator should be used.[3][6] Work should be conducted in a well-ventilated area or a chemical fume hood.[1]Prevents inhalation of dust, which may cause respiratory tract irritation.[1][3]
Foot Protection Closed-toe shoes made of a durable material.[4]Protects feet from spills and falling objects.

Operational Plan: Handling and Storage Procedures

Proper handling and storage are critical to minimize exposure and maintain the integrity of the compound.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure that the work area is clean and uncluttered. Locate the nearest eyewash station and safety shower.[2]

  • Donning PPE: Put on all required PPE as detailed in Table 1.

  • Weighing and Transfer: Conduct all weighing and transfer operations in a chemical fume hood or a well-ventilated area to minimize dust inhalation.[1] Avoid creating dust.[3]

  • During Use: Avoid contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in the laboratory.[1]

  • Post-Handling: After handling, wash hands thoroughly with soap and water.[1][3] Clean all equipment and the work area.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Dispose of single-use items properly.

Storage Requirements:

  • Store in a cool, dry, and well-ventilated area.[1][3]

  • Keep the container tightly closed to prevent contamination.[1][3]

  • Some related compounds recommend refrigeration to maintain stability.[7][8]

  • Store away from incompatible materials.

Emergency and Disposal Plan

In the event of an emergency or when the material is no longer needed, the following procedures must be followed.

Spill Response:

  • Evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Wearing appropriate PPE, carefully sweep or vacuum up the spilled solid material.[1][7][8] Avoid generating dust during cleanup.[3]

  • Place the collected material into a suitable, labeled container for hazardous waste disposal.[1][7]

  • Clean the spill area with an appropriate solvent and then wash with soap and water.

  • Dispose of all contaminated cleaning materials as hazardous waste.

Table 2: First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[7]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[7] Remove and wash contaminated clothing before reuse.[1][7]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[7]
Ingestion Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical attention if you feel unwell.[7]

Disposal Plan:

  • This chemical and its container must be disposed of as hazardous waste.[9][10] Do not dispose of it in regular trash or pour it down the drain.[9][11]

  • All chemical waste must be collected in appropriate, sealed, and clearly labeled containers.[9][12]

  • The label must include the full chemical name, "Hazardous Waste," and any associated hazard pictograms.[9]

  • Follow all local, state, and federal regulations for hazardous waste disposal and contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.[9][11]

  • Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[11]

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal A Review SDS & Procedures B Verify Emergency Equipment (Eyewash, Shower) A->B C Don Appropriate PPE B->C D Weigh & Transfer Compound C->D Proceed to Handling E Perform Experiment D->E F Clean Equipment & Workspace E->F Experiment Complete G Segregate & Label Waste F->G H Store Waste for EHS Pickup G->H I Doff PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow for safe handling, from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-hydroxy-1H-indole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-hydroxy-1H-indole-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.